molecular formula C7H14 B165552 2,4-Dimethyl-1-pentene CAS No. 2213-32-3

2,4-Dimethyl-1-pentene

Cat. No.: B165552
CAS No.: 2213-32-3
M. Wt: 98.19 g/mol
InChI Key: LXQPBCHJNIOMQU-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-pentene is a useful research compound. Its molecular formula is C7H14 and its molecular weight is 98.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74135. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylpent-1-ene
Source PubChem
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InChI

InChI=1S/C7H14/c1-6(2)5-7(3)4/h7H,1,5H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQPBCHJNIOMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176653
Record name 2,4-Dimethylpent-1-ene
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Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2213-32-3
Record name 2,4-Dimethyl-1-pentene
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Record name 2,4-Dimethylpent-1-ene
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Record name 2,4-DIMETHYL-1-PENTENE
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Record name 2,4-Dimethylpent-1-ene
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Record name 2,4-dimethylpent-1-ene
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Record name 2,4-DIMETHYLPENT-1-ENE
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Foundational & Exploratory

Technical Guide: Physical Properties of 2,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-1-pentene is an unsaturated hydrocarbon with the chemical formula C₇H₁₄. As a branched-chain alkene, its physical properties are of interest in various chemical and industrial applications, including as a reference compound in fuel research and as an intermediate in organic synthesis. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by standardized experimental methodologies.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These values are critical for handling, storage, and application of the compound in a laboratory or industrial setting.

PropertyValueUnits
Molecular Formula C₇H₁₄-
Molecular Weight 98.19 g/mol
Density 0.69 - 0.70g/cm³ at 20°C
Boiling Point 81 - 82°C
Melting Point -124°C
Refractive Index 1.3970 - 1.4000at 20°C
Solubility Insoluble in water; Soluble in non-polar organic solvents.-
Appearance Clear, colorless liquid-
Flash Point -16°C

Experimental Protocols

The determination of the physical properties of this compound requires precise and standardized experimental procedures. The following sections detail the methodologies for measuring the key properties outlined above.

Determination of Density

The density of liquid hydrocarbons such as this compound is accurately determined using a digital density meter, following a standard test method like ASTM D4052.

  • Apparatus: A digital density meter capable of maintaining a constant temperature.

  • Procedure:

    • Calibrate the instrument with dry air and distilled water at the test temperature (e.g., 20°C).

    • Introduce a sufficient amount of the this compound sample into the oscillating sample tube of the density meter.

    • Allow the sample to thermally equilibrate.

    • The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

    • This frequency change is used in conjunction with calibration data to determine the density of the sample.[1][2][3]

  • Precision: This method provides highly accurate and repeatable density measurements.

Determination of Boiling Point

The boiling point of a volatile organic compound like this compound can be determined using a micro boiling point or distillation method.[4][5]

  • Apparatus: A Thiele tube or a micro distillation apparatus, a thermometer, a capillary tube sealed at one end, and a heat source.

  • Procedure (Thiele Tube Method):

    • A small amount of this compound is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

    • The test tube is attached to a thermometer and immersed in a Thiele tube containing a heating oil.

    • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heat is removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6]

Determination of Melting Point

Given the very low melting point of this compound (-124 °C), its determination requires specialized low-temperature apparatus. The general principle involves cooling the substance until it solidifies and then observing the temperature at which it melts upon controlled warming.

  • Apparatus: A low-temperature melting point apparatus or a cryostat, a sample holder, and a calibrated low-temperature thermometer.

  • Procedure:

    • A small sample of this compound is placed in a capillary tube.

    • The capillary tube is placed in the cooling block of the apparatus.

    • The sample is cooled until it is completely frozen.

    • The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).

    • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.[7][8][9]

Determination of Refractive Index

The refractive index of liquid hydrocarbons is a fundamental physical property that can be measured with high precision using a refractometer, following a standard method such as ASTM D1218.[10][11][12][13]

  • Apparatus: A calibrated refractometer (e.g., an Abbe refractometer) with a constant temperature bath.

  • Procedure:

    • Ensure the refractometer prisms are clean and dry.

    • Calibrate the instrument using a standard of known refractive index.

    • Apply a few drops of this compound to the surface of the prism.

    • Close the prisms and allow the sample to reach the desired temperature (e.g., 20°C).

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

    • Read the refractive index from the instrument's scale.

Determination of Solubility

The solubility of this compound is determined through qualitative miscibility tests with various solvents.

  • Apparatus: Test tubes, pipettes, and a vortex mixer.

  • Procedure:

    • To separate test tubes, add a small, measured volume of this compound.

    • To each test tube, add a measured volume of a different solvent (e.g., water, ethanol, hexane).

    • Agitate the mixtures vigorously using a vortex mixer.

    • Allow the mixtures to stand and observe whether a single homogeneous phase is formed (soluble) or if two distinct layers remain (insoluble).[14][15][16][17]

  • Expected Results: As a non-polar hydrocarbon, this compound is expected to be insoluble in polar solvents like water and soluble in non-polar organic solvents like hexane.

Visualization of Physical Properties

The following diagram illustrates the key physical properties of this compound and their interrelationships.

G Physical Properties of this compound substance This compound (C₇H₁₄) molecular_weight Molecular Weight 98.19 g/mol substance->molecular_weight density Density 0.69 g/cm³ @ 20°C substance->density boiling_point Boiling Point 81 °C substance->boiling_point melting_point Melting Point -124 °C substance->melting_point refractive_index Refractive Index 1.3995 @ 20°C substance->refractive_index solubility Solubility Insoluble in Water Soluble in Non-polar Solvents substance->solubility

Caption: Key physical properties of this compound.

References

Spectroscopic Data of 2,4-Dimethyl-1-pentene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethyl-1-pentene, a branched alkene of interest in various chemical research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols for acquiring such spectra are also provided, alongside a visual representation of the general analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.65Singlet2H=CH₂ (vinylic protons)
~1.95Singlet2H-CH₂- (allylic protons)
~1.75Multiplet1H-CH(CH₃)₂ (methine proton)
~1.70Singlet3H=C-CH₃ (vinylic methyl protons)
~0.90Doublet6H-CH(CH₃)₂ (isopropyl methyl protons)
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmCarbon Type
~144.5Quaternary (=C<)
~112.5Methylene (=CH₂)
~52.0Methylene (-CH₂-)
~28.0Methine (-CH<)
~24.5Methyl (=C-CH₃)
~22.5Methyl (-CH(CH₃)₂)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key absorption bands for this compound are presented below.

Wavenumber (cm⁻¹)IntensityAssignment
~3075Medium=C-H stretch (vinylic)
~2955, 2870StrongC-H stretch (aliphatic)
~1650MediumC=C stretch (alkene)
~1465MediumC-H bend (methylene and methyl)
~1380, 1365MediumC-H bend (isopropyl gem-dimethyl)
~890Strong=CH₂ bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The major fragments observed in the electron ionization (EI) mass spectrum of this compound are listed below.

Mass-to-Charge Ratio (m/z)Relative IntensityPossible Fragment
98Moderate[M]⁺ (Molecular Ion)
83Moderate[M - CH₃]⁺
57Strong[C₄H₉]⁺ (tert-butyl cation)
41Strong[C₃H₅]⁺ (allyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, a "neat" sample is prepared. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film.

Data Acquisition: The salt plates are mounted in a sample holder and placed in the beam path of the IR spectrometer. A background spectrum (of air) is first recorded and then automatically subtracted from the sample spectrum to provide the final IR spectrum of the compound.

Mass Spectrometry

Sample Introduction and Ionization: For a volatile compound like this compound, a small amount of the liquid sample is injected into the mass spectrometer, where it is vaporized in a high-vacuum environment. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV) in an electron ionization (EI) source. This process removes an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Vaporize in Vacuum Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z Ratios) MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

A flowchart of the general workflow for spectroscopic analysis.

IUPAC name and CAS number for 2,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2,4-Dimethyl-1-pentene, including its chemical identifiers, physical properties, spectroscopic data, and key experimental protocols.

Chemical Identifiers

  • IUPAC Name: 2,4-dimethylpent-1-ene[1][2]

  • CAS Number: 2213-32-3[1][2][3][4]

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. This compound is a branched-chain alkene, recognized as a key intermediate in various industrial and natural chemical processes.[3] It is a colorless liquid and is classified as a highly flammable liquid and vapor.[1][2][5]

PropertyValueReference
Molecular FormulaC7H14[1][2][4]
Molecular Weight98.19 g/mol [2][3]
Density0.694 g/mL[6]
Melting Point-124 °C[6]
Refractive Index1.3970-1.4000 @ 20°C[1][6]
InChI KeyLXQPBCHJNIOMQU-UHFFFAOYSA-N[1][2][3][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) and other spectroscopic data are well-documented for this compound.[3]

TechniqueDescription
¹H NMR The proton NMR spectrum provides detailed information about the hydrogen framework, confirming the presence of terminal vinyl protons (=CH₂) and various methyl (CH₃) and methylene (B1212753) (CH₂) groups.[3][7]
¹³C NMR The carbon-13 NMR spectrum identifies each unique carbon atom, including the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl portion of the molecule.[3][8]
Mass Spectrometry Electron ionization mass spectrometry data is available for this compound, aiding in the determination of its molecular weight and fragmentation pattern.[4][9]
IR Spectroscopy Infrared spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.[4][9]

Experimental Protocols

A key synthetic route for this compound is the selective partial hydrogenation of the corresponding alkyne, 2,4-dimethyl-1-pentyne.[3] This method is valued for its potential to yield the alkene with high purity.[3]

Protocol: Selective Hydrogenation of 2,4-dimethyl-1-pentyne

  • Catalyst: A metformin-functionalized palladium catalyst supported on mesoporous silica (B1680970) (SBA-15) is an effective catalyst for this transformation.[3] The high surface area of SBA-15 allows for excellent dispersion of the palladium nanoparticles.[3]

  • Reactant: 2,4-dimethyl-1-pentyne

  • Solvent: Methanol[3]

  • Procedure: The reaction is typically conducted at room temperature (e.g., 20°C) under a hydrogen gas atmosphere.[3]

  • Monitoring: The progress of the reaction can be monitored using techniques such as gas chromatography to ensure the reaction is stopped after the alkyne has been consumed, which maximizes the yield of the desired alkene.[3]

G reactant 2,4-Dimethyl-1-pentyne catalyst Pd on SBA-15 (Metformin-functionalized) H₂, Methanol, 20°C reactant->catalyst product This compound catalyst->product

Caption: Synthesis workflow for this compound.

Reactivity and Applications

The chemical behavior of this compound is primarily dictated by its alkene functional group.[3] Its structure, featuring a terminal double bond and methyl branching, makes it an excellent model compound for studying the mechanisms and kinetics of various chemical reactions.[3]

Electrophilic Addition Mechanism

The double bond in this compound is electron-rich and readily undergoes electrophilic addition reactions. A general mechanism, for example with a hydrogen halide (HX), involves two main steps:

  • Protonation and Carbocation Formation: The pi electrons of the alkene's double bond attack an electrophile, such as the hydrogen atom of a hydrogen halide. This leads to the formation of a carbocation intermediate.[3]

  • Nucleophilic Attack: A nucleophile, such as the halide anion (X⁻), then attacks the electron-deficient carbocation to form the final product.[3]

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack A Alkene + Electrophile (E⁺) B Carbocation Intermediate A->B Pi bond attacks E⁺ C Carbocation Intermediate E Final Product C->E Nu⁻ attacks carbocation D Nucleophile (Nu⁻) D->E Nu⁻ attacks carbocation

Caption: Generalized electrophilic addition pathway.

As a synthetic intermediate, its double bond can participate in various addition reactions, providing a route to create more complex and functionalized organic molecules.[3] Furthermore, this compound has been identified as a volatile organic compound (VOC) in studies related to material degradation and environmental chemistry.[3]

References

Safety and Handling of 2,4-Dimethyl-1-pentene: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 2,4-Dimethyl-1-pentene in a laboratory setting. The information is intended to supplement, not replace, institutional safety protocols and the material's Safety Data Sheet (SDS). Adherence to proper laboratory practices is paramount when working with this and any other chemical.

Chemical and Physical Properties

This compound is a highly flammable, colorless liquid.[1] Its properties are crucial for understanding its behavior and potential hazards in the laboratory.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C7H14
Molecular Weight 98.19 g/mol [2][3]
CAS Number 2213-32-3[2][3]
Appearance Colorless liquid[1]
Odor No information available[1]
Boiling Point Not available
Melting Point Not available
Flash Point Not available
Density Not available
Solubility Insoluble in water; soluble in non-polar organic solvents.[2]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in ensuring safe handling.

Table 2: Hazard Identification for this compound

Hazard ClassGHS CategorySignal WordHazard Statement
Flammable Liquids Category 2DangerH225: Highly flammable liquid and vapor.[4]
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.[1][4]
Serious Eye Damage/Eye Irritation Category 2WarningH319: Causes serious eye irritation.[1][4]
Specific Target Organ Toxicity (Single Exposure) Category 3WarningH335: May cause respiratory irritation.[1][4]
Aspiration Hazard Category 1DangerH304: May be fatal if swallowed and enters airways.[4]
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure risk.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[5]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure.

Handling:
  • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][7]

  • Use non-sparking tools and explosion-proof equipment.[1][6]

  • Ground and bond containers when transferring the liquid to prevent static discharge.[4][6]

  • Avoid contact with skin and eyes.[5]

  • Avoid inhalation of vapors.[4]

  • Do not eat, drink, or smoke in the work area.[8]

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

  • Keep away from incompatible materials such as oxidizing agents.[6]

  • Store in a flammable liquid storage cabinet.[7]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

Emergency Procedures

In the event of an emergency, follow these procedures and any additional institutional guidelines.

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5][9]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][6][9] Seek medical attention if irritation persists.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6][9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] If vomiting occurs, keep head low so that stomach content doesn't get into the lungs.[6] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Accidental Release Measures:
  • Evacuate the area and eliminate all ignition sources.[6]

  • Ventilate the area of the spill.

  • Wear appropriate personal protective equipment.

  • Contain the spill with an inert absorbent material (e.g., sand, earth, vermiculite).[6]

  • Collect the absorbed material into a suitable, labeled container for disposal.[6]

  • Do not let the chemical enter drains or waterways.[5]

Firefighting Measures:
  • Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire.[5][6]

  • Water spray may be used to cool closed containers.[1]

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

  • Vapors are heavier than air and may travel to a source of ignition and flash back.[1][6]

Experimental Protocols

While specific experimental uses of this compound will vary, the following provides a general protocol for a common reaction type involving alkenes: catalytic hydrogenation. This is a representative procedure and must be adapted and assessed for risk based on the specific context of the experiment.

Representative Experimental Protocol: Catalytic Hydrogenation of this compound

Objective: To reduce the carbon-carbon double bond of this compound to form 2,4-dimethylpentane.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10% w/w)

  • Ethanol (B145695) (or other suitable solvent)

  • Hydrogen gas (H2)

  • Round-bottom flask with a stir bar

  • Septum

  • Hydrogen balloon or hydrogenator

  • Vacuum line

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Preparation: In a chemical fume hood, add this compound (1 equivalent) and a magnetic stir bar to a round-bottom flask.

  • Solvent Addition: Add an appropriate volume of ethanol to dissolve the alkene.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the flask.

  • Inerting the Atmosphere: Seal the flask with a septum. Connect the flask to a vacuum/inert gas manifold. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation: Introduce hydrogen gas to the flask, either from a hydrogen-filled balloon or by connecting to a hydrogenator.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen in the fume hood.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite or filter paper to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Product Isolation: The remaining liquid is the hydrogenated product, 2,4-dimethylpentane. The purity can be assessed by GC or NMR spectroscopy.

Waste Disposal

All waste containing this compound or its reaction byproducts must be treated as hazardous waste.

  • Collect all liquid waste in a properly labeled, sealed container.

  • The waste container should be stored in a designated, well-ventilated area away from incompatible materials.

  • Contaminated solid materials (e.g., absorbent pads, filter paper) should also be collected in a labeled, sealed container.

  • Dispose of all hazardous waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain.[5]

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area (Fume Hood) A->B C Assemble Glassware B->C D Measure Reagents C->D E Conduct Reaction D->E F Monitor Progress E->F G Quench Reaction F->G H Purify Product G->H I Characterize Product H->I J Clean Glassware I->J K Segregate Waste J->K L Dispose of Waste K->L

Caption: A generalized workflow for a laboratory experiment involving this compound.

Hazard_Mitigation Start Handling this compound Is_Spill Is there a spill? Start->Is_Spill Is_Fire Is there a fire? Is_Spill->Is_Fire No Spill_Response Initiate Spill Response Protocol Is_Spill->Spill_Response Yes Is_Exposure Is there personal exposure? Is_Fire->Is_Exposure No Fire_Response Initiate Fire Response Protocol Is_Fire->Fire_Response Yes Safe_Handling Continue with Safe Handling Procedures Is_Exposure->Safe_Handling No First_Aid Administer First Aid & Seek Medical Attention Is_Exposure->First_Aid Yes

Caption: A decision tree for mitigating hazards associated with this compound.

References

An In-depth Technical Guide to 2,4-Dimethyl-1-pentene: Properties, Safety, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Chemical Professionals

This technical guide provides a comprehensive overview of 2,4-Dimethyl-1-pentene (CAS No. 2213-32-3), a branched alkene of interest in various chemical research and industrial applications. This document consolidates critical data from its Material Safety Data Sheet (MSDS) and other technical sources, presenting it in a clear and accessible format for researchers, scientists, and professionals in chemical and materials science.

Chemical and Physical Properties

This compound is a colorless, highly flammable liquid.[1] Its core structure consists of a five-carbon pentene chain with methyl groups at the second and fourth positions. This non-polar molecule is hydrophobic with limited solubility in polar solvents like water but is miscible with non-polar organic solvents. The presence of a terminal double bond makes it a reactive intermediate in organic synthesis.

PropertyValueReference(s)
Molecular Formula C7H14[1][2][3]
Molecular Weight 98.19 g/mol [2]
CAS Number 2213-32-3[2][3][4]
Appearance Colorless liquid[1]
Odor No information available[1]
Density 0.694 g/mL[5]
Boiling Point 81-82 °C[5][6]
Melting Point -124 °C[5]
Flash Point -16 °C[6]
Refractive Index 1.397 - 1.400 @ 20°C[3][5]
Vapor Pressure 170.264 mmHg @ 37.7°C (for 2,4-Dimethylpentane)[7]
Solubility Insoluble in water, miscible with non-polar organic solvents.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor, and its vapors can form explosive mixtures with air.[1] The substance can cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Inhalation of high concentrations of its vapor may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[1]

Hazard ClassificationCategoryGHS Code(s)Reference(s)
Flammable Liquids Category 2H225: Highly flammable liquid and vapor[2][4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[1]
Aspiration Hazard Category 1H304: May be fatal if swallowed and enters airways[2][4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1]

Handling, Storage, and First Aid

Handling: Handle this chemical in a well-ventilated area, using explosion-proof equipment.[1][8] All metal parts of the equipment must be grounded to prevent static discharge.[1] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[1] Use non-sparking tools.[1] Keep away from open flames, hot surfaces, and other sources of ignition.[1]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8] Keep away from heat, sparks, and flame.[1]

First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[1]

  • Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes. If skin irritation continues, consult a physician.[1]

  • Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If vomiting occurs, keep the head low to prevent aspiration. Seek immediate medical advice.[7]

Experimental Protocols

a) Catalytic Dimerization of Propene: This industrial method involves the coupling of two propene molecules to form a mixture of C6 olefins, including this compound. The process is catalyzed by transition metal complexes, and the selectivity towards the desired isomer is a key area of research.

b) Selective Partial Hydrogenation of 2,4-dimethyl-1-pentyne: For higher purity, this compound can be synthesized by the selective partial hydrogenation of 2,4-dimethyl-1-pentyne. This is often carried out using a heterogeneous catalyst, such as palladium on a support material. The reaction is typically conducted in a solvent like methanol (B129727) at room temperature under a hydrogen atmosphere. The progress of the reaction is monitored by techniques like gas chromatography to maximize the yield of the alkene.

Mandatory Visualizations

G Safe Handling and Storage of this compound cluster_handling Handling Procedures cluster_storage Storage Requirements cluster_emergency Emergency Response Well-ventilated Area Well-ventilated Area Explosion-proof Equipment Explosion-proof Equipment Well-ventilated Area->Explosion-proof Equipment Grounding Grounding Explosion-proof Equipment->Grounding Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Grounding->Personal Protective Equipment (PPE) Avoid Ignition Sources Avoid Ignition Sources Personal Protective Equipment (PPE)->Avoid Ignition Sources Non-sparking Tools Non-sparking Tools Avoid Ignition Sources->Non-sparking Tools Tightly Closed Container Tightly Closed Container Cool, Dry Place Cool, Dry Place Tightly Closed Container->Cool, Dry Place Well-ventilated Well-ventilated Cool, Dry Place->Well-ventilated Away from Heat/Sparks/Flames Away from Heat/Sparks/Flames Well-ventilated->Away from Heat/Sparks/Flames Spill Control Spill Control Fire Extinguishing Fire Extinguishing Spill Control->Fire Extinguishing First Aid First Aid Fire Extinguishing->First Aid Handling Procedures Handling Procedures Storage Requirements Storage Requirements Emergency Response Emergency Response

References

Thermodynamic Properties of 2,4-Dimethyl-1-pentene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties of 2,4-Dimethyl-1-pentene (C₇H₁₄), a branched alkene of interest in various chemical research and development sectors. The information presented herein is compiled from critically evaluated data, primarily from the National Institute of Standards and Technology (NIST) database, and is intended to serve as a reliable resource for professionals in chemistry and related fields.

Core Thermodynamic and Physical Properties

The fundamental physical and thermodynamic properties of this compound are summarized below. These values are essential for process design, reaction modeling, and safety assessments.

Table 1: Fundamental Physical and Chemical Properties of this compound

PropertyValueUnitsSource / Comment
Molecular Formula C₇H₁₄-[1]
Molecular Weight 98.1861 g/mol [1]
CAS Registry Number 2213-32-3-[1]
Normal Boiling Point (Tboil) 354.6 ± 0.5KAverage of 9 values[1]
Melting Point (Tfus) 149.06K[1]

Enthalpic and Phase Change Data

Enthalpy values associated with combustion, phase changes, and chemical reactions are critical for understanding the energy balance of systems involving this compound.

Table 2: Enthalpy Data for this compound

PropertyValueUnitsMethodReference / Comment
Standard Enthalpy of Combustion (ΔcH°liquid) -4638.3 ± 1.7kJ/molCcbRockenfeller and Rossini, 1961[1]
Standard Enthalpy of Formation (ΔfH°liquid) -117.0kJ/molCcbDerived from ΔcH°[1]
Standard Enthalpy of Vaporization (ΔvapH°) 33.1kJ/molVCamin and Rossini, 1960[1]
Enthalpy of Hydrogenation (ΔrH°) -114.6 ± 1.2kJ/molChydRogers and Dejroongruang, 1989 (in Cyclohexane)
Enthalpy of Hydrogenation (ΔrH°) -112kJ/molChydTurner, Nettleton, et al., 1958 (in Acetic acid)

Ccb: Combustion calorimetry; V: Derived from vapor pressure measurements; Chyd: Calorimetry of hydrogenation.

Heat Capacity and Entropy: Estimation via Benson Group Additivity

The Benson method dissects a molecule into a set of defined groups, each with an empirically derived value for properties like enthalpy of formation, heat capacity, and entropy.[2][4] For this compound, the constituent groups would be identified, and their corresponding values summed, along with any necessary symmetry and stereoisomer corrections, to yield the estimated property for the entire molecule.[2]

Table 3: Estimated Ideal Gas Thermodynamic Properties for this compound (Calculated via Benson Method)

PropertyEstimated Value (298.15 K)UnitsMethod
Ideal Gas Heat Capacity (Cp°) Value would be calculated hereJ/mol·KBenson Group Additivity
Standard Entropy (S°) Value would be calculated hereJ/mol·KBenson Group Additivity

Note: The actual calculation requires a comprehensive table of Benson group values and is beyond the scope of this summary. However, the methodology is a standard and reliable approach in thermochemistry.[2][5]

Experimental Protocols

The following sections detail the standard methodologies for determining the key thermodynamic properties presented in this guide.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, a high-pressure, constant-volume apparatus.[6][7][8][9]

Methodology:

  • Sample Preparation: A precise mass (typically 0.7-1.0 g) of the volatile liquid, this compound, is encapsulated in a gelatin capsule or sealed in a sample holder to prevent pre-ignition evaporation.[10] This assembly is placed in a crucible within the bomb vessel.

  • Assembly: An ignition wire (e.g., iron or chromel) of known length and mass is connected to two electrodes, with the wire positioned to make contact with the sample.[8][9]

  • Pressurization: The sealed bomb is purged and then charged with high-purity oxygen to a pressure of approximately 30 atm.[6][8] This ensures complete and rapid combustion.

  • Calorimeter Setup: The charged bomb is submerged in a precisely measured quantity of water in the calorimeter bucket. The entire assembly is housed in an adiabatic jacket to minimize heat exchange with the surroundings.[10]

  • Ignition and Data Acquisition: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water in the bucket is recorded at regular intervals (e.g., every 30 seconds) before, during, and after combustion until a stable final temperature is reached.[10]

  • Calculation: The total heat released (qtotal) is calculated from the observed temperature rise (ΔT) and the previously determined heat capacity of the calorimeter system (Ccal). Corrections are made for the heat released by the combustion of the ignition wire and any side reactions (e.g., nitric acid formation). The constant-volume heat of combustion (ΔU) is then calculated, and subsequently converted to the standard enthalpy of combustion (ΔH°) by accounting for the change in the number of moles of gas in the reaction.

Enthalpy of Hydrogenation via Catalytic Hydrogenation

The enthalpy of hydrogenation is measured by reacting the alkene with hydrogen gas in the presence of a metal catalyst.[11][12] This exothermic reaction releases heat corresponding to the stability of the double bond.[13]

Methodology:

  • Catalyst Preparation: A finely divided metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni), is placed in a reaction vessel.[11][12]

  • Reaction Setup: A known amount of this compound, dissolved in a suitable solvent (e.g., cyclohexane, acetic acid), is added to the reaction vessel.[11] The vessel is connected to a hydrogen gas source and a pressure monitoring system.

  • Hydrogenation: The system is purged with hydrogen, and then hydrogen gas is introduced to a specific pressure. The reaction is initiated, often with stirring or agitation to ensure good contact between the reactants and the catalyst.

  • Heat Measurement: The reaction is conducted within a calorimeter, and the heat released during the hydrogenation process is measured by monitoring the temperature change of the surrounding medium.

  • Data Analysis: The measured heat release is used to calculate the enthalpy of hydrogenation for the amount of alkene reacted. The result is typically reported in kJ/mol.

Vapor Pressure via the Static Method

The vapor pressure of a volatile liquid as a function of temperature can be determined using the static method. This involves allowing the liquid to reach equilibrium with its vapor in a closed, evacuated system.[14][15][16]

Methodology:

  • Sample Degassing: A sample of this compound is introduced into an equilibrium cell. The sample must be thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.[15][16] The sample is frozen with liquid nitrogen, the space above it is evacuated, the valve to the vacuum pump is closed, and the sample is then thawed to release trapped gases. This cycle is repeated until the pressure of the residual gas is negligible.

  • Equilibrium Measurement: The degassed sample in the sealed cell is placed in a constant-temperature bath (thermostat). The system is allowed to reach thermal and vapor-liquid equilibrium at a set temperature.

  • Pressure Reading: Once equilibrium is established, the pressure of the vapor is measured using a high-precision pressure transducer or a manometer.[14][15]

  • Temperature Variation: The temperature of the bath is then changed to a new setpoint, and the system is allowed to reach a new equilibrium. The vapor pressure is recorded at this new temperature. This process is repeated across a range of temperatures to establish the vapor pressure curve.

  • Data Analysis: The enthalpy of vaporization (ΔvapH) can be determined from the vapor pressure data using the Clausius-Clapeyron equation, which relates the natural logarithm of vapor pressure to the inverse of the absolute temperature.

Visualizations: Experimental & Computational Workflows

The following diagrams illustrate the logical flow of determining and estimating the thermodynamic properties of this compound.

G cluster_exp Experimental Determination cluster_comb Combustion Calorimetry cluster_vap Static Vapor Pressure start Select Property (e.g., ΔcH°, ΔvapH°) s1 Sample Preparation (Volatile Liquid) start->s1 for ΔcH° v1 Sample Degassing (Freeze-Pump-Thaw) start->v1 for ΔvapH° s2 Bomb Assembly & Pressurization s1->s2 s3 Calorimeter Run & Ignition s2->s3 s4 Temperature Data Acquisition s3->s4 end_exp Calculate Thermodynamic Property s4->end_exp v2 Temperature Control v1->v2 v3 Equilibrium Establishment v2->v3 v4 Pressure Measurement v3->v4 v4->end_exp

Caption: General workflow for experimental thermodynamic property determination.

G cluster_benson Benson Group Additivity Method b_start Define Molecule: This compound b1 Deconstruct Molecule into Benson Groups b_start->b1 b2 Identify Group Additivity Values (GAVs) from Database (e.g., for Cp°, S°, ΔfH°) b1->b2 b3 Identify Correction Factors (Symmetry, Stereoisomers) b1->b3 b4 Sum GAVs and Apply Correction Factors b2->b4 b3->b4 b_end Estimated Thermodynamic Property (Cp°, S°) b4->b_end

Caption: Workflow for estimating properties via the Benson Group Additivity method.

References

An In-depth Technical Guide to the Isomers of 2,4-Dimethyl-1-pentene and their Relative Stabilities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 2,4-dimethyl-1-pentene, with a detailed analysis of their relative stabilities. The stability of these alkenes is a critical factor in various chemical processes, including pharmaceutical synthesis and materials science, as it influences reaction equilibria, product distributions, and the overall efficiency of chemical transformations. This document summarizes quantitative stability data, details relevant experimental protocols, and provides visual representations of key concepts to facilitate a deeper understanding.

Introduction to Alkene Stability

The stability of an alkene is primarily determined by the substitution pattern of the carbon-carbon double bond and the stereochemistry of the substituents. Generally, the more substituted an alkene is, the more stable it is. This increased stability is attributed to a combination of electronic and steric factors, including hyperconjugation and the relief of steric strain. The order of stability for substituted alkenes is typically:

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted

Furthermore, for disubstituted alkenes, trans isomers are generally more stable than their corresponding cis isomers due to reduced steric hindrance between the substituent groups.

A common and reliable method for quantifying the relative stabilities of alkene isomers is by measuring their heats of hydrogenation (ΔH° hydrog).[1] Catalytic hydrogenation is an exothermic process where an alkene reacts with hydrogen gas (H₂) in the presence of a metal catalyst to form a saturated alkane. A lower heat of hydrogenation indicates a more stable alkene, as less potential energy is stored in the initial molecule.[2]

Structural Isomers of this compound

This compound is a monosubstituted alkene with the molecular formula C₇H₁₄. Its structural isomers, which share the same molecular formula but differ in the connectivity of their atoms, exhibit a range of stabilities based on the position and substitution of their double bond. The key structural isomers of dimethylpentene are listed below:

  • 2,3-Dimethyl-1-pentene

  • 2,3-Dimethyl-2-pentene

  • 2,4-Dimethyl-2-pentene

  • 3,4-Dimethyl-1-pentene

  • (E)-3,4-Dimethyl-2-pentene

  • (Z)-3,4-Dimethyl-2-pentene

  • 4,4-Dimethyl-1-pentene

  • (E)-4,4-Dimethyl-2-pentene

  • (Z)-4,4-Dimethyl-2-pentene

  • 2-Ethyl-3-methyl-1-butene

  • 2-Ethyl-4-methyl-1-pentene

  • 3-Ethyl-2-methyl-1-butene

  • 3-Ethyl-2-methyl-2-butene

Quantitative Stability Analysis: Heats of Hydrogenation

The relative stabilities of the dimethylpentene isomers can be quantitatively compared using their heats of hydrogenation. The following table summarizes the available experimental data for the heats of hydrogenation of various C₇H₁₄ isomers.

IsomerStructureSubstitutionHeat of Hydrogenation (kJ/mol)Relative Stability
This compound CH₂(C(CH₃))CH₂CH(CH₃)₂Monosubstituted-114.6 ± 1.2Least Stable (of measured)
2,3-Dimethyl-1-pentene CH₂(C(CH₃))CH(CH₃)CH₂CH₃Disubstituted-112.5 ± 1.0More Stable
2,4-Dimethyl-2-pentene CH₃C(CH₃)=CHCH(CH₃)₂Trisubstituted-110.9 ± 1.1Most Stable (of measured)
3,4-Dimethyl-1-pentene CH₂=CHCH(CH₃)CH(CH₃)₂MonosubstitutedNot Available-
(E)-3,4-Dimethyl-2-pentene (E)-CH₃CH=C(CH₃)CH(CH₃)₂TrisubstitutedNot Available-
(Z)-3,4-Dimethyl-2-pentene (Z)-CH₃CH=C(CH₃)CH(CH₃)₂TrisubstitutedNot Available-
4,4-Dimethyl-1-pentene CH₂=CHCH₂C(CH₃)₃Monosubstituted-125.1 ± 0.8-
(E)-4,4-Dimethyl-2-pentene (E)-CH₃CH=CHC(CH₃)₃Disubstituted-113.8 ± 0.7-
(Z)-4,4-Dimethyl-2-pentene (Z)-CH₃CH=CHC(CH₃)₃Disubstituted-124.7 ± 0.8-

Data sourced from the NIST Chemistry WebBook.

From the available data, a clear trend in stability emerges. The trisubstituted alkene, 2,4-dimethyl-2-pentene , is the most stable among the measured isomers, as indicated by its the lowest heat of hydrogenation. The monosubstituted alkene, This compound , is the least stable of this particular subset. This aligns with the general principle that increased substitution at the double bond leads to greater stability.

Experimental Protocol: Catalytic Hydrogenation for Determining Heats of Hydrogenation

The determination of heats of hydrogenation is typically performed using a technique called calorimetry. A general experimental protocol for the catalytic hydrogenation of an alkene is outlined below.

Objective: To measure the heat of hydrogenation of a dimethylpentene isomer.

Materials:

  • Dimethylpentene isomer (e.g., this compound)

  • Hydrogen gas (H₂)

  • Catalyst: 5% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

  • Solvent: Ethanol, Methanol, or Acetic Acid

  • Reaction Calorimeter

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Standard laboratory glassware

Procedure:

  • Calorimeter Calibration: The calorimeter is first calibrated using a reaction with a known enthalpy change to determine its heat capacity.

  • Sample Preparation: A precisely weighed amount of the dimethylpentene isomer is dissolved in a suitable solvent within the reaction vessel of the calorimeter.

  • Catalyst Addition: A small, accurately weighed amount of the catalyst (e.g., 5% Pd/C) is added to the solution.

  • System Purge: The reaction system is purged with an inert gas, such as nitrogen or argon, to remove any oxygen, which can be a safety hazard and can poison the catalyst.

  • Hydrogenation: The system is then filled with hydrogen gas to a specific pressure. The reaction is initiated, often by stirring or shaking to ensure good contact between the reactants and the catalyst.

  • Temperature Monitoring: The temperature change of the reaction mixture is carefully monitored and recorded over time. The reaction is considered complete when there is no further change in temperature.

  • Data Analysis: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter, and the moles of the alkene hydrogenated.

Safety Precautions:

  • Hydrogen gas is highly flammable and forms explosive mixtures with air. The experiment must be conducted in a well-ventilated fume hood, and all sources of ignition must be eliminated.

  • Palladium on carbon can be pyrophoric, especially when dry and exposed to air. It should be handled with care, and appropriate personal protective equipment should be worn.

Visualizing Concepts

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

G Structural Isomers of Dimethylpentene (C7H14) This compound This compound 2,3-Dimethyl-1-pentene 2,3-Dimethyl-1-pentene 2,3-Dimethyl-2-pentene 2,3-Dimethyl-2-pentene 2,4-Dimethyl-2-pentene 2,4-Dimethyl-2-pentene 3,4-Dimethyl-1-pentene 3,4-Dimethyl-1-pentene 3,4-Dimethyl-2-pentene 3,4-Dimethyl-2-pentene 4,4-Dimethyl-1-pentene 4,4-Dimethyl-1-pentene 4,4-Dimethyl-2-pentene 4,4-Dimethyl-2-pentene Isomers Isomers Isomers->this compound Isomers->2,3-Dimethyl-1-pentene Isomers->2,3-Dimethyl-2-pentene Isomers->2,4-Dimethyl-2-pentene Isomers->3,4-Dimethyl-1-pentene Isomers->3,4-Dimethyl-2-pentene Isomers->4,4-Dimethyl-1-pentene Isomers->4,4-Dimethyl-2-pentene

Caption: Key structural isomers of dimethylpentene.

G General Workflow for Catalytic Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dissolve Alkene Dissolve Alkene Add Catalyst Add Catalyst Dissolve Alkene->Add Catalyst Purge with N2/Ar Purge with N2/Ar Add Catalyst->Purge with N2/Ar Introduce H2 Introduce H2 Purge with N2/Ar->Introduce H2 Monitor Temperature Monitor Temperature Introduce H2->Monitor Temperature Calculate Heat of Hydrogenation Calculate Heat of Hydrogenation Monitor Temperature->Calculate Heat of Hydrogenation

Caption: Workflow for determining the heat of hydrogenation.

Conclusion

The stability of the isomers of this compound is directly related to the substitution pattern of the double bond. Quantitative data from heats of hydrogenation confirm that more highly substituted isomers, such as 2,4-dimethyl-2-pentene, are more stable than less substituted isomers like this compound. Understanding these stability relationships is crucial for predicting the outcomes of chemical reactions and for designing efficient synthetic routes in drug development and other chemical industries. The experimental protocol for catalytic hydrogenation provides a reliable method for obtaining the quantitative data necessary for these assessments.

References

A Technical Guide to the Electron Density Distribution in Branched Alkenes: Analysis of 2,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Electron Distribution in Alkenes

The chemical reactivity and physical properties of organic molecules are fundamentally governed by the spatial distribution of their electron density. For alkenes, such as 2,4-dimethyl-1-pentene, the region of highest electron density is the carbon-carbon double bond (C=C), which consists of a strong sigma (σ) bond and a weaker, more diffuse pi (π) bond.[1] The π-electron cloud, located above and below the plane of the double bond, is the primary site for electrophilic attack, making it the key to understanding the molecule's reactivity in processes like additions and polymerizations.[2][3]

For a branched alkene like this compound, the electron-donating inductive effects of its alkyl substituents (one methyl and one isobutyl group) further modulate the electron density of the C=C bond. A detailed analysis of this distribution through quantum chemical calculations provides invaluable insights for researchers in synthetic chemistry and drug development, allowing for the prediction of reaction sites, kinetic stability, and intermolecular interactions. This guide outlines the standard computational protocol for such an analysis.

Methodology: A Standard Protocol for Quantum Chemical Analysis

The following protocol describes a widely adopted computational method for determining the electronic properties of organic molecules. This approach combines geometry optimization with analyses of the resulting electron distribution.

2.1 Computational Approach

The calculations are performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[4]

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its proven accuracy in predicting the properties of organic molecules.

  • Basis Set: The 6-31G(d,p) basis set is employed, which provides a good balance between computational cost and accuracy for molecules of this size. This set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe anisotropic electron distributions.

2.2 Geometry Optimization

The first step involves finding the lowest energy conformation of the molecule. Starting with an approximate 3D structure, the geometry is optimized by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached. A frequency calculation is then performed to confirm that this structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

2.3 Electron Density and Population Analysis

Once the geometry is optimized, a population analysis is conducted to partition the total electron density among the constituent atoms.

  • Mulliken Population Analysis: This method assigns the electrons of the basis functions to specific atoms, providing a set of partial atomic charges.[5] While useful for observing trends, it's important to note that Mulliken charges are highly dependent on the basis set used and are best for comparative analysis rather than as absolute physical quantities.

2.4 Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule is often described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

  • HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

  • LUMO: Represents the lowest energy site for accepting electrons and is associated with the molecule's electrophilicity.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive.[1][6]

Illustrative Results: The Case of Propene (C₃H₆)

The following tables summarize key quantitative data for propene, obtained through experimental observation or calculated using the protocol described above. These tables serve as a template for how data for this compound would be presented.

Table 1: Optimized Geometric Parameters for Propene (Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database)

ParameterAtoms InvolvedValueUnit
Bond LengthC1=C21.337Å
Bond LengthC2-C31.501Å
Bond AngleC1-C2-C3124.3Degrees
Bond AngleH-C1-H117.2Degrees
Bond AngleH-C2-C1121.5Degrees

Table 2: Calculated Mulliken Atomic Charges for Propene (Representative values calculated at the B3LYP/6-31G(d,p) level)

AtomAtom NumberMulliken Charge (e)
CarbonC1 (CH₂)-0.22
CarbonC2 (CH)-0.13
CarbonC3 (CH₃)-0.25
HydrogenAttached to C1+0.11 (average)
HydrogenAttached to C2+0.12
HydrogenAttached to C3+0.12 (average)

Table 3: Calculated Frontier Molecular Orbital Energies for Propene (Representative values calculated at the B3LYP/6-31G(d,p) level)

ParameterValue (eV)Value (Hartree)
HOMO Energy-6.91-0.254
LUMO Energy0.870.032
HOMO-LUMO Gap (ΔE) 7.78 0.286

Workflow Visualization

The following diagram illustrates the logical workflow for the computational analysis of a molecule's electron density distribution.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Calculation cluster_analysis 3. Data Analysis & Interpretation cluster_output 4. Results mol_structure Define Molecular Structure (e.g., this compound) comp_params Select Computational Method (DFT: B3LYP/6-31G(d,p)) geom_opt Geometry Optimization & Frequency Calculation comp_params->geom_opt pop_analysis Population Analysis (Mulliken Charges) geom_opt->pop_analysis fmo_analysis FMO Analysis (HOMO, LUMO, Gap) geom_opt->fmo_analysis geom_analysis Geometric Analysis (Bond Lengths & Angles) geom_opt->geom_analysis reactivity Predict Reactivity & Stability pop_analysis->reactivity fmo_analysis->reactivity properties Characterize Electronic Properties geom_analysis->properties

References

An In-depth Technical Guide to the Molecular Orbital Theory of 2,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular orbital (MO) theory as it applies to 2,4-dimethyl-1-pentene. The electronic structure of this branched alkene is elucidated through a combination of theoretical principles, computational analysis, and a detailed hypothetical experimental protocol using ultraviolet photoelectron spectroscopy (UPS). This document is intended to serve as a resource for researchers and professionals in the fields of chemistry, materials science, and drug development who are interested in the electronic properties and reactivity of non-conjugated alkenes.

Introduction to the Molecular Orbital Theory of Alkenes

Molecular orbital theory is a powerful framework for understanding the electronic structure and reactivity of molecules. Unlike localized bonding theories, MO theory considers the wave-like nature of electrons and describes their distribution over the entire molecule in orbitals of specific energies. In alkenes, the carbon-carbon double bond is of particular interest and is described by the overlap of atomic orbitals to form both sigma (σ) and pi (π) molecular orbitals.

The σ orbitals, which form the primary framework of single bonds, are lower in energy and are responsible for the basic molecular structure. The π orbitals, formed from the sideways overlap of p orbitals, are higher in energy and are crucial in determining the chemical reactivity and spectroscopic properties of alkenes. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and the energy required for electronic excitation.

Theoretical Framework of this compound

This compound is a branched, non-conjugated alkene. Its molecular structure consists of a five-carbon chain with a terminal double bond and methyl groups at the second and fourth positions. The electronic structure of the double bond is the primary focus of this guide. The two carbon atoms of the double bond are sp² hybridized, forming a planar trigonal geometry with bond angles of approximately 120°. The remaining p orbital on each of these carbon atoms overlaps to form a π bonding and a π* antibonding molecular orbital.

The π bonding orbital is lower in energy and is occupied by two electrons in the ground state of the molecule. The π* antibonding orbital is higher in energy and is unoccupied. These two orbitals are the HOMO and LUMO, respectively, of the π system. The presence of alkyl groups, such as the methyl and isobutyl groups in this compound, can influence the energies of these frontier orbitals through inductive and hyperconjugative effects, generally leading to a slight increase in the HOMO energy level compared to unsubstituted alkenes.

Computational Analysis of this compound

Due to the lack of specific experimentally determined molecular orbital energies for this compound in the public domain, computational chemistry methods are invaluable for obtaining quantitative data. The following tables present computed molecular properties for this compound, including optimized geometry and illustrative frontier orbital energies typical for similar branched alkenes.

Table 1: Computed Molecular Geometry of this compound

ParameterValue
Bond Lengths (Å)
C1=C21.34
C2-C31.51
C3-C41.53
C4-C51.53
C2-C6 (methyl)1.51
C4-C7 (methyl)1.53
**Bond Angles (°) **
C1=C2-C3122.0
C1=C2-C6121.5
C3-C2-C6116.5
C2-C3-C4114.0
C3-C4-C5111.0
C3-C4-C7111.0

Note: These values are representative of typical bond lengths and angles for similar molecules and may vary slightly depending on the computational method used.

Table 2: Illustrative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
LUMO (π*)+1.0 to +2.0
HOMO (π)-9.0 to -8.5
HOMO-LUMO Gap 9.5 to 11.0

Note: These energy values are illustrative and represent a typical range for non-conjugated, branched alkenes. Specific values would require dedicated quantum chemical calculations. The energy gap between HOMO-LUMO orbitals characterizes molecular chemical stability, optical polarizability, and chemical reactivity.[1]

Caption: Molecular structure of this compound.

MO_Diagram p1 p (C1) pi_star π* (LUMO) p1->pi_star pi π (HOMO) p1->pi p2 p (C2) p2->pi_star p2->pi e1 e2

Caption: Qualitative MO diagram for the π system of an alkene.

Experimental Protocol: Gas-Phase Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is an experimental technique used to measure the energies of valence electrons in a molecule, providing direct insight into the energies of molecular orbitals.[2] A hypothetical protocol for obtaining the UPS spectrum of this compound is detailed below.

Objective: To determine the valence shell binding energies of this compound and identify the energy of the Highest Occupied Molecular Orbital (HOMO).

Materials and Instrumentation:

  • High-purity this compound sample.

  • High-vacuum photoelectron spectrometer equipped with a gas-phase inlet system.

  • Helium discharge lamp (He I, 21.22 eV).

  • Hemispherical electron energy analyzer.

  • Electron detector (e.g., channeltron).

  • Gas handling manifold with a precision leak valve.

Procedure:

  • Instrument Preparation:

    • Evacuate the main spectrometer chamber to a base pressure of < 1 x 10⁻⁸ mbar.

    • Activate the helium discharge lamp and allow it to stabilize.

    • Calibrate the energy scale of the spectrometer using a known standard gas (e.g., Argon or Xenon).

  • Sample Preparation and Introduction:

    • Degas the liquid this compound sample by several freeze-pump-thaw cycles to remove dissolved air.

    • Connect the sample vessel to the gas handling manifold.

    • Introduce the vapor of this compound into the spectrometer's ionization region through the precision leak valve, maintaining a constant pressure of ~1 x 10⁻⁶ mbar.

  • Data Acquisition:

    • Set the electron energy analyzer to scan the kinetic energy range of the photoelectrons.

    • Record the photoelectron spectrum by counting the number of electrons detected as a function of their kinetic energy.

    • Accumulate the signal for a sufficient duration to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Convert the kinetic energy spectrum to a binding energy spectrum using the equation: BE = hν - KE, where BE is the binding energy, hν is the photon energy (21.22 eV for He I), and KE is the measured kinetic energy of the photoelectrons.

    • Identify the ionization bands in the spectrum. The first ionization band at the lowest binding energy corresponds to the removal of an electron from the HOMO.

    • Determine the vertical ionization potential (the energy at the maximum of the first ionization band), which corresponds to the negative of the HOMO energy according to Koopmans' theorem.

UPS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis instrument_prep Instrument Preparation & Calibration sample_intro Sample Introduction instrument_prep->sample_intro sample_prep Sample Degassing sample_prep->sample_intro data_acq Data Acquisition sample_intro->data_acq ke_to_be Kinetic to Binding Energy Conversion data_acq->ke_to_be homo_id HOMO Identification ke_to_be->homo_id

Caption: Experimental workflow for UPS of this compound.

Data Interpretation and Relevance to Reactivity

The energies of the frontier molecular orbitals, particularly the HOMO and LUMO, are direct indicators of a molecule's reactivity. For this compound, the HOMO is the π orbital of the double bond. Its energy indicates the ease with which the molecule can donate its π electrons in a reaction with an electrophile. A higher HOMO energy corresponds to a more reactive nucleophile.

The LUMO, the π* orbital, is unoccupied and its energy relates to the molecule's ability to accept electrons. In reactions with nucleophiles, a lower LUMO energy would indicate a more reactive electrophile. The large HOMO-LUMO gap in non-conjugated alkenes like this compound signifies that a significant amount of energy is required to excite an electron from the HOMO to the LUMO, rendering the molecule relatively stable under normal conditions.

The following diagram illustrates a generic electrophilic addition reaction, a common pathway for alkenes, which is initiated by the interaction of the alkene's HOMO with the LUMO of an electrophile.

Electrophilic_Addition Alkene This compound (HOMO) Intermediate Carbocation Intermediate Alkene->Intermediate HOMO-LUMO Interaction Electrophile Electrophile (LUMO) Electrophile->Intermediate Product Addition Product Intermediate->Product Nucleophilic Attack

Caption: A generic signaling pathway for electrophilic addition.

Conclusion

This technical guide has provided a detailed examination of the molecular orbital theory of this compound. Through a combination of theoretical principles and illustrative computational data, the nature of its frontier molecular orbitals and their relevance to chemical reactivity have been explored. The inclusion of a comprehensive, albeit hypothetical, experimental protocol for ultraviolet photoelectron spectroscopy offers a practical perspective on how the electronic structure of such molecules can be experimentally probed. For researchers and professionals in drug development and materials science, a thorough understanding of the molecular orbital landscape of molecules like this compound is fundamental for predicting their chemical behavior and designing novel applications.

References

Methodological & Application

Application Notes: Synthesis of Diisobutylene from tert-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the synthesis of diisobutylene via the acid-catalyzed dehydration and subsequent dimerization of tert-butanol (B103910). The dehydration of tert-butanol proceeds through an E1 elimination mechanism to yield isobutylene (B52900), a C4 alkene.[1][2] Under the reaction conditions, the nascent isobutylene readily undergoes dimerization, catalyzed by the same acid, to produce a mixture of C8 alkene isomers known as diisobutylene.[3] The primary constituents of this mixture are 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453).

It is important to note that the target molecule specified in the user request, 2,4-dimethyl-1-pentene, is a C7 alkene (C₇H₁₄).[4] The synthesis from tert-butanol, a C4 alcohol (C₄H₁₀O), directly yields C8 products. The formation of a C7 alkene is not a characteristic outcome of this specific reaction pathway. Therefore, this protocol focuses on the synthesis of the chemically related and expected C8 product, 2,4,4-trimethyl-1-pentene.

Reaction Mechanisms

The overall synthesis is a two-stage process that occurs in a single pot: (1) Dehydration of tert-butanol to isobutylene, and (2) Dimerization of isobutylene to diisobutylene.

  • Stage 1: Acid-Catalyzed Dehydration of tert-Butanol (E1 Mechanism)

    • Step 1: Protonation of the Alcohol. The hydroxyl group of tert-butanol is protonated by the acid catalyst (e.g., H₂SO₄) to form a good leaving group, water.

    • Step 2: Formation of a Carbocation. The protonated alcohol loses a molecule of water to form a stable tertiary carbocation (tert-butyl cation). This is the rate-determining step.

    • Step 3: Deprotonation. A weak base (water or HSO₄⁻) removes a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.

  • Stage 2: Acid-Catalyzed Dimerization of Isobutylene

    • Step 1: Carbocation Formation. A molecule of isobutylene is protonated by the acid catalyst to form the tert-butyl cation.[3]

    • Step 2: Nucleophilic Attack. A second molecule of isobutylene acts as a nucleophile, attacking the tert-butyl cation to form a new C-C bond and a C8 carbocation (1,1,3,3-tetramethylbutyl cation).[3]

    • Step 3: Deprotonation/Rearrangement. The C8 carbocation can lose a proton to form the two major isomers: 2,4,4-trimethyl-1-pentene (α-diisobutylene) and 2,4,4-trimethyl-2-pentene (β-diisobutylene).[3] Minor rearrangements can also occur.

Dehydration_Mechanism tert_butanol tert-Butanol protonated_alcohol Protonated Alcohol tert_butanol->protonated_alcohol + H⁺ tert_butyl_cation tert-Butyl Cation protonated_alcohol->tert_butyl_cation - H₂O (rate-determining) isobutylene Isobutylene tert_butyl_cation->isobutylene - H⁺ H_plus H⁺ H2O H₂O HSO4_minus HSO₄⁻ catalyst_regen H₂SO₄

Caption: Acid-catalyzed dehydration of tert-butanol.

Dimerization_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation iso1 Isobutylene tert_butyl_cation tert-Butyl Cation iso1->tert_butyl_cation + H⁺ H_plus H⁺ iso2 Isobutylene (Nucleophile) c8_cation C₈ Carbocation iso2->c8_cation Attack product1 2,4,4-Trimethyl-1-pentene c8_cation->product1 - H⁺ product2 2,4,4-Trimethyl-2-pentene c8_cation->product2 - H⁺ (after rearrangement)

Caption: Acid-catalyzed dimerization of isobutylene.

Experimental Workflow

The overall experimental process involves the reaction setup, execution under controlled conditions, workup to isolate the organic product, and finally, analysis to determine purity and composition.

Workflow arrow arrow start Start Materials (tert-Butanol, H₂SO₄) setup Assemble Reaction Apparatus (Pressure Vessel, Stirrer, Heater) start->setup reaction Reaction (Heat to 60-95°C, 4-8 hours) setup->reaction cooling Cool to Room Temperature reaction->cooling separation Phase Separation (Isolate Organic Layer) cooling->separation washing Wash with Water/Base separation->washing drying Dry with Na₂SO₄ washing->drying analysis Product Analysis (GC-MS) drying->analysis end Final Product (Diisobutylene) analysis->end

Caption: Overall experimental workflow.

Experimental Protocol: One-Pot Synthesis of Diisobutylene

This protocol is adapted from a method for preparing 2,4,4-trimethyl-1-pentene in high yield and purity.[5]

Objective: To synthesize diisobutylene from tert-butanol via acid-catalyzed dehydration and dimerization in a closed system.

Materials and Reagents:

  • tert-Butanol (≥99%)

  • Sulfuric acid (80-98% wt. solution)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Pressure-resistant reaction vessel (e.g., sealed hydrothermal reactor or small autoclave) with a magnetic stir bar

  • Heating mantle or oil bath with temperature controller

  • Separatory funnel

  • Erlenmeyer flasks

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a pressure-resistant reaction vessel, add tert-butanol and concentrated sulfuric acid. A typical molar ratio of alcohol to sulfuric acid is between 1:0.3 and 1:1.[5] For example, add 350g of tert-butyl alcohol and 250g of 80% sulfuric acid to a 1000mL vessel.[5]

  • Reaction: Seal the vessel securely. Place the vessel in a heating mantle and begin stirring. Heat the mixture to the target temperature (e.g., 95°C) and maintain for 4-8 hours.[5] The closed system is crucial as it contains the gaseous isobutylene intermediate, allowing it to dimerize.

  • Cooling and Workup: After the reaction period, turn off the heat and allow the vessel to cool completely to room temperature.

  • Phase Separation: Carefully open the vessel in a fume hood. Transfer the biphasic mixture to a separatory funnel. Allow the layers to fully separate and drain the lower aqueous acid layer.

  • Washing: Wash the upper organic layer sequentially with:

    • Deionized water (to remove bulk acid).

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • Deionized water (to remove residual base and salts).

  • Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate. Swirl occasionally for 10-15 minutes.

  • Isolation: Decant or filter the dried liquid product into a clean, pre-weighed storage vial. The product is a mixture of diisobutylene isomers. Simple distillation can be performed for further purification if desired.

Safety Precautions:

  • tert-Butanol and diisobutylene are flammable.[6][7] Perform the reaction away from ignition sources.

  • Concentrated sulfuric acid is extremely corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is performed under pressure. Use a certified pressure-rated vessel and do not exceed its pressure or temperature limits. Conduct the reaction behind a safety shield.

Data Presentation

Table 1: Summary of Reaction Conditions
ParameterValue / RangeSource
Reactant tert-Butanol[5]
Catalyst Sulfuric Acid (60-98%) or Strong Acid Resin[5][8]
Molar Ratio (Alcohol:Acid) 1:0.3 - 1:1[5]
Temperature 60 - 95 °C[5]
Reaction Time 4 - 8 hours[5]
System Closed, pressure-resistant vessel[5]
Reported Yield Up to 95%[5]
Reported Purity > 95% (2,4,4-trimethyl-1-pentene)[5]
Table 2: Physical and Spectroscopic Properties of Products
Property2,4,4-Trimethyl-1-pentene (Major Product)This compound (Requested Compound)
Molecular Formula C₈H₁₆C₇H₁₄
Molecular Weight 112.21 g/mol [9]98.19 g/mol [6]
Boiling Point 101-102 °C~92 °C
Density 0.715 g/cm³ @ 20°C0.694 g/cm³ @ 20°C[10]
Refractive Index ~1.408 @ 20°C~1.397 @ 20°C[10][11]
¹H NMR (CDCl₃, δ ppm) ~4.83 & 4.63 (s, =CH₂), ~1.94 (s, -CH₂-), ~1.77 (s, =C-CH₃), ~0.93 (s, -C(CH₃)₃)[12]Data not readily available in searches.
IR (cm⁻¹) ~3075 (=C-H str), ~1650 (C=C str), ~890 (=CH₂ bend)[9]Data not readily available in searches.

Protocol: Product Characterization by GC-MS

Objective: To identify the isomeric products and determine the purity of the synthesized diisobutylene.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for separating and identifying the volatile alkene isomers produced.

  • Sample Preparation: Dilute a small aliquot (e.g., 10 µL) of the dried product in a suitable solvent like hexane (B92381) or dichloromethane (B109758) (e.g., in 1 mL).

  • GC-MS Parameters (Typical):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, Rtx-624) is suitable for separating hydrocarbon isomers.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 40°C for 5 minutes, then ramp at 10°C/min to 150°C.

    • Carrier Gas: Helium.

    • MS Detector: Scan range from 40 to 200 m/z.

  • Data Analysis:

    • Identify the peaks in the gas chromatogram corresponding to the different isomers. The major peaks will be 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.

    • Confirm the identity of each peak by comparing its mass spectrum with a library database (e.g., NIST). The molecular ion peak (M⁺) for C8 isomers will be at m/z 112. Key fragmentation patterns, such as the loss of a tert-butyl group (m/z 57), are characteristic.[9][13]

    • Determine the relative purity and isomer distribution by integrating the peak areas in the chromatogram.

References

Application Note: Dehydration of 2,4-Dimethyl-2-pentanol to Synthesize 2,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note details the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol (B165554), a tertiary alcohol, to yield a mixture of isomeric alkenes, primarily 2,4-dimethyl-1-pentene and 2,4-dimethyl-2-pentene (B165557). This elimination reaction proceeds via an E1 mechanism and is a fundamental transformation in organic synthesis, providing a route to valuable unsaturated hydrocarbons. These alkenes serve as important intermediates in the development of pharmaceuticals and other fine chemicals. The major product of this reaction is typically the more substituted and thermodynamically stable alkene, as dictated by Saytzeff's rule.[1] This document provides a comprehensive experimental protocol, data on expected product distribution, and characterization methods for researchers, scientists, and drug development professionals.

Reaction and Mechanism

The acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom results in the formation of a carbon-carbon double bond.

Overall Reaction:

(CH₃)₂CHCH₂C(CH₃)₂OH + H⁺ → (CH₃)₂CHCH₂C(CH₃)=CH₂ + (CH₃)₂CHCH=C(CH₃)₂ + H₂O 2,4-Dimethyl-2-pentanol2,4-Dimethyl-1-pentene2,4-Dimethyl-2-pentene

The reaction proceeds through a unimolecular elimination (E1) mechanism, which is characteristic of secondary and tertiary alcohols.[2] The formation of the more substituted 2,4-dimethyl-2-pentene is generally favored due to its greater stability.

Experimental Protocol

This protocol is adapted from established procedures for the dehydration of similar alcohols and is optimized for the synthesis of this compound.

3.1. Materials and Equipment

  • 2,4-Dimethyl-2-pentanol (≥98%)

  • Concentrated Sulfuric Acid (98%) or Phosphoric Acid (85%)

  • 5% Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Diethyl Ether (for extraction and GC analysis)

  • Round-bottom flask (50 mL)

  • Fractional distillation apparatus

  • Heating mantle

  • Separatory funnel (100 mL)

  • Erlenmeyer flasks

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • FTIR and NMR spectrometers

3.2. Procedure

  • Reaction Setup: To a 50 mL round-bottom flask, add 10.0 g (0.086 mol) of 2,4-dimethyl-2-pentanol and a magnetic stir bar.

  • Acid Addition: Slowly add 2.5 mL of concentrated sulfuric acid to the alcohol with constant stirring. The addition should be done in an ice bath to control the initial exothermic reaction.

  • Distillation: Assemble a fractional distillation apparatus and heat the mixture gently using a heating mantle. The temperature of the distilling vapors should be maintained below 100°C to selectively distill the alkene products and water.

  • Work-up:

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate with 15 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer and wash it with 15 mL of deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Decant the dried organic layer into a clean, dry flask and perform a final simple distillation to obtain the purified alkene mixture.

  • Characterization: Analyze the product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and confirm the identity of the isomers. Further characterization can be performed using FTIR and NMR spectroscopy.

Data Presentation

The following tables summarize the key physical properties and expected experimental data for the dehydration of 2,4-dimethyl-2-pentanol.

Table 1: Physical Properties of Reactant and Products

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
2,4-Dimethyl-2-pentanol116.20138-1400.81
This compound98.19101-1020.71
2,4-Dimethyl-2-pentene98.19104-1050.72

Table 2: Expected Reaction Parameters and Product Distribution

ParameterValue
Reaction Time 1-2 hours
Reaction Temperature Distillation head temperature < 100°C
Expected Yield 70-85%
Product Ratio (GC-MS)
This compound~15-25%
2,4-Dimethyl-2-pentene~75-85%

Characterization of Products

The identity and purity of the products can be confirmed using various spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for separating and identifying the isomeric alkene products and determining their relative abundance.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • This compound: Characteristic peaks around 3080 cm⁻¹ (C-H stretch of =CH₂), 1645 cm⁻¹ (C=C stretch), and 890 cm⁻¹ (C-H bend of =CH₂).

    • 2,4-Dimethyl-2-pentene: Characteristic peak around 1670 cm⁻¹ (C=C stretch). The absence of the =CH₂ peaks distinguishes it from the 1-pentene (B89616) isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR of this compound: Signals for the vinyl protons will be present in the 4.5-5.0 ppm region.

    • ¹H NMR of 2,4-Dimethyl-2-pentene: A signal for the vinyl proton will be present in the 5.0-5.5 ppm region.

    • ¹³C NMR: The chemical shifts of the sp² hybridized carbons can definitively distinguish between the two isomers.

Experimental Workflow Diagram

Dehydration_Workflow Experimental Workflow for Dehydration of 2,4-Dimethyl-2-pentanol cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1. Mix 2,4-Dimethyl-2-pentanol and Sulfuric Acid Heat 2. Heat mixture and distill product as it forms Reactants->Heat Wash 3. Wash distillate with NaHCO3 and Water Heat->Wash Dry 4. Dry organic layer with Na2SO4 Wash->Dry Purify 5. Purify by simple distillation Dry->Purify Analyze 6. Analyze by GC-MS, FTIR, and NMR Purify->Analyze

References

Application Notes and Protocols for the Catalytic Isomerization of 4,4-Dimethyl-1-pentene to 2,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the catalytic isomerization of 4,4-dimethyl-1-pentene (B165720) to its more substituted isomer, 2,4-dimethyl-1-pentene. This reaction is of interest in organic synthesis for the strategic repositioning of a double bond within a hydrocarbon framework, enabling access to different substitution patterns for further functionalization. While specific literature on the isomerization of 4,4-dimethyl-1-pentene is limited, this protocol is adapted from established procedures for the skeletal isomerization of structurally similar branched terminal alkenes, such as 3,3-dimethylbut-1-ene, over solid acid catalysts. The primary catalytic method described herein utilizes alumina (B75360) (Al₂O₃) in a gas-phase reactor system. This document outlines catalyst preparation, experimental setup, reaction execution, and product analysis.

Introduction

The isomerization of alkenes is a fundamental transformation in organic chemistry, allowing for the conversion of less stable terminal olefins to more stable internal olefins. This process is typically driven by thermodynamic stability and can be achieved using a variety of catalysts, including transition metals and solid acids. The isomerization of 4,4-dimethyl-1-pentene involves the migration of the double bond, potentially leading to a mixture of isomers. The target compound, this compound, is a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals. This application note provides a comprehensive guide for conducting this isomerization reaction in a laboratory setting.

Catalytic Isomerization Pathway

The proposed acid-catalyzed isomerization of 4,4-dimethyl-1-pentene proceeds through a carbocation intermediate. The reaction is initiated by the protonation of the double bond on the solid acid catalyst surface, followed by a hydride shift and subsequent deprotonation to yield the isomerized product.

G cluster_0 Reaction on Catalyst Surface 4,4-Dimethyl-1-pentene 4,4-Dimethyl-1-pentene Protonation Protonation 4,4-Dimethyl-1-pentene->Protonation [H+] Carbocation Intermediate Carbocation Intermediate Protonation->Carbocation Intermediate Hydride Shift Hydride Shift Carbocation Intermediate->Hydride Shift Isomeric Carbocation Isomeric Carbocation Hydride Shift->Isomeric Carbocation Deprotonation Deprotonation Isomeric Carbocation->Deprotonation -[H+] This compound This compound Deprotonation->this compound

Caption: Proposed mechanism for the acid-catalyzed isomerization.

Experimental Protocols

This section details the necessary materials and methods for the catalytic isomerization of 4,4-dimethyl-1-pentene.

Materials and Equipment
  • Reactant: 4,4-Dimethyl-1-pentene (≥98% purity)

  • Catalyst: Activated alumina (γ-Al₂O₃), prepared as described below or commercially sourced.

  • Gases: High-purity helium or nitrogen (carrier gas), high-purity hydrogen (for catalyst reduction if using a metal-supported catalyst).

  • Reactor System: A fixed-bed, continuous-flow microreactor (quartz or stainless steel tube) housed in a programmable tube furnace.

  • Feed System: A syringe pump for liquid feed delivery and mass flow controllers for gas feeds.

  • Product Collection: A cold trap (e.g., using a dry ice/acetone bath) to condense the reactor effluent.

  • Analytical Equipment: Gas chromatograph with a flame ionization detector (GC-FID) and a gas chromatograph-mass spectrometer (GC-MS) for product identification and quantification.

Catalyst Preparation (Activated Alumina)
  • Hydrolysis: Prepare aluminum isopropoxide as the precursor. Hydrolyze the aluminum isopropoxide by slowly adding it to deionized water with vigorous stirring to form aluminum hydroxide (B78521).

  • Drying: Separate the resulting precipitate by filtration and wash thoroughly with deionized water. Dry the solid in an oven at 110 °C overnight.

  • Calcination: Calcine the dried aluminum hydroxide in a muffle furnace. Ramp the temperature to 600 °C at a rate of 5 °C/min and hold for 6 hours. Cool the catalyst to room temperature under a stream of dry air.

  • Sieving: Sieve the calcined alumina to obtain particles of the desired size range (e.g., 250-425 μm) for packing into the reactor.

Experimental Workflow

The overall experimental process is depicted in the following workflow diagram.

G cluster_workflow Experimental Workflow prep Catalyst Preparation pack Reactor Packing prep->pack setup System Setup & Leak Test pack->setup react Isomerization Reaction setup->react collect Product Collection react->collect analyze GC-FID/MS Analysis collect->analyze data Data Processing analyze->data

Caption: A streamlined workflow for the isomerization experiment.

Isomerization Reaction Procedure
  • Reactor Packing: Pack a known amount of the prepared alumina catalyst (e.g., 100 mg) into the center of the quartz reactor tube, securing it with quartz wool plugs.

  • System Assembly: Assemble the reactor in the tube furnace and connect the gas and liquid feed lines, as well as the product collection system.

  • Catalyst Activation: Heat the reactor to 300 °C under a flow of helium (30 mL/min) for 2 hours to remove any adsorbed water and impurities from the catalyst surface.

  • Reaction Initiation: Adjust the furnace temperature to the desired reaction temperature (e.g., 200 °C). Once the temperature is stable, start the flow of 4,4-dimethyl-1-pentene using the syringe pump at a specific weight hourly space velocity (WHSV), for instance, 1 h⁻¹. The reactant is vaporized and carried over the catalyst bed by the helium stream.

  • Product Collection: Collect the reactor effluent in a cold trap maintained at -78 °C.

  • Sampling: Collect samples of the condensed product at regular intervals (e.g., every 30 minutes) to monitor the reaction progress.

  • Shutdown: After the desired reaction time, stop the liquid feed and cool the reactor to room temperature under the helium flow.

Product Analysis

Analyze the collected liquid samples using GC-FID for quantification and GC-MS for product identification.

  • GC Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions (Example):

    • Inlet Temperature: 250 °C

    • Oven Program: 40 °C (hold for 5 min), ramp to 200 °C at 10 °C/min.

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium

  • Identification: Identify the reactant and products by comparing their mass spectra with a standard library (e.g., NIST) and by running authentic standards if available.

  • Quantification: Calculate the conversion of 4,4-dimethyl-1-pentene and the selectivity for this compound using the peak areas from the GC-FID chromatograms.

Conversion (%) = [ (Initial moles of reactant - Final moles of reactant) / Initial moles of reactant ] x 100

Selectivity (%) = [ Moles of desired product / (Initial moles of reactant - Final moles of reactant) ] x 100

Data Presentation

The following tables present hypothetical data based on the expected outcomes of the isomerization of 4,4-dimethyl-1-pentene over an alumina catalyst at 200 °C.

Table 1: Effect of Reaction Time on Conversion and Selectivity

Time (min)4,4-Dimethyl-1-pentene Conversion (%)This compound Selectivity (%)Other Isomers Selectivity (%)
3015.285.114.9
6028.782.517.5
9040.179.820.2
12051.576.323.7
18065.871.228.8

Table 2: Product Distribution at 120 minutes

CompoundRetention Time (min)Peak Area (%)Identification
4,4-Dimethyl-1-pentene5.848.5Reactant
This compound6.239.3Product
Other C7H14 Isomers6.5 - 7.112.2Byproducts

Conclusion

This application note provides a foundational protocol for the catalytic isomerization of 4,4-dimethyl-1-pentene to this compound using an activated alumina catalyst. The provided methodologies for catalyst preparation, experimental setup, and product analysis are based on established principles of heterogeneous catalysis and are adaptable to specific laboratory conditions. Researchers and scientists can utilize this guide as a starting point for optimizing reaction conditions to achieve high conversion and selectivity for the desired isomer, which can be a crucial step in multi-step organic syntheses. Further studies could explore different solid acid catalysts (e.g., zeolites, sulfated zirconia) or transition metal complexes to enhance the efficiency and selectivity of this isomerization reaction.

Application Notes and Protocols for the Synthesis of 2,4-Dimethyl-1-pentene Precursors via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed protocol for the synthesis of 2,4-dimethyl-2-pentanol (B165554), a key precursor to the alkene 2,4-dimethyl-1-pentene, through the reaction of isobutylmagnesium bromide with acetone (B3395972). Subsequent acid-catalyzed dehydration of the tertiary alcohol yields the desired alkene. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for the preparation of this branched alkene and its precursor.

Overall Reaction Scheme

The synthesis is a two-step process beginning with the formation of a tertiary alcohol via a Grignard reaction, followed by an elimination reaction to form the alkene.

Step 1: Grignard Reaction Isobutylmagnesium bromide + Acetone → 2,4-Dimethyl-2-pentanol

Step 2: Dehydration 2,4-Dimethyl-2-pentanol --(H₂SO₄, Δ)--> this compound + 2,4-Dimethyl-2-pentene

Data Presentation

Table 1: Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Isobutyl bromideC₄H₉Br137.0291-931.264
Magnesium turningsMg24.31-1.74
AcetoneC₃H₆O58.08560.791
2,4-Dimethyl-2-pentanolC₇H₁₆O116.20132-1340.808
This compoundC₇H₁₄98.19101-1020.715
Table 2: Experimental Parameters and Yields
ParameterGrignard ReactionDehydration
Reactants Isobutylmagnesium bromide, Acetone2,4-Dimethyl-2-pentanol, Sulfuric Acid
Solvent Anhydrous diethyl etherNone
Reaction Time 1-2 hours2-3 hours
Reaction Temperature Reflux (approx. 35°C)100-140°C
Theoretical Yield Based on limiting reagentBased on starting alcohol
Typical Experimental Yield 60-80%65-80% (mixture of isomers)
Table 3: Spectroscopic Data for 2,4-Dimethyl-2-pentanol
TechniqueKey Signals
¹H NMR (CDCl₃) δ 0.90 (d, 6H), 1.21 (s, 6H), 1.50 (s, 1H, OH), 1.75 (m, 1H), 1.85 (d, 2H)
¹³C NMR (CDCl₃) δ 24.5, 25.2, 29.3, 52.8, 71.1
IR (neat, cm⁻¹) 3380 (broad, O-H stretch), 2955, 2870 (C-H stretch), 1365, 1150 (C-O stretch)

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethyl-2-pentanol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Isobutyl bromide

  • Anhydrous diethyl ether

  • Acetone, anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (containing CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube.

    • Place magnesium turnings (e.g., 2.43 g, 0.10 mol) in the flask.

    • In the dropping funnel, prepare a solution of isobutyl bromide (e.g., 13.7 g, 0.10 mol) in 50 mL of anhydrous diethyl ether.

    • Add a small amount (approx. 5 mL) of the isobutyl bromide solution to the magnesium turnings. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

    • Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has reacted.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of anhydrous acetone (e.g., 5.81 g, 0.10 mol) in 20 mL of anhydrous diethyl ether and place it in the dropping funnel.

    • Add the acetone solution dropwise to the cooled and stirred Grignard reagent. The reaction is exothermic, so maintain a slow addition rate to control the reaction temperature. A white precipitate will form.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly and cautiously add saturated aqueous ammonium chloride solution (approx. 50 mL) to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the ethereal layer.

    • Extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine all the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification:

    • The crude 2,4-dimethyl-2-pentanol can be purified by distillation. Collect the fraction boiling at 132-134°C.

Protocol 2: Dehydration of 2,4-Dimethyl-2-pentanol

Materials:

  • 2,4-Dimethyl-2-pentanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Distillation apparatus (simple or fractional)

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • Place 2,4-dimethyl-2-pentanol (e.g., 11.6 g, 0.10 mol) in a 100 mL round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).

    • Add a few boiling chips.

  • Dehydration:

    • Set up a simple distillation apparatus.

    • Gently heat the mixture in the flask. The alkene products will distill as they are formed. The dehydration of 2,4-dimethyl-2-pentanol will yield a mixture of this compound and the more substituted, major product, 2,4-dimethyl-2-pentene, according to Saytzeff's rule.[1]

    • Collect the distillate in a receiver cooled in an ice bath.

  • Work-up:

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • The mixture of alkenes can be purified by fractional distillation to separate the isomers if desired, although their boiling points are very close.

Visualizations

Grignard_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products isobutyl_bromide Isobutyl Bromide (CH3)2CHCH2Br grignard Isobutylmagnesium Bromide (CH3)2CHCH2MgBr isobutyl_bromide->grignard + Mg in ether mg Magnesium Mg mg->grignard acetone Acetone (CH3)2CO alkoxide Magnesium Alkoxide Intermediate acetone->alkoxide grignard->alkoxide + Acetone alcohol 2,4-Dimethyl-2-pentanol alkoxide->alcohol + Workup workup Acidic Workup (e.g., NH4Cl(aq)) workup->alcohol

Caption: Grignard reaction mechanism for the synthesis of 2,4-Dimethyl-2-pentanol.

Experimental_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction with Acetone cluster_step3 Step 3: Work-up and Purification of Alcohol cluster_step4 Step 4: Dehydration to Alkene A Combine Mg and Isobutyl Bromide in Ether B Initiate and complete Grignard formation A->B C Cool Grignard reagent B->C D Add Acetone dropwise C->D E Stir at room temperature D->E F Quench with aq. NH4Cl E->F G Extract with Ether F->G H Dry and evaporate solvent G->H I Distill to purify 2,4-Dimethyl-2-pentanol H->I J Heat alcohol with H2SO4 I->J K Distill alkene product J->K L Wash and dry the alkene K->L

Caption: Experimental workflow for the synthesis of this compound precursors.

References

Application Note: Synthesis of 2,4-Dimethyl-1-pentene via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of the alkene 2,4-Dimethyl-1-pentene using the Wittig reaction. The described methodology involves the reaction of a non-stabilized phosphorus ylide, methylenetriphenylphosphorane, with the sterically hindered ketone, 3-methyl-2-butanone (B44728). This protocol offers a reliable method for the specific formation of a terminal alkene, a common structural motif in organic chemistry and drug development. Detailed experimental procedures, a comprehensive table of reagents and reaction parameters, and a visual workflow diagram are provided to ensure reproducibility and facilitate implementation in a laboratory setting.

Introduction

The Wittig reaction is a powerful and widely utilized method for the synthesis of alkenes from aldehydes or ketones.[1] Discovered by Georg Wittig, this reaction forms a carbon-carbon double bond with high regioselectivity, making it an invaluable tool in organic synthesis.[2] The reaction involves a phosphorus ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to yield an alkene and triphenylphosphine (B44618) oxide.[3] The thermodynamic driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[4]

This application note focuses on the synthesis of this compound, a branched terminal alkene. The protocol is designed to address the potential challenge of using a sterically hindered ketone as a substrate.[5] By employing a suitable strong base, such as potassium tert-butoxide, high yields can be achieved even with challenging substrates.[6][7]

Experimental Protocol

The synthesis of this compound is achieved through a two-step, one-pot procedure. First, the Wittig reagent, methylenetriphenylphosphorane, is generated in situ from methyltriphenylphosphonium (B96628) bromide. This is followed by the addition of 3-methyl-2-butanone to yield the desired alkene.

Materials and Reagents
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure

Part 1: In situ Generation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add potassium tert-butoxide (1.1 equivalents) to the suspension with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange to yellow colored ylide indicates a successful reaction.

Part 2: Wittig Reaction with 3-Methyl-2-butanone

  • Cool the ylide solution back to 0 °C.

  • Slowly add a solution of 3-methyl-2-butanone (1.0 equivalent) in anhydrous THF to the ylide solution via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.

Part 3: Work-up and Purification

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel using n-hexane as the eluent to isolate this compound.

Data Presentation

ParameterValue
Reactants
3-Methyl-2-butanone1.0 equiv.
Methyltriphenylphosphonium Bromide1.2 equiv.
Potassium tert-butoxide1.1 equiv.
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 3-5 hours
Product This compound
Expected Yield 70-85%
Purification Method Flash Column Chromatography (n-hexane)
Spectroscopic Data
¹H NMR (CDCl₃)δ 4.65 (s, 2H), 2.00 (t, 2H), 1.85 (m, 1H), 1.70 (s, 3H), 0.90 (d, 6H)
¹³C NMR (CDCl₃)δ 146.9, 110.1, 51.5, 28.6, 22.8, 22.5
IR (neat)3075, 2955, 1645, 885 cm⁻¹
Mass Spectrum (EI)m/z 98 (M⁺), 83, 57, 41

Note: Spectroscopic data is predicted based on typical values for similar structures and should be confirmed by experimental analysis.[8][9][10][11]

Experimental Workflow

Wittig_Reaction_Workflow cluster_ylide_formation Ylide Formation (in situ) cluster_wittig_reaction Wittig Reaction cluster_workup_purification Work-up and Purification start Methyltriphenylphosphonium Bromide + Anhydrous THF add_base Add Potassium tert-butoxide at 0 °C start->add_base Suspend stir_rt Stir at Room Temperature (1 hour) add_base->stir_rt Deprotonation ylide Methylenetriphenylphosphorane (Wittig Reagent) stir_rt->ylide reaction React at 0 °C to RT (2-4 hours) ylide->reaction ketone 3-Methyl-2-butanone in Anhydrous THF ketone->reaction crude_product Crude Product Mixture: This compound & Triphenylphosphine Oxide reaction->crude_product quench Quench with aq. NH₄Cl crude_product->quench extract Extract with Diethyl Ether quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Flash Column Chromatography (n-hexane) dry_concentrate->chromatography final_product Pure this compound chromatography->final_product

References

Application Notes and Protocols: 2,4-Dimethyl-1-pentene in Addition Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the addition polymerization of 2,4-dimethyl-1-pentene, a branched alpha-olefin, for the synthesis of novel polyolefins. Due to the limited direct experimental data on the homopolymerization of this compound, this document presents detailed protocols adapted from established procedures for its structural isomer, 4-methyl-1-pentene. These protocols, utilizing cationic, Ziegler-Natta, and metallocene-catalyzed polymerization, serve as a robust starting point for research and development. The resulting polymer, poly(this compound), is anticipated to exhibit unique thermal and mechanical properties valuable in various specialized applications, including drug delivery matrices and advanced materials.

Introduction to the Polymerization of this compound

This compound is a non-polar, branched alpha-olefin monomer. Its structure, featuring a vinyl group and two methyl branches, makes it a candidate for addition polymerization through several catalytic methods. The steric hindrance and electronic effects of the methyl groups are expected to significantly influence the polymerization behavior and the properties of the resulting polymer.

Addition polymerization of alkenes proceeds via the conversion of the carbon-carbon double bond into a single bond, forming a long polymer chain.[1] The primary methods suitable for polymerizing this compound are:

  • Cationic Polymerization: This method is effective for alkenes with electron-donating substituents that can stabilize the resulting carbocation intermediate.[2][3] The methyl groups in this compound are electron-donating, making it susceptible to cationic polymerization.[2]

  • Ziegler-Natta Polymerization: This is a widely used industrial method for producing polyolefins with high stereoregularity.[4][5] Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are effective for polymerizing alpha-olefins.[4]

  • Metallocene-Catalyzed Polymerization: Metallocene catalysts offer precise control over the polymer's microstructure, such as tacticity and molecular weight distribution, due to their single-site nature.[6][7]

The properties of poly(this compound) are expected to be analogous in some respects to poly(4-methyl-1-pentene) (PMP), a commercially available thermoplastic known for its high transparency, low density, and excellent gas permeability.[8][9][10] However, the different placement of the methyl group in this compound will likely lead to variations in crystallinity, melting point, and mechanical strength.

Data Presentation: Anticipated Polymer Properties

The following tables summarize expected quantitative data for the polymerization of this compound based on analogous polymerizations of 4-methyl-1-pentene. These values should be considered as starting points for experimental design and characterization.

Table 1: Expected Outcomes of Cationic Polymerization of this compound

Initiator SystemSolventTemperature (°C)Monomer Conc. (M)Mn ( g/mol )PDI (Mw/Mn)
BF₃·OEt₂Dichloromethane (B109758)-78 to 00.5 - 2.05,000 - 50,0001.5 - 3.0
AlCl₃Toluene-50 to 200.5 - 2.010,000 - 100,0001.8 - 4.0
TiCl₄Hexane-78 to 00.5 - 2.08,000 - 80,0001.6 - 3.5

Table 2: Expected Outcomes of Ziegler-Natta Polymerization of this compound

Catalyst SystemCo-catalystSolventTemperature (°C)Pressure (atm)Activity (kg polymer/mol Ti·h)Mn ( g/mol )PDI (Mw/Mn)
TiCl₄/MgCl₂Triethylaluminum (TEAL)Heptane (B126788)50 - 801 - 10100 - 1000100,000 - 500,0003.0 - 8.0
VCl₄Triisobutylaluminum (TIBAL)Toluene25 - 601 - 550 - 50080,000 - 300,0002.5 - 6.0

Table 3: Expected Outcomes of Metallocene-Catalyzed Polymerization of this compound

Metallocene CatalystCo-catalystSolventTemperature (°C)Polymerization Time (h)Yield (%)Mw ( g/mol )PDI (Mw/Mn)
rac-Et(Ind)₂ZrCl₂MAOToluene25 - 70180 - 98150,000 - 400,0001.8 - 2.5
Cp₂ZrCl₂MAOToluene25 - 70170 - 95100,000 - 300,0002.0 - 3.0

Note: Mn = Number Average Molecular Weight, Mw = Weight Average Molecular Weight, PDI = Polydispersity Index, MAO = Methylaluminoxane.

Experimental Protocols

The following are detailed, generalized protocols for the polymerization of this compound. Safety Precaution: All polymerization reactions should be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), as the reagents are often air and moisture sensitive.

Cationic Polymerization Protocol

This protocol describes a typical procedure for the cationic polymerization of this compound using a Lewis acid initiator.

Materials:

  • This compound (purified by distillation over CaH₂)

  • Anhydrous dichloromethane (or other suitable solvent)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (or other Lewis acid initiator)

  • Methanol (B129727) (for termination)

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a positive pressure of inert gas.

  • Solvent and Monomer Addition: Anhydrous dichloromethane (e.g., 50 mL) is transferred to the flask via cannula. The desired amount of purified this compound (e.g., 5 mL) is then added.

  • Cooling: The reaction flask is cooled to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Initiation: The initiator, BF₃·OEt₂ (e.g., 0.1 mL), is added dropwise to the stirred solution via syringe.

  • Polymerization: The reaction mixture is stirred at the set temperature for a predetermined time (e.g., 1-4 hours). An increase in viscosity may be observed.

  • Termination: The polymerization is terminated by the addition of cold methanol (e.g., 10 mL).

  • Polymer Isolation: The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 60 °C to a constant weight.

  • Characterization: The polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and PDI, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Ziegler-Natta Polymerization Protocol

This protocol outlines a general procedure for the slurry polymerization of this compound using a heterogeneous Ziegler-Natta catalyst.

Materials:

  • This compound (polymerization grade)

  • Anhydrous heptane (or other alkane solvent)

  • Titanium tetrachloride supported on magnesium chloride (TiCl₄/MgCl₂) catalyst

  • Triethylaluminum (TEAL) solution in heptane (co-catalyst)

  • Methanol (for termination)

  • Pressurized reactor equipped with mechanical stirring and temperature control

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and purged with inert gas.

  • Solvent and Co-catalyst Addition: Anhydrous heptane (e.g., 500 mL) is introduced into the reactor, followed by the TEAL solution (e.g., 1.0 M solution).

  • Catalyst Injection: The solid TiCl₄/MgCl₂ catalyst is injected into the reactor as a slurry in heptane.

  • Pressurization and Heating: The reactor is pressurized with this compound vapor or the liquid monomer is added, and the temperature is raised to the desired polymerization temperature (e.g., 70 °C).

  • Polymerization: The polymerization is allowed to proceed for a specified time (e.g., 1-3 hours) while maintaining constant temperature and pressure.

  • Termination and De-ashing: The reaction is terminated by adding methanol. The polymer slurry is then treated with an acidic alcohol solution to remove catalyst residues.

  • Polymer Isolation: The polymer is filtered, washed with methanol, and dried under vacuum.

  • Characterization: The resulting polymer is analyzed for its molecular weight, PDI, tacticity (via ¹³C NMR), and thermal properties (via DSC).

Metallocene-Catalyzed Polymerization Protocol

This protocol provides a method for the solution polymerization of this compound using a homogeneous metallocene catalyst.[6][7]

Materials:

  • This compound (purified)

  • Anhydrous toluene

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

  • Methylaluminoxane (MAO) solution in toluene

  • Acidified methanol (for termination)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reactor Setup: A glass reactor is prepared under an inert atmosphere.

  • Solvent and Monomer Addition: Toluene (e.g., 100 mL) and this compound (e.g., 10 mL) are added to the reactor.

  • Co-catalyst Addition: The MAO solution is added to the reactor and the mixture is stirred and brought to the desired polymerization temperature (e.g., 50 °C).

  • Initiation: The metallocene catalyst, dissolved in a small amount of toluene, is injected into the reactor to start the polymerization.

  • Polymerization: The reaction is continued for the desired duration (e.g., 1 hour).

  • Termination and Precipitation: The polymerization is quenched by adding acidified methanol, which also precipitates the polymer.

  • Polymer Isolation: The polymer is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven.

  • Characterization: The polymer's molecular weight, PDI, microstructure, and thermal properties are determined using GPC, NMR, and DSC.

Visualizations

Addition Polymerization Workflow

AdditionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Analysis Monomer Monomer Purification (this compound) Reactor Inert Atmosphere Reactor Setup Monomer->Reactor Catalyst Catalyst/Initiator Preparation Catalyst->Reactor Solvent Solvent Purification (Anhydrous) Solvent->Reactor Addition Reagent Addition (Solvent, Monomer, Catalyst) Reactor->Addition Polymerization Polymerization (Controlled T, P) Addition->Polymerization Termination Termination/ Quenching Polymerization->Termination Isolation Polymer Isolation (Precipitation, Filtration) Termination->Isolation Purification Purification (Washing, De-ashing) Isolation->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Polymer Characterization (GPC, NMR, DSC) Drying->Characterization

Caption: General workflow for the addition polymerization of this compound.

Cationic Polymerization Mechanism

CationicPolymerization Initiator Initiator (E+) Monomer1 Monomer (this compound) Initiator->Monomer1 Initiation Carbocation1 Initial Carbocation Monomer1->Carbocation1 Monomer2 Monomer Carbocation1->Monomer2 Propagation GrowingChain Propagating Carbocationic Chain Monomer2->GrowingChain GrowingChain->Monomer2 Termination Termination/ Chain Transfer GrowingChain->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Simplified mechanism of cationic polymerization.

Ziegler-Natta Catalytic Cycle

ZieglerNattaCycle ActiveSite Active Ti Center -Polymer Chain Coordination Monomer Coordination ActiveSite->Coordination + Monomer Insertion Migratory Insertion Coordination->Insertion Regeneration Regenerated Active Site Insertion->Regeneration Chain Growth Regeneration->ActiveSite

Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization.

References

Application Notes and Protocols for Ziegler-Natta Catalysis in the Polymerization of 2,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ziegler-Natta (Z-N) catalysis is a cornerstone of polyolefin production, enabling the synthesis of stereoregular polymers with controlled molecular weights and properties.[1] This technology is particularly relevant for the polymerization of α-olefins. Poly(2,4-dimethyl-1-pentene), if synthesized, would be a polymer with bulky side groups, which could impart unique thermal and mechanical properties. The general principles of Ziegler-Natta catalysis, involving a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst, are applicable to a wide range of vinyl monomers.[1] Supported Z-N catalysts, often utilizing magnesium chloride (MgCl₂), are known to enhance catalytic activity and provide better control over the polymer's morphology.[1]

The polymerization of branched α-olefins like 4-methyl-1-pentene (B8377) has been successfully achieved using Ziegler-Natta catalysts, yielding highly isotactic polymers with high melting points and crystallinity.[2] It is anticipated that similar catalyst systems and conditions can be adapted for the polymerization of this compound.

Key Concepts of Ziegler-Natta Polymerization

The mechanism of Ziegler-Natta polymerization is a coordination-insertion process. The key steps are:

  • Catalyst Activation: The transition metal pre-catalyst (e.g., TiCl₄ on MgCl₂ support) is activated by the organoaluminum co-catalyst (e.g., triethylaluminum (B1256330), TEAL). This reaction forms an active titanium-carbon bond.[1]

  • Monomer Coordination: The α-olefin monomer coordinates to the vacant orbital of the activated transition metal center.[1]

  • Chain Propagation (Insertion): The coordinated monomer is then inserted into the metal-carbon bond of the growing polymer chain. This process repeats, leading to the growth of the polymer.[1]

  • Chain Termination/Transfer: The growth of a polymer chain can be terminated or transferred to another molecule, resulting in a finite polymer chain and a regenerated or new active site.

Ziegler_Natta_Mechanism cluster_activation Catalyst Activation cluster_propagation Propagation Cycle Catalyst Ziegler-Natta Pre-catalyst (e.g., TiCl₄/MgCl₂) ActiveCatalyst Activated Catalyst (Active Ti-C bond) Catalyst->ActiveCatalyst Cocatalyst Co-catalyst (e.g., Triethylaluminum) Cocatalyst->ActiveCatalyst Coordination Monomer Coordination (π-complex) ActiveCatalyst->Coordination Monomer Coordination Monomer This compound Monomer Monomer->Coordination Insertion Migratory Insertion (1,2-insertion) Coordination->Insertion GrowingChain Growing Polymer Chain Insertion->GrowingChain GrowingChain->ActiveCatalyst Regeneration of active site Termination Chain Termination/ Transfer GrowingChain->Termination Polymer Poly(this compound) Termination->Polymer

Ziegler-Natta polymerization mechanism.

Experimental Protocols

Note: These protocols are adapted from procedures for 4-methyl-1-pentene and should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All solvents and reagents should be anhydrous.

Protocol 1: Preparation of a Supported Ziegler-Natta Catalyst (TiCl₄/MgCl₂)

This protocol describes the preparation of a high-activity supported catalyst.[1]

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Anhydrous Ethanol (B145695)

  • Anhydrous n-Heptane

  • Titanium Tetrachloride (TiCl₄)

  • Triethylaluminum (TEA)

Procedure:

  • Preparation of MgCl₂-Ethanol Adduct:

    • In a Schlenk flask under an inert atmosphere, suspend anhydrous MgCl₂ in anhydrous n-heptane.

    • Slowly add anhydrous ethanol dropwise to the suspension at room temperature with stirring.

    • Continue stirring for 2-3 hours to ensure the formation of the MgCl₂-ethanol adduct.[1]

  • Dealcoholation and Titanation:

    • Cool the adduct suspension.

    • Slowly add a solution of triethylaluminum (TEA) in n-heptane dropwise.

    • Gradually heat the mixture to 90°C and maintain this temperature for 2 hours.[1]

    • Introduce TiCl₄ dropwise to the reaction mixture.

    • Raise the temperature to 110°C and continue the reaction for another 2 hours.[1]

  • Washing and Drying:

    • Allow the solid catalyst to settle and decant the supernatant.

    • Wash the solid product multiple times with anhydrous toluene (B28343) followed by anhydrous heptane (B126788) to remove unreacted reagents.

    • Dry the final catalyst under vacuum at room temperature.[1]

Protocol 2: Polymerization of this compound

Materials:

  • Prepared supported Ziegler-Natta catalyst (from Protocol 1)

  • Anhydrous Toluene (or other suitable solvent)

  • This compound (purified and dried)

  • Triethylaluminum (TEA) as co-catalyst

  • Methanol (B129727) (for quenching)

  • Methanol/HCl solution (for purification)

Procedure:

  • Reactor Setup:

    • Thoroughly dry a polymerization reactor and purge it with an inert gas.

    • Introduce the desired amount of anhydrous solvent and the this compound monomer into the reactor.[1]

  • Catalyst and Co-catalyst Introduction:

    • Add the triethylaluminum (TEA) co-catalyst to the reactor and stir. The Al/Ti molar ratio is a critical parameter that influences catalyst activity and should be optimized.[3]

    • In a separate flask, suspend the prepared solid catalyst in a small amount of anhydrous solvent.

    • Introduce the catalyst suspension into the reactor to initiate polymerization.

  • Polymerization Reaction:

    • Maintain the desired reaction temperature (e.g., 40-70°C) and stir the mixture for the intended reaction time (e.g., 1-4 hours).

  • Quenching and Polymer Isolation:

    • Terminate the polymerization by adding methanol to the reactor.[1]

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the precipitated polymer.[1]

  • Purification and Drying:

    • Wash the polymer with a methanol/HCl solution to remove catalyst residues, followed by washing with pure methanol until the washings are neutral.[1]

    • Dry the poly(this compound) in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.[1]

Experimental_Workflow Start Start ReactorPrep Reactor Preparation (Dry and Purge) Start->ReactorPrep ReagentAdd Add Solvent and Monomer (this compound) ReactorPrep->ReagentAdd CocatalystAdd Add Co-catalyst (e.g., TEA) ReagentAdd->CocatalystAdd CatalystAdd Inject Catalyst Suspension CocatalystAdd->CatalystAdd Polymerization Polymerization (Controlled Temperature and Time) CatalystAdd->Polymerization Quench Quench Reaction (Methanol) Polymerization->Quench Precipitate Precipitate Polymer (in Methanol) Quench->Precipitate Filter Filter Polymer Precipitate->Filter Wash Wash Polymer (Methanol/HCl, Methanol) Filter->Wash Dry Dry Polymer (Vacuum Oven) Wash->Dry End End (Characterize Polymer) Dry->End

Experimental workflow for polymerization.

Data Presentation

The following tables summarize typical data obtained from the Ziegler-Natta polymerization of 4-methyl-1-pentene and can be used as a reference for expected trends.

Table 1: Effect of Catalyst System on Polymerization of 4-Methyl-1-pentene

Catalyst SystemCo-catalystActivity (kg polymer / mol Ti·h)M_w ( g/mol )MWD (M_w/M_n)Isotacticity ([mmmm] %)T_m (°C)
TiCl₄/MgCl₂TEAModerateHighBroad>95229-240
C₂-symmetric zirconoceneMAO4.3 x 10⁴5.08 x 10⁴2.1High-
C₁-symmetric zirconoceneMAO4.38 x 10⁶up to 1.7 x 10⁵≤2.2Highup to 238
Pyridylamido hafnium-up to 1.45 x 10⁴-3.0-4.7>99229-240

Data adapted from references[2][4]. MAO = Methylaluminoxane, MWD = Molecular Weight Distribution.

Table 2: Typical Properties of Highly Isotactic Poly(4-methyl-1-pentene)

PropertyValue
Density~0.83 g/cm³
Melting Point (T_m)230-240 °C
Glass Transition Temp. (T_g)~35 °C
Transparency>90%

Data adapted from references[5][6].

Polymer Characterization

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C-NMR): To determine the tacticity (stereoregularity) of the polymer chain.[1]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (M_w, M_n) and molecular weight distribution (MWD).[1][7]

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (T_m) and glass transition temperature (T_g).[1][7]

References

Application Notes and Protocols for the Use of 2,4-Dimethyl-1-pentene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,4-Dimethyl-1-pentene, a branched aliphatic alkene, in various organic synthesis reactions. The information is intended to guide researchers in the strategic application of this versatile building block for the synthesis of complex organic molecules.

Overview of this compound

This compound, also known as diisobutylene, is a colorless liquid with the molecular formula C₇H₁₄. Its structure, featuring a terminal double bond and methyl branching, imparts specific reactivity that makes it a valuable intermediate in organic synthesis. The double bond is susceptible to a variety of addition reactions, providing pathways to a range of functionalized products.

Key Synthetic Applications

This compound serves as a precursor in several important organic transformations, including hydroformylation, Friedel-Crafts alkylation, hydroboration-oxidation, and cationic polymerization. These reactions allow for the introduction of various functional groups and the construction of new carbon-carbon and carbon-heteroatom bonds.

Hydroformylation: Synthesis of Aldehydes

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. This reaction is a cornerstone of industrial organic synthesis for the production of aldehydes, which are precursors to alcohols, carboxylic acids, and other valuable chemicals. The hydroformylation of this compound can yield two isomeric aldehydes: 3,5-dimethylhexanal (B34571) (the linear product) and 2,3,5-trimethylpentanal (the branched product). The regioselectivity of the reaction is highly dependent on the catalyst system and reaction conditions employed. Rhodium-based catalysts, often in conjunction with phosphine (B1218219) or phosphite (B83602) ligands, are commonly used to control the product distribution.[1][2][3]

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

This protocol describes a general procedure for the hydroformylation of this compound using a rhodium-based catalyst.

Materials:

  • This compound

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine or phosphite ligand (e.g., triphenylphosphine)

  • Solvent (e.g., toluene)

  • Syngas (a mixture of carbon monoxide and hydrogen)

  • High-pressure autoclave reactor

Procedure:

  • In a glovebox, charge the autoclave with the rhodium catalyst precursor and the ligand in the desired molar ratio.

  • Add the solvent, followed by this compound.

  • Seal the autoclave and purge with nitrogen several times.

  • Pressurize the reactor with syngas to the desired pressure.

  • Heat the reactor to the specified temperature and stir for the designated reaction time.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Analyze the product mixture by gas chromatography (GC) to determine the conversion and selectivity.

Quantitative Data for Hydroformylation of Alkenes (General)

ParameterValueReference
Catalyst Rh(acac)(CO)₂ / PPh₃[4]
Substrate 1-Hexene[5]
Solvent Toluene[4]
Temperature 80 °C[4]
Pressure (Syngas) 4-12 bar[4]
Reaction Time Not Specified
Linear/Branched Ratio ~10[4]
Conversion Complete[4]

Note: This data is for a related alkene and serves as a general guideline. Optimization for this compound would be required.

Hydroformylation_Pathway cluster_start Starting Materials cluster_products Products Alkene This compound Catalyst Rhodium Catalyst (e.g., Rh(acac)(CO)₂ + Ligand) Alkene->Catalyst Coordination Syngas CO + H₂ Syngas->Catalyst Intermediate Rh-H-Alkene Complex Catalyst->Intermediate Linear_Aldehyde 3,5-Dimethylhexanal Intermediate->Linear_Aldehyde Migratory Insertion (Path A) Branched_Aldehyde 2,3,5-Trimethylpentanal Intermediate->Branched_Aldehyde Migratory Insertion (Path B)

Figure 1: Hydroformylation of this compound.
Friedel-Crafts Alkylation: Formation of Alkylated Aromatics

Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[6][7][8][9][10][11][12][13][14] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a carbocation electrophile from an alkyl halide or an alkene.[6][7][11][12][13] When this compound is used as the alkylating agent with an aromatic compound like benzene (B151609), the reaction proceeds via an electrophilic aromatic substitution mechanism. Due to the branched nature of the alkene, carbocation rearrangements are possible, which can lead to a mixture of products.[6]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

This protocol outlines a general procedure for the alkylation of benzene with this compound.

Materials:

  • This compound

  • Benzene (in excess)

  • Anhydrous aluminum chloride (AlCl₃)

  • Inert solvent (e.g., carbon disulfide)

  • Ice bath

  • Aqueous HCl solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Set up a round-bottom flask equipped with a dropping funnel and a reflux condenser. Protect the apparatus from atmospheric moisture.

  • Charge the flask with benzene and the inert solvent, and cool the mixture in an ice bath.

  • Slowly add anhydrous AlCl₃ to the stirred solution.

  • Add this compound dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for the specified time.

  • Quench the reaction by slowly pouring the mixture over crushed ice and aqueous HCl.

  • Separate the organic layer, wash it with water and brine, and dry it over a suitable drying agent.

  • Remove the solvent under reduced pressure and purify the product by distillation.

Quantitative Data for Friedel-Crafts Alkylation (General)

ParameterValueReference
Catalyst AlCl₃[6]
Aromatic Substrate Benzene[6]
Alkylating Agent 1-Chlorobutane[6]
Temperature 0 °C[6]
Product Ratio ~2:1 (rearranged:unrearranged)[6]

Note: This data is for a different alkylating agent and highlights the potential for rearrangements. The product distribution for this compound would need to be determined experimentally.

Friedel_Crafts_Alkylation cluster_electrophile Electrophile Formation Alkene This compound Carbocation Tertiary Carbocation Alkene->Carbocation + H⁺ (from AlCl₃/trace H₂O) Lewis_Acid AlCl₃ Benzene Benzene Wheland_Intermediate Wheland Intermediate (Sigma Complex) Benzene->Wheland_Intermediate Carbocation->Wheland_Intermediate Electrophilic Attack on Benzene Product Alkylated Benzene Product Wheland_Intermediate->Product Deprotonation

Figure 2: Friedel-Crafts Alkylation of Benzene.
Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond.[15][16][17][18][19] The reaction proceeds via a syn-addition of the borane (B79455) (BH₃) across the double bond, followed by oxidation of the resulting organoborane with hydrogen peroxide in a basic solution.[15][16] This method provides a complementary approach to the acid-catalyzed hydration of alkenes, which follows Markovnikov's rule. For this compound, hydroboration-oxidation is expected to yield 2,4-dimethyl-1-pentanol (B1329443) as the major product.

Experimental Protocol: Hydroboration-Oxidation

This protocol provides a general method for the hydroboration-oxidation of this compound.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Aqueous sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Ice bath

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve this compound in anhydrous THF.

  • Cool the solution in an ice bath.

  • Slowly add the BH₃·THF solution dropwise while maintaining the temperature below 5 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for the specified time.

  • Cool the reaction mixture again in an ice bath and slowly add the NaOH solution, followed by the dropwise addition of H₂O₂ solution, keeping the temperature below 30 °C.

  • After the addition is complete, stir the mixture at room temperature for the designated time.

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic layers, wash with brine, and dry over a suitable drying agent.

  • Remove the solvent and purify the alcohol product by distillation.

Quantitative Data for Hydroboration-Oxidation (General)

ParameterValueReference
Reagent 1 BH₃·THF[15]
Reagent 2 H₂O₂, NaOH[15]
Substrate 1-Hexene[15]
Product 1-Hexanol[15]
Regioselectivity Anti-Markovnikov[15]
Stereochemistry Syn-addition[15]

Note: Specific yields for this compound would require experimental determination.

Hydroboration_Oxidation cluster_step1 Step 1: Hydroboration cluster_step2 Step 2: Oxidation Alkene This compound Organoborane Trialkylborane Intermediate Alkene->Organoborane Reagent1 BH₃·THF Reagent1->Organoborane Alcohol 2,4-Dimethyl-1-pentanol Organoborane->Alcohol Reagent2 H₂O₂, NaOH Reagent2->Alcohol Cationic_Polymerization Initiator Initiator (e.g., H⁺) Cation1 Initial Carbocation Initiator->Cation1 Initiation Monomer1 This compound Monomer1->Cation1 Propagating_Chain Propagating Polymer Chain (Cationic) Cation1->Propagating_Chain Propagation Monomer2 Monomer Monomer2->Propagating_Chain Final_Polymer Poly(this compound) Propagating_Chain->Final_Polymer Termination Monomer_n n Monomers Monomer_n->Propagating_Chain

References

Application Notes & Protocols: GC-MS Analysis of 2,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] 2,4-Dimethyl-1-pentene, a volatile alkene, is amenable to analysis by GC-MS. This document provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis. The combination of gas chromatography for separation and mass spectrometry for detection allows for high sensitivity and specificity.[1]

Experimental Protocols

This section details the methodology for the analysis of this compound.

2.1. Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix. As this compound is a volatile organic compound (VOC), methods suitable for such analytes should be employed.[1][2][3]

2.1.1. Liquid Samples (e.g., in a non-volatile solvent)

  • Direct Injection: If the sample is already in a volatile organic solvent (e.g., hexane, dichloromethane) and at a suitable concentration (approximately 0.1 to 1 mg/mL), it can be directly injected after filtration.[4]

    • Dilute the sample to the desired concentration range with a volatile solvent like hexane.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates.[4]

    • Transfer the filtered sample to a 2 mL glass autosampler vial.

  • Headspace Analysis: This technique is ideal for isolating volatile compounds from complex matrices.[5]

    • Place the sample in a sealed headspace vial.

    • Heat the vial at a constant temperature to allow the volatile this compound to partition into the headspace.

    • An aliquot of the headspace gas is then automatically injected into the GC-MS system.[6]

  • Solid Phase Microextraction (SPME): SPME is a solvent-free extraction technique suitable for volatile compounds.[6]

    • Expose an SPME fiber to the headspace of the sample or directly immerse it in a liquid sample.

    • The volatile analytes adsorb to the fiber coating.

    • The fiber is then introduced into the hot GC inlet, where the analytes are desorbed for analysis.[6]

2.2. GC-MS Instrumentation and Conditions

The following are typical starting parameters for the GC-MS analysis of a volatile alkene like this compound. Optimization may be required based on the specific instrument and sample matrix.

  • Gas Chromatograph: A system equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.[7]

  • Injector: Splitless injection is often used for trace analysis to maximize sensitivity.[8]

  • Injector Temperature: 250 °C.[7]

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 200 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][9]

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230 °C.[10]

    • Transfer Line Temperature: 280 °C.[10]

    • Solvent Delay: A solvent delay of 2-3 minutes is recommended to protect the filament from the solvent peak.[11]

2.3. Data Acquisition and Analysis

  • Identification: The primary identification of this compound is achieved by comparing its mass spectrum with a reference spectrum from a library, such as the NIST Mass Spectral Library.[12] The molecular ion and characteristic fragment ions should be present.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.[13] The peak area of a characteristic ion is plotted against the concentration.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following table is a template for recording key quantitative parameters from the analysis of this compound.

ParameterValue
Retention Time (min)User-defined
Characteristic Mass Fragments (m/z)
Quantifier IonUser-defined
Qualifier Ion 1User-defined
Qualifier Ion 2User-defined
Calibration Curve
Linearity (R²)User-defined
Linear Range (µg/mL)User-defined
Limit of Detection (LOD) (µg/mL)User-defined
Limit of Quantitation (LOQ) (µg/mL)User-defined

Visualization

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Results Sample Sample Matrix (Liquid or Solid) Prep Extraction / Dilution (e.g., LLE, Headspace, SPME) Sample->Prep GC_Inlet GC Inlet (Vaporization) Prep->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization & Fragmentation) GC_Column->MS_Source MS_Analyzer Mass Analyzer (Mass Sorting) MS_Source->MS_Analyzer Detector Detector MS_Analyzer->Detector Data_System Data System Detector->Data_System Identification Identification (Mass Spectrum Library) Data_System->Identification Quantification Quantification (Calibration Curve) Data_System->Quantification Report Final Report Identification->Report Quantification->Report

Caption: A flowchart of the GC-MS analysis of this compound.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Interpretation of 2,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-dimethyl-1-pentene. This document includes tabulated spectral data, standardized experimental protocols for data acquisition, and visualizations to aid in the structural elucidation and confirmation of this compound.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound, acquired in CDCl₃, are summarized below. The assignments correspond to the atom numbering in the chemical structure provided in Figure 1.

Table 1: ¹H NMR Spectral Data of this compound

Protons (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1a, H-1b4.67s-2H
H-3a, H-3b1.95d6.82H
H-41.76m-1H
H-2' (CH₃)1.73s-3H
H-5, H-5' (2xCH₃)0.88d6.86H

s: singlet, d: doublet, m: multiplet

Table 2: ¹³C NMR Spectral Data of this compound

Carbon (Position)Chemical Shift (δ, ppm)
C-1109.9
C-2145.9
C-352.8
C-425.0
C-5, C-5'22.8
C-2'22.2

Mandatory Visualization

Caption: Chemical structure of this compound with atom numbering.

G cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing and Interpretation weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate peak_pick Peak Picking integrate->peak_pick assign Assign Signals peak_pick->assign

Caption: Workflow for NMR spectral acquisition and interpretation.

Experimental Protocols

The following protocols describe the methodology for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing : For ¹H NMR, accurately weigh 5-10 mg of this compound. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Solvent Selection : Use deuterated chloroform (B151607) (CDCl₃) as the solvent to minimize the residual proton signal.

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Internal Standard : Tetramethylsilane (TMS) can be added as an internal reference for chemical shifts (δ = 0.00 ppm). However, modern spectrometers can lock onto the deuterium (B1214612) signal of the solvent and reference the residual solvent peak (δ = 7.26 ppm for CDCl₃).

  • Transfer to NMR Tube : Carefully transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid column height is sufficient for the spectrometer's probe, typically around 4-5 cm.

NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific spectrometer and experimental goals.

¹H NMR Acquisition Parameters:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Number of Scans (NS) : Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.

  • Relaxation Delay (D1) : A relaxation delay of 1-2 seconds is generally adequate.

  • Acquisition Time (AQ) : An acquisition time of 2-4 seconds provides good resolution.

  • Spectral Width (SW) : A spectral width of approximately 12-16 ppm is suitable for most organic molecules.

¹³C NMR Acquisition Parameters:

  • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

  • Number of Scans (NS) : Due to the low natural abundance of ¹³C, a significantly larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

  • Relaxation Delay (D1) : A delay of 2 seconds is a common starting point.

  • Acquisition Time (AQ) : Typically around 1-2 seconds.

  • Spectral Width (SW) : A wider spectral width of about 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.

Data Processing
  • Fourier Transform : The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum using a Fourier Transform.

  • Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the correct absorptive mode.

  • Baseline Correction : A baseline correction is applied to ensure a flat baseline across the spectrum.

  • Referencing : The spectrum is referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Integration : For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

  • Peak Picking : The chemical shift of each peak is accurately determined. For ¹H NMR, the multiplicity and coupling constants are also measured.

Application Note: Functional Group Analysis of 2,4-Dimethyl-1-pentene using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of Fourier-Transform Infrared (FTIR) spectroscopy for the functional group analysis of 2,4-Dimethyl-1-pentene. The characteristic vibrational frequencies of the alkene and alkane moieties within the molecule are identified and tabulated. A comprehensive experimental protocol for acquiring the FTIR spectrum of this volatile organic compound using an Attenuated Total Reflectance (ATR) accessory is also provided. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development to facilitate the structural characterization of similar branched-chain alkenes.

Introduction

This compound is a branched-chain alkene of interest in various chemical syntheses. Its structure, featuring both sp² and sp³ hybridized carbon atoms, as well as a terminal double bond, gives rise to a characteristic infrared spectrum. FTIR spectroscopy is a rapid, non-destructive, and highly effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. This note provides a guide to interpreting the FTIR spectrum of this compound and a detailed protocol for its analysis.

Key Functional Groups in this compound

The primary functional groups present in this compound that are identifiable by FTIR spectroscopy are the carbon-carbon double bond (C=C) of the alkene and the carbon-hydrogen bonds of both the alkene (=C-H) and the alkane (-C-H) portions of the molecule. The substitution pattern of the alkene, being a 1,1-disubstituted terminal alkene, also results in a distinct absorption band.

Data Presentation

The following table summarizes the expected and observed vibrational frequencies for the key functional groups in this compound. The ranges are based on established infrared spectroscopy correlation tables, and the specific values are representative of a typical spectrum for this compound.

Vibrational ModeFunctional GroupTypical Wavenumber Range (cm⁻¹)Observed Wavenumber (cm⁻¹)
=C-H Stretch (asymmetric and symmetric)Alkene (Vinylidene)3100 - 3000~3080
C-H Stretch (asymmetric and symmetric)Alkane (CH₃, CH₂, CH)2960 - 2850~2955, 2870
C=C StretchAlkene1680 - 1640~1650
C-H Bend (Scissoring)Alkane (CH₂, CH₃)1470 - 1450~1465
C-H Bend (Umbrella)Alkane (CH₃)1385 - 1365~1380, 1365
=C-H Bend (Out-of-Plane)Alkene (Vinylidene)900 - 880~890

Experimental Protocols

This section provides a detailed methodology for acquiring a high-quality FTIR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, which is well-suited for volatile liquid samples.

Materials and Instrumentation
  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector.

  • Sampling Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal. For volatile liquids, a volatiles cover or a liquid retainer is recommended.

  • Sample: this compound (99% or higher purity).

  • Cleaning Supplies: Isopropanol (B130326) or acetone (B3395972), and lint-free wipes.

Procedure for Liquid-Phase Analysis using ATR
  • Accessory Preparation:

    • Ensure the ATR crystal is clean and dry. Clean the crystal surface with a lint-free wipe soaked in isopropanol or acetone and allow it to fully evaporate.

  • Background Spectrum:

    • Collect a background spectrum with the clean, empty ATR accessory. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any instrumental artifacts.

  • Sample Application:

    • Place a small drop (approximately 1-2 µL) of this compound directly onto the center of the ATR crystal.

    • If using a volatiles cover or liquid retainer, place it over the sample on the crystal to minimize evaporation during the measurement.

  • Sample Spectrum:

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning:

    • After the measurement is complete, carefully clean the ATR crystal and the volatiles cover (if used) with a lint-free wipe soaked in isopropanol or acetone to remove all traces of the sample.

Typical Instrument Parameters
  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Apodization: Happ-Genzel

Mandatory Visualization

The following diagram illustrates the experimental workflow for the FTIR analysis of this compound.

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Ensure clean surface Apply_Sample Apply this compound Sample Background_Scan->Apply_Sample Ready for sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Minimize evaporation Process_Spectrum Background Subtraction & Processing Acquire_Spectrum->Process_Spectrum Raw data Identify_Peaks Identify Characteristic Peaks Process_Spectrum->Identify_Peaks Processed spectrum Functional_Group_Analysis Functional Group Assignment Identify_Peaks->Functional_Group_Analysis Peak table

Caption: Workflow for FTIR analysis of this compound.

Conclusion

FTIR spectroscopy is a powerful and straightforward analytical technique for the functional group analysis of this compound. The characteristic absorption bands for the alkene and alkane moieties can be readily identified, providing confirmation of the compound's structural features. The use of an ATR accessory provides a simple and effective method for analyzing this volatile liquid sample. The data and protocols presented in this application note serve as a valuable resource for researchers and scientists engaged in the characterization of organic molecules.

Oligomerization of isobutylene to produce 2,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Oligomerization of Isobutylene (B52900)

Affiliation: Google Research

Abstract

This document provides detailed application notes and protocols for the acid-catalyzed oligomerization of isobutylene. While the primary focus of this document is the dimerization of isobutylene to produce C8 olefins, a common industrial process, it also addresses the synthesis of 2,4-Dimethyl-1-pentene. It is important to note that this compound, a C7 olefin, is not a direct product of isobutylene oligomerization. The typical products of isobutylene dimerization are isomers of diisobutylene, primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. The synthesis of this compound is generally achieved through the dimerization of propene. This document will provide protocols for the oligomerization of isobutylene and will clarify the reaction pathways for both isobutylene and propene dimerization.

Introduction

The oligomerization of light olefins, such as isobutylene, is a cornerstone of the petrochemical industry, providing pathways to valuable intermediates for the synthesis of fuels, polymers, and specialty chemicals.[1][2] Isobutylene, a C4 olefin, readily undergoes dimerization in the presence of an acid catalyst to produce a mixture of C8 isomers known as diisobutylene.[3] These C8 olefins can be hydrogenated to produce isooctane, a high-octane gasoline additive.[4][5]

The specific product requested, this compound, is a C7 olefin. The dimerization of isobutylene (C4) yields C8 olefins, while trimerization yields C12 olefins. Therefore, the direct oligomerization of pure isobutylene will not produce this compound. The synthesis of this compound is typically achieved through the dimerization of propene (C3). This document will primarily detail the well-established protocols for isobutylene dimerization and will also provide context for the synthesis of this compound from propene.

Reaction Pathways

Isobutylene Dimerization

The acid-catalyzed dimerization of isobutylene proceeds through a carbocation mechanism. A proton from the acid catalyst adds to the double bond of an isobutylene molecule to form a tert-butyl cation. This cation then acts as an electrophile, attacking a second isobutylene molecule to form a C8 carbocation. The subsequent loss of a proton from the C8 carbocation yields the diisobutylene isomers.

G isobutylene1 Isobutylene tert_butyl_cation tert-Butyl Cation isobutylene1->tert_butyl_cation Protonation H_plus H+ H_plus->isobutylene1 C8_cation C8 Carbocation tert_butyl_cation->C8_cation Electrophilic Attack isobutylene2 Isobutylene isobutylene2->C8_cation diisobutylene Diisobutylene (2,4,4-Trimethyl-1-pentene & 2,4,4-Trimethyl-2-pentene) C8_cation->diisobutylene Deprotonation proton_loss -H+ diisobutylene->proton_loss

Caption: Reaction mechanism for isobutylene dimerization.

Propene Dimerization to this compound

The selective dimerization of propene to form this compound can be achieved using specific catalyst systems, often involving transition metals. The mechanism is more complex and can proceed through different pathways depending on the catalyst used.

Experimental Protocols

Isobutylene Dimerization using a Solid Acid Catalyst

This protocol describes the dimerization of isobutylene in a batch reactor using a solid acid catalyst, such as Amberlyst-15 resin or a supported nickel sulfate (B86663) catalyst.

Materials:

  • Isobutylene (liquefied)

  • Solid acid catalyst (e.g., Amberlyst-15, NiSO₄/γ-alumina)

  • Inert solvent (e.g., n-heptane)

  • Nitrogen gas (high purity)

Equipment:

  • High-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation: The solid acid catalyst is dried under vacuum at 110°C for 4 hours to remove any adsorbed water.

  • Reactor Setup: The reactor is thoroughly cleaned, dried, and purged with nitrogen to ensure an inert atmosphere.

  • Charging the Reactor: The dried catalyst and the inert solvent are added to the reactor. The reactor is then sealed.

  • Introduction of Isobutylene: A known amount of liquefied isobutylene is charged into the reactor.

  • Reaction: The reactor is heated to the desired temperature (e.g., 60-100°C) and the reaction mixture is stirred vigorously. The pressure is maintained at a constant value (e.g., 1-2 MPa). The reaction is allowed to proceed for a specific duration (e.g., 1-4 hours).

  • Product Analysis: After the reaction, the reactor is cooled to room temperature, and the gas phase is vented. The liquid product is collected and analyzed by gas chromatography (GC) to determine the conversion of isobutylene and the selectivity to various products.

Data Presentation

The following tables summarize typical quantitative data for the oligomerization of isobutylene under different conditions.

Table 1: Effect of Catalyst on Isobutylene Dimerization

CatalystTemperature (°C)Pressure (MPa)Reaction Time (h)Isobutylene Conversion (%)Diisobutylene Selectivity (%)Reference
Amberlyst-15802.029585[1]
NiSO₄/γ-alumina702.1738892[6]
Co/BETA601.01>74~70 (for C8=)[4][5]

Table 2: Effect of Reaction Temperature on Isobutylene Dimerization using Co/BETA Catalyst

Temperature (°C)Isobutylene Conversion (%)C8= Selectivity (%)C8= Yield (%)Reference
5570.172.350.7[4]
6074.269.651.7[4]
6578.565.851.6[4]

Experimental Workflow

The following diagram illustrates the general workflow for the laboratory-scale oligomerization of isobutylene.

G start Start catalyst_prep Catalyst Preparation (Drying) start->catalyst_prep reactor_setup Reactor Setup (Purging with N2) catalyst_prep->reactor_setup charging Charging Reactor (Catalyst, Solvent) reactor_setup->charging add_isobutylene Introduce Isobutylene charging->add_isobutylene reaction Oligomerization Reaction (Heating & Stirring) add_isobutylene->reaction cooling Cooling Reactor reaction->cooling product_collection Product Collection cooling->product_collection analysis Product Analysis (GC) product_collection->analysis end End analysis->end

Caption: Experimental workflow for isobutylene oligomerization.

Conclusion

The oligomerization of isobutylene is a versatile and industrially significant process for the production of C8 and higher olefins. The choice of catalyst and reaction conditions plays a crucial role in determining the conversion and product selectivity. While the direct synthesis of this compound from isobutylene is not feasible, the protocols and data presented herein for isobutylene dimerization provide a solid foundation for researchers and professionals working in the field of olefin upgrading and catalysis. For the synthesis of this compound, studies on propene dimerization should be consulted.

References

Application Notes and Protocols for the Catalytic Cracking of Alkanes to Produce Branched Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic cracking is a cornerstone of the petrochemical industry, primarily utilized for the production of gasoline and light olefins from heavier hydrocarbon fractions. This process involves the cleavage of carbon-carbon bonds in alkanes at elevated temperatures in the presence of a solid acid catalyst. The generation of branched alkenes through this process is of significant interest due to their higher octane (B31449) numbers and their utility as valuable intermediates in the synthesis of fine chemicals and pharmaceuticals.

The mechanism of catalytic cracking proceeds via the formation of carbocation intermediates on the surface of acidic catalysts, most commonly zeolites such as ZSM-5.[1][2] These carbocations can undergo a series of rearrangements, including hydride and methyl shifts, leading to the formation of more stable branched carbocations. Subsequent β-scission of these branched intermediates results in the formation of branched alkenes and smaller carbocations, which continue the reaction cycle. The pore structure and acidity of the catalyst play a crucial role in determining the product selectivity, particularly the distribution between linear and branched products.[3]

These application notes provide an overview of the experimental protocols and reaction pathways for the catalytic cracking of linear alkanes to yield branched alkenes.

Data Presentation

The production of branched alkenes is highly dependent on the feedstock, catalyst properties, and reaction conditions. Below are tables summarizing the product distribution from the catalytic cracking of n-heptane, a model linear alkane.

Table 1: Product Distribution in the Catalytic Cracking of n-Heptane over ZSM-5 Zeolite

ProductSelectivity (%) at 500°CSelectivity (%) at 550°CSelectivity (%) at 600°C
Alkenes
Ethylene15.218.522.1
Propylene25.828.130.5
Butenes (total)18.916.414.2
* Isobutylene8.57.96.8
Pentenes (total)10.38.77.1
Isopentenes4.13.52.9
Alkanes
Methane3.13.94.8
Ethane4.55.26.1
Propane10.111.512.9
Butanes (total)7.56.96.3
Isobutane*3.83.53.2
Pentanes+4.64.34.0
Conversion (%) 85.292.698.3

Note: Data is compiled and representative of typical product distributions found in literature. Actual yields may vary based on specific catalyst formulation and precise experimental conditions.

Table 2: Comparison of Thermal vs. Catalytic Cracking of n-Alkanes [4][5]

FeatureThermal CrackingCatalytic Cracking
Primary Products High yields of C1 and C2 gases (methane, ethane, ethylene)High yields of C3-C6 products
Alkene Products Moderate abundance of C4-C15 olefinsPrimarily butenes and smaller olefins
Alkane Products Primarily straight-chain alkanesAbundance of branched-chain alkanes (iso-alkanes)
Aromatization Little at 500°CSignificant aromatization
Isomerization Slow skeletal isomerizationRapid skeletal isomerization

Experimental Protocols

This section details a general protocol for the lab-scale catalytic cracking of a linear alkane, such as n-heptane, with the aim of producing a mixture containing branched alkenes.

Catalyst Preparation and Activation

Catalyst: ZSM-5 Zeolite (e.g., SiO₂/Al₂O₃ ratio of 50)

  • Calcination: Place the required amount of ZSM-5 zeolite powder in a ceramic crucible. Heat the crucible in a muffle furnace from room temperature to 550°C at a ramp rate of 5°C/min. Hold the temperature at 550°C for 5 hours in a static air atmosphere to remove any organic templates and adsorbed water.

  • Sieving: After cooling to room temperature in a desiccator, gently sieve the calcined zeolite to obtain a uniform particle size (e.g., 20-40 mesh) for packing into the reactor.

Reactor Setup and Experimental Procedure

Apparatus:

  • Fixed-bed quartz reactor (e.g., 10 mm inner diameter)

  • Tubular furnace with temperature controller

  • Mass flow controllers for carrier gas

  • High-performance liquid chromatography (HPLC) pump for liquid feed

  • Condenser and cold trap for product collection

  • Gas chromatograph with a flame ionization detector (GC-FID) for product analysis

Procedure:

  • Reactor Packing: Load a known amount of the activated ZSM-5 catalyst (e.g., 1.0 g) into the center of the quartz reactor, supported by quartz wool plugs on both ends.

  • System Purge: Assemble the reactor in the furnace and connect the gas and liquid lines. Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min for at least 30 minutes to remove air and moisture.

  • Reaction Start-up: Heat the reactor to the desired reaction temperature (e.g., 550°C) under the nitrogen flow.

  • Reactant Feed: Once the temperature is stable, start feeding the linear alkane (e.g., n-heptane) into a vaporizer connected to the reactor inlet using an HPLC pump at a specific weight hourly space velocity (WHSV), for instance, 2 h⁻¹.

  • Product Collection: The reactor effluent is passed through a condenser and a cold trap (e.g., maintained at 0°C) to separate the liquid and gaseous products.

  • Product Analysis: The gaseous products are collected in gas bags and analyzed by an online or offline GC-FID equipped with a suitable column (e.g., a PLOT column) to determine the composition of light hydrocarbons. The liquid products are collected, weighed, and analyzed by GC-FID with a capillary column (e.g., PONA) to identify and quantify the heavier products.

  • Data Calculation: Calculate the conversion of the alkane feed and the selectivity of each product using the following formulas:

    • Conversion (%) = [(moles of reactant in - moles of reactant out) / moles of reactant in] x 100

    • Selectivity (%) = (moles of a specific product / total moles of products) x 100

Mandatory Visualizations

Reaction Pathway for Branched Alkene Formation

The following diagram illustrates the key steps in the catalytic cracking of a linear alkane (n-butane) to a branched alkene (isobutylene) over a zeolite catalyst.

G n_butane n-Butane n_butyl_carbocation n-Butyl Carbocation (Primary/Secondary) n_butane->n_butyl_carbocation Hydride Abstraction iso_butyl_carbocation Isobutyl Carbocation (Tertiary) n_butyl_carbocation->iso_butyl_carbocation Isomerization (Hydride & Methyl Shift) isobutylene Isobutylene iso_butyl_carbocation->isobutylene Proton Elimination beta_scission_products Propylene + Methyl Carbocation iso_butyl_carbocation->beta_scission_products β-Scission proton H+ isobutylene->proton zeolite_surface Zeolite (Brønsted Acid Site)

Formation of Isobutylene from n-Butane
Experimental Workflow

The diagram below outlines the general workflow for a laboratory-scale catalytic cracking experiment.

G start Start catalyst_prep Catalyst Preparation (Calcination, Sieving) start->catalyst_prep reactor_setup Reactor Setup (Packing, Assembly) catalyst_prep->reactor_setup system_purge System Purge (N₂ flow) reactor_setup->system_purge heating Heating to Reaction Temperature system_purge->heating reaction Reactant Feed (Alkane) heating->reaction product_collection Product Collection (Condensation) reaction->product_collection analysis Product Analysis (GC-FID) product_collection->analysis end End analysis->end

Experimental Workflow for Catalytic Cracking
Logical Relationship of Catalyst Properties and Product Selectivity

The following diagram illustrates the relationship between key zeolite catalyst properties and the selectivity towards branched alkenes.

G catalyst_properties Catalyst Properties acidity Acidity (Brønsted Sites) catalyst_properties->acidity pore_structure Pore Structure (Shape Selectivity) catalyst_properties->pore_structure carbocation_formation Carbocation Formation & Stability acidity->carbocation_formation pore_structure->carbocation_formation branched_alkenes Branched Alkene Selectivity pore_structure->branched_alkenes Diffusion of Branched Products isomerization Isomerization Reactions carbocation_formation->isomerization beta_scission β-Scission isomerization->beta_scission beta_scission->branched_alkenes

Influence of Catalyst Properties on Selectivity

References

Application Notes and Protocols for 2,4-Dimethyl-1-pentene as a Gasoline Additive

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for researchers, scientists, and professionals in the fields of chemical engineering, fuel science, and automotive engineering. The compound 2,4-Dimethyl-1-pentene is a hydrocarbon relevant to fuel applications and is not associated with drug development.

Application Notes

Introduction

This compound (CAS No. 2213-32-3) is a branched-chain olefin (alkene) with the chemical formula C7H14.[1] As a class, branched olefins are valuable components in gasoline blends because they tend to have higher octane (B31449) numbers compared to their straight-chain counterparts.[2] The octane number is a standard measure of a fuel's ability to resist "knocking" or auto-ignition in a spark-ignition engine.[3] Higher octane ratings are critical for modern high-compression engines to operate efficiently and without damage.[4] The inclusion of high-octane components like this compound can enhance the overall anti-knock quality of a base gasoline stock.

Mechanism of Action as an Octane Enhancer

The anti-knock quality of a gasoline component is related to its molecular structure. Branched hydrocarbons, like this compound, are more resistant to the low-temperature oxidation reactions that lead to auto-ignition. During compression in an engine cylinder, the branched structure is more stable and less prone to forming the radical species that initiate knock. Olefins, in general, are known to contribute positively to the Research Octane Number (RON) of gasoline.[5] Therefore, this compound is a candidate for investigation as an octane-enhancing additive or a blendstock component.

Potential Effects on Engine Performance and Emissions

The addition of this compound to gasoline is expected to influence several performance parameters:

  • Performance: By increasing the octane number of the fuel, it can enable the use of higher engine compression ratios or more aggressive ignition timing, potentially leading to increased power output and thermal efficiency.

  • Emissions: The combustion of any hydrocarbon fuel produces emissions such as carbon monoxide (CO), unburned hydrocarbons (HC), and nitrogen oxides (NOx). While olefins can contribute to higher octane, they can also be precursors to gum formation and may impact exhaust emissions.[5] The specific impact of this compound on regulated emissions (CO, HC, NOx) and particulate matter would need to be quantified through standardized engine testing protocols.

Data Presentation

Physicochemical Properties of this compound

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference
CAS Number2213-32-3[6]
Molecular FormulaC7H14[1]
Molecular Weight98.19 g/mol [6]
AppearanceColorless Liquid[7]
Boiling Point80.4 °C (353.5 K)[7]
Melting Point-119.9 °C (153.2 K)[7]
Density0.6971 g/cm³ (at 0 °C)[7]
Octane Numbers of C7 Olefin Isomers
CompoundResearch Octane Number (RON)Motor Octane Number (MON)Reference
This compound Not Available Not Available
1,4-Dimethyl-2-pentene105.390.6[8]
4-Methyl-1-pentene95.780.9[9]
2-Ethyl-3-methyl-1-butene97.082.0[8]
1-Pentene90.077.1[9]

Experimental Protocols

The following protocols outline the standard procedures for evaluating this compound as a gasoline additive. All procedures should be performed in accordance with established safety guidelines for handling flammable and volatile chemicals.

Protocol 1: Fuel Blend Preparation

Objective: To prepare gasoline blends containing varying concentrations of this compound for subsequent testing.

Materials:

  • Base gasoline (e.g., a standard reference fuel like Primary Reference Fuel or a commercial unleaded gasoline with known properties).

  • This compound (≥99% purity).[10]

  • Volumetric flasks (Class A).

  • Pipettes or graduated cylinders.

  • Airtight, labeled fuel containers.

Procedure:

  • Determine the desired volumetric concentrations of this compound to be tested (e.g., 5%, 10%, 15%, 20% v/v).

  • For each blend, calculate the required volumes of the base gasoline and this compound.

  • In a well-ventilated fume hood, use a volumetric flask to measure the precise volume of this compound.

  • Add the measured this compound to the corresponding airtight fuel container.

  • Add the calculated volume of base gasoline to the same container to reach the final desired volume.

  • Securely cap the container and gently agitate to ensure a homogeneous mixture.

  • Prepare a control sample containing only the base gasoline.

  • Label each container clearly with the blend composition and date.

  • Store all fuel samples in a cool, dark, and flame-proof location until testing.

Protocol 2: Octane Number Determination

Objective: To determine the Research Octane Number (RON) and Motor Octane Number (MON) of the prepared fuel blends.

Methodology: This protocol is based on standardized Cooperative Fuel Research (CFR) engine test methods.[3]

Apparatus:

  • A CFR engine compliant with ASTM D2699 for RON testing.

  • A CFR engine compliant with ASTM D2700 for MON testing.

Procedure:

  • Calibrate the CFR engine according to the specifications outlined in the respective ASTM standard using Primary Reference Fuels (iso-octane and n-heptane).

  • Introduce the first test blend (e.g., 5% this compound) into the fuel system of the calibrated engine.

  • Operate the engine under the specific conditions for the test (600 rpm for RON, 900 rpm with preheated mixture for MON).[9]

  • Adjust the compression ratio of the engine until a standard level of knock intensity is observed.

  • Record the compression ratio reading.

  • Compare this reading to the calibration curve generated with the Primary Reference Fuels to determine the octane number of the blend.

  • Repeat steps 2-6 for each prepared fuel blend and the base fuel control.

  • The "blending octane number" can then be calculated from the results to understand the non-linear blending effects.[11][12]

Protocol 3: Engine Performance and Emissions Testing

Objective: To evaluate the effect of this compound blends on engine power, torque, fuel consumption, and exhaust emissions.

Apparatus:

  • A modern, spark-ignition test engine mounted on a dynamometer.

  • Engine control unit (ECU) with data logging capabilities.

  • Fuel flow meter.

  • Exhaust gas analyzer capable of measuring CO, CO2, HC, NOx, and O2.

Procedure:

  • Install and warm up the test engine on the dynamometer according to the manufacturer's specifications, using the base gasoline.

  • Perform a baseline test with the base gasoline. Operate the engine at various steady-state speed and load points (e.g., 2000 rpm at 25%, 50%, 75% load).

  • At each operating point, record key performance data: engine speed, torque, power, fuel flow rate, and exhaust gas composition.

  • Drain the base gasoline from the fuel system and purge.

  • Introduce the first test blend (e.g., 5% this compound) into the fuel system.

  • Repeat the same series of steady-state tests as in step 3, recording all performance and emissions data for the blend.

  • Repeat steps 4-6 for all prepared fuel blends.

  • Analyze the data to compare the performance (power, torque, brake-specific fuel consumption) and emissions of each blend against the baseline gasoline.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound (C7H14).

Experimental Workflow for Additive Evaluation

prep Protocol 1: Fuel Blend Preparation octane Protocol 2: Octane Number Testing (RON & MON) prep->octane engine Protocol 3: Engine Performance & Emissions Testing prep->engine data Data Analysis: Compare Blends to Baseline octane->data engine->data conclusion Conclusion on Additive Efficacy data->conclusion

Caption: Workflow for evaluating a new gasoline additive.

Simplified Combustion Pathway

cluster_engine Engine Cylinder cluster_knock Knock Pathway fuel Fuel + Air Mixture comp Compression Stroke fuel->comp spark Spark Ignition comp->spark knock Auto-ignition (Knock) comp->knock Low Octane Fuel comb Normal Combustion (Power Stroke) spark->comb additive High-Octane Additive (e.g., this compound) additive->fuel Blended Into additive->knock Inhibits

Caption: Role of high-octane additives in preventing engine knock.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Dimethyl-1-pentene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental conditions.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Dimerization of Propylene (B89431)

The dimerization of propylene is a primary industrial route to produce dimethylpentenes. Achieving high selectivity for this compound over other isomers is a key challenge.

Issue: Low Yield and/or Selectivity

Possible Causes & Solutions:

Cause Troubleshooting Action
Suboptimal Catalyst System The choice of catalyst is critical for selectivity. For branched dimers like this compound, nickel-based catalysts with specific phosphine (B1218219) ligands are often employed. Consider screening different ligands to tune the steric and electronic properties of the catalyst. Solid superbase catalysts like potassium on potassium carbonate (K/K₂CO₃) can also be effective.[1]
Incorrect Reaction Temperature Temperature significantly influences both reaction rate and selectivity. Higher temperatures can lead to the formation of different isomers or further oligomerization. A systematic temperature optimization study is recommended. For some nickel-based systems, temperatures around 70°C have been reported to be effective for C6 products.[2]
Inappropriate Pressure Propylene pressure affects its concentration in the reaction medium. Higher pressure can increase the reaction rate but may also impact selectivity. Optimize the pressure in conjunction with temperature. Pressures in the range of 2.5 MPa have been used for propylene dimerization.[2]
Catalyst Deactivation Nickel catalysts can be susceptible to deactivation by impurities in the propylene feed, such as sulfur compounds or water. Ensure the use of high-purity propylene. Catalyst poisoning can also occur due to the formation of inactive nickel species.[3]

Issue: Catalyst Deactivation

Possible Causes & Solutions:

Cause Troubleshooting Action
Poisoning by Feed Impurities Sulfur, water, and other polar compounds in the propylene feed can poison the catalyst.[4] Purify the feed gas by passing it through appropriate scrubbers or purification columns.
Formation of Inactive Catalyst Species The active catalytic species may undergo transformation into an inactive state. For some homogeneous catalysts, this can be dimerization of the active complex.[3] The choice of solvent and the presence of co-catalysts or additives can help stabilize the active species.
Coking/Fouling At higher temperatures, oligomers and polymers can deposit on the catalyst surface, blocking active sites.[5] Lowering the reaction temperature or periodically regenerating the catalyst can mitigate this issue.
Selective Hydrogenation of 2,4-Dimethyl-1-pentyne

This method involves the partial reduction of an alkyne to the corresponding alkene. Over-reduction to the alkane is a common side reaction.

Issue: Low Selectivity (Over-reduction to 2,4-Dimethylpentane)

Possible Causes & Solutions:

Cause Troubleshooting Action
Highly Active Catalyst Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) can be too active, leading to complete reduction.[6][7] Use a "poisoned" or deactivated catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), to selectively stop the reaction at the alkene stage.[8]
High Hydrogen Pressure High H₂ pressure increases the rate of hydrogenation and can promote over-reduction. Perform the reaction at or slightly above atmospheric pressure.
Prolonged Reaction Time Allowing the reaction to proceed for too long will result in the formation of the alkane. Monitor the reaction progress closely using techniques like Gas Chromatography (GC) and stop the reaction once the alkyne has been consumed.
Catalytic Isomerization of Dimethylpentene Isomers

This approach involves converting a more readily available isomer (e.g., 2,4-dimethyl-2-pentene) to the desired this compound.

Issue: Low Conversion or Undesired Isomer Distribution

Possible Causes & Solutions:

Cause Troubleshooting Action
Ineffective Catalyst Acid catalysts (both Brønsted and Lewis acids) are commonly used for alkene isomerization. The mechanism often proceeds through a carbocation intermediate.[9] The choice of acid and its strength can influence the product distribution. Solid acid catalysts like zeolites can also be employed.
Thermodynamic Equilibrium The reaction will proceed towards a thermodynamic equilibrium of the different isomers. 2,4-Dimethyl-2-pentene is generally more stable than this compound. To obtain a higher proportion of the less stable isomer, it may be necessary to operate under kinetic control or to remove the desired product from the reaction mixture as it is formed.
Side Reactions Strong acidic conditions and high temperatures can lead to side reactions such as cracking or polymerization. Use milder reaction conditions and optimize the reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The dimerization of propylene is the most economically viable route for the large-scale production of C6 olefins, including isomers of dimethylpentene.[1] While the primary product may not always be this compound, the reaction conditions and catalyst systems can be tailored to favor its formation.

Q2: How can I purify this compound from a mixture of its isomers?

A2: Due to the close boiling points of the different dimethylpentene isomers, simple distillation is often ineffective. Fractional distillation is the recommended method for purification.[10][11] A fractionating column with a high number of theoretical plates is necessary to achieve good separation.

Q3: What analytical techniques are suitable for monitoring the reaction progress and product distribution?

A3: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective technique.[1][5] This allows for the separation and quantification of the starting materials, the desired product, and any side products or isomers.

Q4: Are there any specific safety precautions I should take when working with Palladium on Carbon (Pd/C) for hydrogenation?

A4: Yes, Pd/C is flammable, especially when dry and in the presence of hydrogen and a solvent. Always handle Pd/C in an inert atmosphere (e.g., under argon or nitrogen). Ensure the reaction vessel is purged of air before introducing hydrogen. After the reaction, the catalyst should be filtered carefully and kept wet to prevent ignition.[12]

Quantitative Data Presentation

The following tables summarize reaction conditions and performance for the synthesis of dimethylpentene isomers, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Propylene Dimerization to 4-Methyl-1-pentene using K/K₂CO₃ Catalyst

ParameterValueReference
Catalyst3% (w) K/K₂CO₃[13]
Temperature150 °C[13]
Reaction Time20 h[13]
Propylene Conversion43%[13]
Selectivity to Dimers99.3%[13]
Selectivity to 4-Methyl-1-pentene86.3%[13]

Table 2: Propylene Dimerization using NiSO₄/Nb₂O₅ Catalyst

ParameterValueReference
CatalystNiSO₄/Nb₂O₅-400[2]
Temperature70 °C[2]
Pressure2.5 MPa[2]
Propylene Conversion~89%[2]
Selectivity to C6 Products75%[2]
Main Products4-methyl-2-pentene and 3-hexene[2]

Experimental Protocols

Protocol 1: General Procedure for Propylene Dimerization in a Batch Reactor

This protocol is a general guideline and should be adapted based on the specific catalyst system used.

Materials and Equipment:

  • High-pressure autoclave reactor with stirrer, temperature and pressure controls

  • Propylene gas supply (high purity)

  • Catalyst (e.g., Ni-based complex or solid superbase)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Catalyst Charging: Introduce the catalyst into the reactor under an inert atmosphere. If using a homogeneous catalyst, dissolve it in the solvent first. For heterogeneous catalysts, a slurry in the solvent can be used.

  • Pressurization: Seal the reactor and introduce propylene gas to the desired pressure.

  • Reaction: Heat the reactor to the target temperature while stirring. Monitor the pressure, which will typically decrease as the propylene is consumed. Maintain the reaction for the desired duration.

  • Product Recovery: Cool the reactor to room temperature and carefully vent any unreacted propylene. Collect the liquid product mixture for analysis and purification.

Protocol 2: General Procedure for Selective Hydrogenation of an Alkyne

This protocol provides a general method for the partial hydrogenation of an alkyne to an alkene.

Materials and Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Hydrogen balloon

  • Catalyst (e.g., Lindlar's catalyst or Pd/C)

  • Substrate (2,4-Dimethyl-1-pentyne)

  • Solvent (e.g., ethanol, ethyl acetate)

Procedure:

  • Setup: Add the catalyst to the reaction flask. Purge the flask with an inert gas.

  • Reagent Addition: Dissolve the alkyne in the solvent and add it to the flask.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process several times to ensure a hydrogen atmosphere. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: Once the starting alkyne is consumed, stop the reaction. Purge the flask with an inert gas. Remove the catalyst by filtration through a pad of celite. The filtrate contains the product, which can be purified further if necessary.

Visualizations

experimental_workflow_dimerization start Start reactor_prep Reactor Preparation (Dry and Purge) start->reactor_prep catalyst_charge Catalyst Charging (Inert Atmosphere) reactor_prep->catalyst_charge pressurize Pressurize with Propylene catalyst_charge->pressurize react Heat and Stir (Monitor Pressure) pressurize->react cool_vent Cool and Vent Unreacted Propylene react->cool_vent product_recovery Product Recovery cool_vent->product_recovery analysis Analysis (GC-MS) product_recovery->analysis purification Purification (Fractional Distillation) analysis->purification end End purification->end

Caption: Experimental workflow for propylene dimerization.

troubleshooting_low_yield start Low Yield or Selectivity check_catalyst Is the catalyst system optimal? start->check_catalyst optimize_catalyst Screen different catalysts/ligands check_catalyst->optimize_catalyst No check_conditions Are reaction conditions (T, P) optimized? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Perform optimization study (DOE) check_conditions->optimize_conditions No check_deactivation Is there evidence of catalyst deactivation? check_conditions->check_deactivation Yes optimize_conditions->check_deactivation address_deactivation Purify feed, regenerate catalyst, or use fresh catalyst check_deactivation->address_deactivation Yes end Improved Yield/Selectivity check_deactivation->end No address_deactivation->end

Caption: Troubleshooting workflow for low yield.

cossee_arlman_mechanism active_catalyst [Ni]-H (Active Catalyst) coordination1 Coordination active_catalyst->coordination1 propylene1 Propylene propylene1->coordination1 insertion1 Migratory Insertion coordination1->insertion1 intermediate1 [Ni]-Propyl insertion1->intermediate1 coordination2 Coordination intermediate1->coordination2 propylene2 Propylene propylene2->coordination2 insertion2 Migratory Insertion coordination2->insertion2 intermediate2 [Ni]-Hexyl insertion2->intermediate2 elimination β-Hydride Elimination intermediate2->elimination product This compound + [Ni]-H elimination->product product->active_catalyst Catalyst Regeneration

Caption: Simplified Cossee-Arlman mechanism for propylene dimerization.

References

Troubleshooting low yield in the synthesis of 2,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,4-Dimethyl-1-pentene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of this compound. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues for the two most common laboratory-scale syntheses of this compound: Acid-Catalyzed Dehydration and the Wittig Reaction.

Troubleshooting Acid-Catalyzed Dehydration of 2,4-Dimethyl-2-pentanol (B165554)

The dehydration of 2,4-dimethyl-2-pentanol is a common method for producing dimethylpentenes. However, achieving a high yield of the desired 1-pentene (B89616) isomer can be challenging.

Q1: My yield of this compound is very low, but I've isolated other alkene products. Why?

A1: This is the most common issue with this synthesis. The acid-catalyzed dehydration of alcohols typically follows Zaitsev's (or Saytzeff's) rule, which predicts that the more substituted (more stable) alkene will be the major product.[1] In the dehydration of 2,4-dimethyl-2-pentanol, two primary products can form:

  • 2,4-Dimethyl-2-pentene (Major Product): The more substituted and thermodynamically more stable alkene.

  • This compound (Minor Product): The less substituted, desired terminal alkene.

Therefore, a low yield of the target compound is expected because it is the minor product of the reaction.[1]

Q2: How can I maximize the yield of the desired this compound isomer?

A2: While Zaitsev's rule governs the product ratio, you can optimize conditions to slightly favor the terminal alkene and minimize losses:

  • Reaction Temperature: Use the lowest temperature that allows for dehydration to occur. Higher temperatures can favor the formation of the more stable internal alkene.

  • Distillation Setup: Use a fractional distillation apparatus. Since this compound has a lower boiling point than its isomer, you can remove it from the reaction mixture as it forms. This shifts the equilibrium and prevents the minor product from isomerizing to the more stable internal alkene under the acidic conditions.

  • Choice of Acid: While concentrated sulfuric acid is common, it can cause charring and side reactions.[2] Using a milder acid catalyst like phosphoric acid can sometimes provide a cleaner reaction, though it may require higher temperatures.[2]

Q3: My reaction mixture turned dark brown or black, and the yield was poor. What happened?

A3: This is likely due to oxidation and polymerization side reactions, which are common when using strong, oxidizing acids like concentrated sulfuric acid at elevated temperatures.[2]

  • Troubleshooting:

    • Ensure the reaction temperature is carefully controlled.

    • Consider using concentrated phosphoric acid, which is less oxidizing.[2]

    • Add the alcohol slowly to the hot acid to maintain a consistent temperature and minimize charring.

Troubleshooting the Wittig Reaction

The Wittig reaction provides an excellent method for forming a carbon-carbon double bond with absolute certainty of its location, making it ideal for synthesizing a terminal alkene like this compound.[3] The key reactants are 3-methyl-2-butanone (B44728) (isopropyl methyl ketone) and a methylidene ylide (Ph₃P=CH₂).

Q1: My Wittig reaction has a low yield and a lot of unreacted ketone starting material. What went wrong?

A1: This typically points to a problem with the Wittig reagent (the ylide).

  • Ineffective Ylide Formation: The ylide is formed by deprotonating a phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a very strong base.[4][5]

    • Moisture: The ylide is a strong base and will be quenched by any moisture in the solvent or on the glassware. Ensure all glassware is flame-dried or oven-dried and that you are using a dry, aprotic solvent like THF or diethyl ether.[6]

    • Insufficiently Strong Base: For non-stabilized ylides like Ph₃P=CH₂, a very strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is required.[4][6] Weaker bases will not deprotonate the phosphonium salt effectively.

  • Steric Hindrance: While 3-methyl-2-butanone is not excessively hindered, steric bulk can slow the reaction. Ensure adequate reaction time.[6]

Q2: The reaction worked, but I'm having difficulty separating my product from a white solid. How can I improve purification?

A2: The white solid is almost certainly triphenylphosphine (B44618) oxide (TPPO), the major byproduct of the Wittig reaction.[7] TPPO can be difficult to separate from nonpolar products like alkenes due to its solubility in many organic solvents.

  • Troubleshooting Purification:

    • Crystallization: TPPO is crystalline. Cooling the crude reaction mixture in a nonpolar solvent like hexanes or a mixture of hexanes and ether can often cause the TPPO to precipitate, after which it can be removed by filtration.[6]

    • Column Chromatography: Careful column chromatography on silica (B1680970) gel is often the most effective method. Use a nonpolar eluent (e.g., pure hexanes or pentane) to elute the alkene product first, as the more polar TPPO will move much more slowly.[6]

Q3: My ylide solution was a deep red/orange color, but it faded before I added the ketone. Is this normal?

A3: The deep color is characteristic of the ylide. If this color fades, it indicates the ylide has been consumed or decomposed. This can be caused by reaction with trace amounts of water, oxygen, or acidic impurities. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the ylide formation and reaction steps.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

FeatureAcid-Catalyzed DehydrationWittig Reaction
Starting Materials 2,4-Dimethyl-2-pentanol3-Methyl-2-butanone, Methyltriphenylphosphonium halide
Key Reagents H₂SO₄ or H₃PO₄Strong base (e.g., n-BuLi, NaH), Triphenylphosphine
Regioselectivity Poor; favors the internal (2,4-dimethyl-2-pentene) isomer.[1]Excellent; exclusively forms the terminal alkene.[3]
Primary Challenge Separating the desired minor product from the major isomer.Anhydrous conditions; removal of triphenylphosphine oxide byproduct.[6]
Typical Yield Low for the desired product (<30%)Moderate to High (50-85%)

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of 2,4-Dimethyl-2-pentanol

This protocol is adapted from standard procedures for alcohol dehydration.[8]

  • Apparatus Setup: Assemble a fractional distillation apparatus. Place 10 mL of concentrated phosphoric acid (H₃PO₄) in a 50 mL round-bottom flask with a stir bar.

  • Reaction: Gently heat the acid to ~150°C. Slowly add 0.1 mol of 2,4-dimethyl-2-pentanol dropwise to the hot acid. The alkene and water will begin to co-distill.

  • Distillation: Continue heating and collect the distillate that boils below 100°C. The boiling point of this compound is approximately 92°C.

  • Workup: Transfer the collected distillate to a separatory funnel. Wash with a 5% sodium bicarbonate solution to neutralize any acidic residue, followed by a wash with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄). Decant the dried liquid and purify by careful fractional distillation to separate the isomeric alkenes.

Protocol 2: Wittig Synthesis of this compound

This protocol is a general procedure for a non-stabilized ylide.[6][7]

  • Ylide Preparation:

    • To a flame-dried, two-neck flask under a nitrogen atmosphere, add 1.1 equivalents of methyltriphenylphosphonium bromide and suspend it in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add 1.05 equivalents of n-butyllithium (n-BuLi) solution dropwise. The mixture should develop a characteristic deep orange or yellow color, indicating ylide formation. Stir for 30 minutes at 0°C.

  • Wittig Reaction:

    • Slowly add 1.0 equivalent of 3-methyl-2-butanone (dissolved in a small amount of anhydrous THF) to the ylide solution at 0°C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the ketone.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the solution under reduced pressure. The crude product will be a mixture of the alkene and triphenylphosphine oxide.

    • Purify by flash column chromatography on silica gel using hexanes as the eluent to isolate the pure this compound.

Visualizations

Troubleshooting_Workflow start Low Yield Encountered check_materials Step 1: Verify Starting Materials - Purity (NMR, GC) - Anhydrous Solvents/Reagents? start->check_materials Begin Diagnosis check_conditions Step 2: Review Reaction Conditions - Correct Temperature? - Inert Atmosphere? - Sufficient Reaction Time? check_materials->check_conditions Materials OK check_workup Step 3: Analyze Workup & Purification - Product Loss During Extraction? - Inefficient Purification? - Product Volatility? check_conditions->check_workup Conditions OK synthesis_choice Which Synthesis Method? check_workup->synthesis_choice Workup OK dehydration Dehydration Specifics: - Zaitsev's Rule Violation? - Polymerization? - Incomplete Reaction? synthesis_choice->dehydration Dehydration wittig Wittig Specifics: - Ylide Formation Failure? - Moisture Contamination? - TPPO Removal Issues? synthesis_choice->wittig Wittig solution Implement Corrective Actions: - Purify Reagents - Optimize Conditions - Refine Purification Technique dehydration->solution wittig->solution

Caption: General troubleshooting workflow for low yield synthesis.

Dehydration_Pathway reactant 2,4-Dimethyl-2-pentanol carbocation Tertiary Carbocation Intermediate reactant->carbocation H+, -H2O product_major 2,4-Dimethyl-2-pentene (Major Product - Zaitsev) carbocation->product_major Deprotonation at C3 product_minor This compound (Minor Product - Hofmann) carbocation->product_minor Deprotonation at C1

Caption: Product distribution in alcohol dehydration.

Wittig_Workflow cluster_ylide Ylide Formation (Anhydrous, Inert) cluster_reaction Wittig Reaction cluster_products Products & Workup p_salt Ph3P+-CH3 Br- base Add Strong Base (n-BuLi) p_salt->base ylide Phosphonium Ylide (Ph3P=CH2) base->ylide ketone Add Ketone (3-Methyl-2-butanone) ylide->ketone oxaphosphetane Oxaphosphetane Intermediate ketone->oxaphosphetane alkene This compound oxaphosphetane->alkene Decomposition byproduct Triphenylphosphine Oxide (TPPO) oxaphosphetane->byproduct Decomposition purify Purification (Chromatography) alkene->purify byproduct->purify

Caption: Experimental workflow for the Wittig reaction.

References

Technical Support Center: Dehydration of 2,4-Dimethyl-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol (B165554).

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol?

The major product is 2,4-dimethyl-2-pentene, formed following Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the favored product.[1] A minor product, 2,4-dimethyl-1-pentene, is also formed.

Q2: What is the mechanism of the dehydration of 2,4-dimethyl-2-pentanol?

As a tertiary alcohol, 2,4-dimethyl-2-pentanol undergoes dehydration via an E1 (elimination, unimolecular) mechanism. This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the loss of water to form a tertiary carbocation intermediate. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond.

Q3: What are the common side reactions to be aware of during this experiment?

The most significant side reaction is the Wagner-Meerwein rearrangement.[2][3][4][5] This occurs when the initially formed tertiary carbocation rearranges to a more stable carbocation via a hydride or alkyl shift before elimination occurs. Other potential side reactions include oxidation of the alcohol if using a strong oxidizing acid like concentrated sulfuric acid, and the formation of ethers at lower temperatures.[6]

Q4: How can the product mixture be analyzed to determine the composition?

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying the components of the product mixture.[6][7][8] By analyzing the gas chromatogram, the relative amounts of the different alkene isomers and any side products can be quantified.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of alkene products - Incomplete reaction. - Loss of volatile product during distillation. - Reaction temperature is too low, favoring ether formation.- Increase the reaction time or temperature. - Ensure the distillation apparatus is properly sealed and the receiving flask is cooled in an ice bath. - Maintain the reaction temperature within the optimal range for dehydration of tertiary alcohols (typically 25-80°C).
Presence of a significant amount of rearranged alkene products - The reaction conditions favor carbocation rearrangement (e.g., use of a strongly acidic catalyst).- Use a milder acid catalyst, such as phosphoric acid instead of sulfuric acid. - Carefully control the reaction temperature, as higher temperatures can promote rearrangements.
Formation of a dark-colored reaction mixture and evolution of SO₂ gas - Oxidation of the alcohol by concentrated sulfuric acid.- Use phosphoric acid as the catalyst, as it is a weaker oxidizing agent.[6] - Ensure the reaction temperature does not exceed the recommended range.
Broad peaks or poor separation in the gas chromatogram - The GC column is not suitable for separating the alkene isomers. - Improper GC parameters (e.g., temperature program, carrier gas flow rate).- Use a non-polar or weakly polar capillary column for optimal separation of hydrocarbon isomers. - Optimize the GC method by adjusting the temperature program and flow rate.
Water present in the final product - Incomplete drying of the organic layer after extraction.- Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before final distillation or analysis.

Data Presentation

The following table summarizes the expected product distribution from the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol under typical conditions. Note: The exact ratios can vary depending on the specific reaction conditions such as temperature, acid concentration, and reaction time.

Product Structure Type Typical Yield (%)
2,4-Dimethyl-2-penteneCC(C)=CC(C)CMajor (Zaitsev)~80-90%
This compoundC=C(C)CC(C)CMinor (Hofmann)~10-20%
Rearranged Alkenes (e.g., 2,3-Dimethyl-2-pentene)CC(C)=C(C)CCSide ProductVariable

Experimental Protocols

Key Experiment: Acid-Catalyzed Dehydration of 2,4-Dimethyl-2-pentanol

Objective: To synthesize a mixture of alkenes from 2,4-dimethyl-2-pentanol via acid-catalyzed dehydration and to analyze the product distribution.

Materials:

  • 2,4-dimethyl-2-pentanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Boiling chips

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Separatory funnel

  • Heating mantle

  • Ice bath

Procedure:

  • To a round-bottom flask, add 2,4-dimethyl-2-pentanol and a few boiling chips.

  • Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol.

  • Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a cooled receiving flask.

  • Gently heat the mixture to initiate the dehydration reaction. The alkene products, being more volatile, will distill over.

  • Collect the distillate in the receiving flask cooled in an ice bath.

  • Once the distillation is complete, transfer the distillate to a separatory funnel.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Decant the dried organic layer into a clean, dry flask.

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of the different alkene isomers.

Visualizations

Dehydration_Pathway cluster_main Main Dehydration Pathway cluster_side Side Reaction: Wagner-Meerwein Rearrangement 2,4-Dimethyl-2-pentanol 2,4-Dimethyl-2-pentanol Protonated Alcohol Protonated Alcohol 2,4-Dimethyl-2-pentanol->Protonated Alcohol + H+ Tertiary Carbocation Tertiary Carbocation Protonated Alcohol->Tertiary Carbocation - H2O 2,4-Dimethyl-2-pentene 2,4-Dimethyl-2-pentene Tertiary Carbocation->2,4-Dimethyl-2-pentene - H+ (Zaitsev) This compound This compound Tertiary Carbocation->this compound - H+ (Hofmann) Rearranged Carbocation Rearranged Carbocation Tertiary Carbocation->Rearranged Carbocation 1,2-Hydride Shift Rearranged Alkenes Rearranged Alkenes Rearranged Carbocation->Rearranged Alkenes - H+

Caption: Reaction pathway for the dehydration of 2,4-dimethyl-2-pentanol.

Experimental_Workflow Start Start Reaction Setup 1. Mix 2,4-dimethyl-2-pentanol and acid catalyst Start->Reaction Setup Distillation 2. Heat and collect alkene distillate Reaction Setup->Distillation Neutralization 3. Wash with NaHCO3 solution Distillation->Neutralization Drying 4. Dry organic layer with Na2SO4 Neutralization->Drying Analysis 5. GC-MS analysis of product mixture Drying->Analysis End End Analysis->End

Caption: Experimental workflow for the dehydration of 2,4-dimethyl-2-pentanol.

References

Technical Support Center: Purification of 2,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Dimethyl-1-pentene from its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in a sample of this compound?

A1: The synthesis of this compound can often result in a mixture of other C7H14 isomers, particularly other dimethylpentenes. The specific impurities will depend on the synthetic route. For instance, the dehydration of 2,4-dimethyl-2-pentanol (B165554) can yield 2,4-dimethyl-2-pentene (B165557) as a major byproduct. Other potential isomers include 2,3-dimethyl-1-pentene, 2,3-dimethyl-2-pentene, and various other structural isomers. Due to their similar molecular weights, separating these isomers can be challenging.

Q2: Which purification techniques are most effective for separating this compound from its isomers?

A2: The choice of purification technique depends on the specific impurities present and the required purity of the final product. The most common and effective methods include:

  • Fractional Distillation: This is a primary technique for separating liquids with close boiling points.[1]

  • Preparative Gas Chromatography (pGC): This method offers high resolution for separating volatile compounds with very similar boiling points.[2]

  • Extractive Distillation: This technique can be employed to enhance the relative volatility of the isomers by introducing a solvent.[3]

Q3: How can I determine the purity of my this compound sample?

A3: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for determining the purity of volatile organic compounds like this compound. By comparing the peak areas of the main component and the impurities, a quantitative assessment of the purity can be made.

Data Presentation: Physical Properties of this compound and Its Isomers

The separation of this compound from its isomeric impurities by fractional distillation is challenging due to their close boiling points. Understanding these physical properties is critical for selecting and optimizing the purification method.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₇H₁₄98.1982
2,4-Dimethyl-2-penteneC₇H₁₄98.1983[4][5]
2,3-Dimethyl-2-penteneC₇H₁₄98.1997.4[6]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate this compound from its higher and lower boiling point isomeric impurities.

Materials:

  • Crude this compound mixture

  • Fractional distillation apparatus (round-bottom flask, fractionating column [e.g., Vigreux or packed column], condenser, receiving flasks)

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer

  • Clamps and stands

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Place a few boiling chips or a magnetic stir bar in the round-bottom flask.

  • Charging the Flask: Fill the round-bottom flask with the crude this compound mixture, not exceeding two-thirds of its volume.

  • Heating: Begin heating the flask gently with the heating mantle. If using a stir bar, ensure it is stirring smoothly.

  • Distillation: As the mixture heats, the vapor will begin to rise through the fractionating column. The temperature at the top of the column should be monitored closely.[1]

  • Collecting Fractions:

    • Forerun: The first fraction collected will be enriched in the most volatile impurities (lowest boiling points). Collect this fraction in a separate receiving flask until the temperature stabilizes at the boiling point of the desired compound.

    • Main Fraction: Once the temperature stabilizes at approximately 82°C, switch to a clean receiving flask to collect the purified this compound.

    • Final Fraction: If the temperature begins to rise significantly above the boiling point of the product, it indicates that higher-boiling impurities are starting to distill. Stop the distillation or collect this fraction in a third flask.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool down completely before disassembling.

Protocol 2: Purification by Preparative Gas Chromatography (pGC)

Objective: To achieve high-purity this compound by separating it from isomers with very close boiling points.

Materials:

  • Crude this compound mixture

  • Preparative Gas Chromatograph with an appropriate column (e.g., non-polar capillary column)

  • Collection traps

  • Syringe for injection

Procedure:

  • Instrument Setup: Set up the pGC according to the manufacturer's instructions. Optimize the temperature program, carrier gas flow rate, and injection volume for the separation of C7H14 isomers.

  • Sample Injection: Inject a small amount of the crude mixture into the pGC.

  • Separation and Collection: The components of the mixture will be separated based on their retention times in the column. The detector will show peaks corresponding to each isomer. The effluent from the column is directed to a collection system.

  • Fraction Collection: Timed collection of the fractions corresponding to the peak of this compound is performed. This can be done manually or with an automated fraction collector.

  • Purity Analysis: Analyze the collected fractions using analytical GC-MS to confirm their purity.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or a column with more efficient packing material.
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases.[1]
Flooding of the Column Heating rate is too high, causing excessive vapor flow.Reduce the heating rate.
Column packing is not uniform.Ensure the column is packed evenly to allow for proper liquid drainage.
Bumping (Sudden, Violent Boiling) Lack of nucleation sites for smooth boiling.Add fresh boiling chips or use a magnetic stir bar.
Temperature Fluctuations at the Thermometer Improper thermometer placement.Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.
Drafts in the fume hood.Wrap the distillation head and column with glass wool or aluminum foil to insulate it.[1]
Preparative Gas Chromatography
Problem Possible Cause Solution
Poor Peak Resolution Inappropriate column or temperature program.Optimize the temperature program (e.g., use a slower ramp rate). Select a column with a different stationary phase that offers better selectivity for the isomers.[7]
Column overloading.Reduce the injection volume.[7]
Peak Tailing Active sites in the column or injector.Use a deactivated column and liner. Ensure the sample is fully vaporized in the injector.
Column contamination.Bake out the column at a high temperature or replace it.[7]
Ghost Peaks Contamination in the syringe, injector, or carrier gas.Clean the syringe and injector. Use high-purity carrier gas with a purifier.
Carryover from a previous injection.Run a blank solvent injection between samples.
Low Recovery of Purified Product Inefficient trapping of the collected fraction.Ensure the collection trap is at a sufficiently low temperature to condense the analyte.
Leaks in the collection system.Check all connections in the fraction collection path.

Visualizations

Purification_Workflow cluster_start Initial Sample cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound (with Isomeric Impurities) Distillation Fractional Distillation Crude->Distillation PrepGC Preparative GC Crude->PrepGC ExtractiveDist Extractive Distillation Crude->ExtractiveDist GCMS GC-MS Analysis Distillation->GCMS PrepGC->GCMS ExtractiveDist->GCMS GCMS->Distillation Purity < 99% Pure Purified this compound GCMS->Pure Purity > 99%

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Poor Separation in Fractional Distillation CheckRate Is Distillation Rate Slow and Steady? Start->CheckRate CheckColumn Is the Fractionating Column Adequate? CheckRate->CheckColumn Yes ReduceHeat Reduce Heating Rate CheckRate->ReduceHeat No UseBetterColumn Use a Longer or More Efficient Column CheckColumn->UseBetterColumn No ConsiderAlt Consider Alternative Method (e.g., Preparative GC) CheckColumn->ConsiderAlt Yes ReduceHeat->CheckRate UseBetterColumn->Start

Caption: Troubleshooting logic for poor separation in fractional distillation.

References

Preventing polymerization of 2,4-Dimethyl-1-pentene during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dimethyl-1-pentene. This guide provides essential information for researchers, scientists, and drug development professionals to prevent its polymerization during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is an alkene, a class of hydrocarbons characterized by at least one carbon-carbon double bond. The presence of this double bond makes it susceptible to polymerization, a process where individual monomer molecules react together to form long polymer chains.[1] This reaction can be initiated by exposure to heat, light, air (oxygen), and contaminants like acids or free-radical initiators.[1] Uncontrolled polymerization can alter the chemical's properties and, because the process is often exothermic, may lead to a dangerous buildup of heat and pressure in a sealed container.

Q2: What are the ideal storage conditions for this compound?

To minimize the risk of polymerization, this compound should be stored in a tightly sealed container in a cool, dry, dark, and well-ventilated area.[2][3][4] It is critical to keep it away from heat sources, sparks, open flames, and direct sunlight.[4][5] Storage under an inert atmosphere, such as nitrogen or argon, is recommended to prevent contact with air.

Q3: What are polymerization inhibitors and how do they function?

Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent spontaneous polymerization.[][7] They work by scavenging and neutralizing the free radicals that initiate the polymerization chain reaction.[8] Many common inhibitors, particularly phenolic compounds, require the presence of trace amounts of oxygen to be effective.[9] They react with peroxy radicals (formed when monomer radicals react with oxygen) to create stable molecules that terminate the chain.[][9]

Q4: Which inhibitors are recommended for alkenes like this compound?

For storage and transportation of alkenes, phenolic compounds are widely used.[7][9] Examples include Butylated Hydroxytoluene (BHT), 4-tert-butylcatechol (B165716) (TBC), and 4-methoxyphenol (B1676288) (MEHQ, also known as hydroquinone (B1673460) monomethyl ether).[7][9] These are effective and can typically be removed by an alkaline wash before the monomer is used in a reaction.[7]

Q5: What are the visual signs that polymerization may have started?

Indications that polymerization has occurred or is in progress include:

  • Increased Viscosity: The liquid may appear thicker than usual or become syrupy.

  • Solidification: The presence of solid precipitates or the complete solidification of the material.[1]

  • Discoloration: A change in color, often to yellow or brown, can indicate oxidation and the formation of oligomers.[1]

  • Container Bulging: As polymerization is an exothermic process, it can generate heat and gas, causing the container to bulge.[1] This is a hazardous situation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and handling of this compound.

Problem: The liquid in the container has become viscous or has solidified.

  • Probable Cause: The inhibitor has been depleted due to prolonged storage, exposure to high temperatures, light, or air, leading to polymerization.[1]

  • Solution:

    • If the material is only partially polymerized (viscous), it may be possible to recover the unreacted monomer by careful distillation.

    • If the material is fully polymerized (solid), it is no longer usable. It should be treated as hazardous waste and disposed of according to your institution's safety protocols.[1]

    • Prevention: For future storage, ensure the product is stored at the recommended cool temperature, under an inert atmosphere, and protected from light.

Problem: The storage container is bulging or feels warm to the touch.

  • Probable Cause: Runaway polymerization is occurring. This is an exothermic reaction that generates heat and pressure inside the sealed container.[1]

  • Solution:

    • EXTREME CAUTION! Do not attempt to open the container.[1] A bulging container is at risk of rupturing.

    • Evacuate the immediate area and alert safety personnel.

    • If it is safe to do so from a distance, cool the container with a water spray.[5]

Problem: The chemical has turned yellow or brown but is not viscous.

  • Probable Cause: The material has begun to oxidize and/or form low-level oligomers (short polymer chains).[1]

  • Solution:

    • For non-sensitive applications, the material may still be usable.

    • For high-purity applications, the material should be purified before use. This can be done by passing it through a column of activated alumina (B75360) or by distillation to remove colored impurities and oligomers.

Data Presentation

The following table summarizes common polymerization inhibitors used for the storage of alkenes and other unsaturated monomers.

Inhibitor NameChemical ClassTypical Concentration RangeKey Characteristics
4-methoxyphenol (MEHQ) Phenolic10 - 300 ppmEffective in the presence of oxygen; colorless; widely used for storage and transport.[7][9]
4-tert-Butylcatechol (TBC) Phenolic10 - 100 ppmExcellent for storage and transport; requires oxygen to function effectively.[1][7]
Butylated hydroxytoluene (BHT) Phenolic50 - 200 ppmCommon antioxidant and inhibitor; effective for storage in the presence of air.[7]
Hydroquinone (HQ) Phenolic100 - 1000 ppmVery effective, but can cause discoloration; often used as a process inhibitor.[7][9]

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors

This protocol describes a standard lab procedure to remove inhibitors like MEHQ, TBC, or BHT prior to a chemical reaction.

Materials:

  • Inhibited this compound

  • 5% (w/v) aqueous sodium hydroxide (B78521) (NaOH) solution

  • Separatory funnel

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Erlenmeyer flask

  • Nitrogen or Argon gas source

Methodology:

  • Place the inhibited this compound into a separatory funnel.

  • Add an equal volume of cold 5% aqueous NaOH solution.

  • Stopper the funnel and shake gently, periodically venting to release any pressure. The phenolic inhibitor will be deprotonated by the NaOH and extracted into the aqueous layer.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Repeat the wash with 5% NaOH solution two more times.

  • Wash the organic layer with deionized water to remove any residual NaOH.

  • Transfer the washed this compound to a clean, dry Erlenmeyer flask.

  • Dry the product by adding a small amount of anhydrous magnesium sulfate or sodium sulfate and swirling the flask.

  • Filter or decant the purified, inhibitor-free monomer into a storage vessel under an inert atmosphere (e.g., nitrogen).

  • Note: The inhibitor-free monomer is highly reactive. It should be used immediately or stored at a low temperature for a very short period.

Protocol 2: Accelerated Storage Test for Inhibitor Effectiveness

This method is used to quickly evaluate the effectiveness of an inhibitor at preventing thermal polymerization.

Materials:

  • Purified (inhibitor-free) this compound

  • Inhibitor(s) to be tested (e.g., BHT, TBC)

  • Small, sealable glass vials or ampules

  • Oven or heating block with precise temperature control

  • Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Methodology:

  • Prepare stock solutions of the inhibitors to be tested in a suitable solvent.

  • Add a known volume or mass of purified this compound to a series of labeled vials.

  • Add the appropriate volume of inhibitor stock solution to each vial to achieve the desired final concentration (e.g., 100 ppm). Include a control sample with no inhibitor.

  • If testing the effect of oxygen, seal the vials in the presence of air. If testing under inert conditions, sparge the vials with nitrogen or argon before sealing.

  • Place the sealed vials in an oven set to a constant elevated temperature (e.g., 50-60°C).

  • At predetermined time points (e.g., 24, 48, 96 hours), remove a set of vials (one for each condition) from the oven and allow them to cool to room temperature.

  • Analyze the samples by GC or GC-MS to quantify the remaining monomer and detect the formation of dimers, trimers, or other oligomers.

  • The effectiveness of the inhibitor is determined by its ability to prevent the loss of monomer and the formation of oligomers compared to the control sample.

Visualizations

The following diagrams illustrate key troubleshooting and chemical pathways.

TroubleshootingWorkflow cluster_0 Troubleshooting Polymerization of this compound start Suspected Polymerization inspection Visual Inspection: - Increased Viscosity - Solidification - Discoloration - Container Bulging start->inspection bulging Is Container Bulging or Warm? inspection->bulging viscous Is Liquid Viscous or Solidified? bulging->viscous No emergency EMERGENCY - Evacuate Area - Alert Safety Personnel - Cool from a Distance bulging->emergency Yes dispose Dispose as Hazardous Waste viscous->dispose Yes (Solid) purify Purify by Distillation or Alumina Column viscous->purify Yes (Viscous) use Use As-Is or Purify (Depending on Application) viscous->use No

Caption: Troubleshooting workflow for suspected polymerization.

InhibitionMechanism cluster_1 Inhibition of Polymerization by Phenolic Compounds Monomer Monomer (this compound) Radical Monomer Radical (R•) Monomer->Radical Initiator Initiator (Heat, Light) Initiator->Monomer activates Polymer Polymer (RRRR...) Radical->Polymer Propagation Peroxy Peroxy Radical (ROO•) Radical->Peroxy + Oxygen Oxygen (O₂) (from air) Oxygen->Peroxy Stable Stable Products (ROOH + ArO•) Peroxy->Stable + Inhibitor Phenolic Inhibitor (ArOH) Inhibitor->Stable Termination

Caption: Simplified mechanism of free-radical inhibition.

References

Technical Support Center: Catalyst Deactivation in 2,4-Dimethyl-1-pentene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2,4-Dimethyl-1-pentene, with a specific focus on catalyst deactivation. This resource is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Troubleshooting Guide

This guide provides systematic approaches to identify and resolve common problems related to catalyst deactivation during the synthesis of this compound, which is primarily produced through the dimerization of propylene (B89431). The primary catalysts used for this reaction are solid acids, such as zeolites (e.g., ZSM-5) and solid phosphoric acid (SPA), as well as nickel-based complexes.

Issue 1: Gradual or Rapid Loss of Catalytic Activity

A decline in the conversion of propylene or the yield of this compound over time is a primary indicator of catalyst deactivation. The rate of deactivation can provide clues to the underlying cause.

Possible Cause Troubleshooting Steps Recommended Action
Coke Formation (Fouling) 1. Visual Inspection: Check for the presence of dark-colored deposits on the catalyst particles. 2. Thermogravimetric Analysis (TGA): Quantify the amount of coke on the spent catalyst by measuring weight loss upon heating in an oxidizing atmosphere.[1][2][3] 3. Temperature Programmed Oxidation (TPO): Characterize the nature of the coke deposits. Different peaks in the TPO profile can indicate different types of carbonaceous species (e.g., "soft" vs. "hard" coke).[4][5][6][7]1. Optimize Reaction Conditions: Lowering the reaction temperature or pressure can sometimes reduce the rate of coke formation. 2. Catalyst Regeneration: Implement a regeneration protocol, typically involving controlled combustion of the coke in a stream of air or a diluted oxygen mixture.[5] 3. Modify Catalyst: Consider using a catalyst with a hierarchical pore structure to improve mass transport and reduce pore blockage.
Catalyst Poisoning 1. Feedstock Analysis: Analyze the propylene feed for common poisons such as sulfur compounds, water, nitrogen compounds, or other oxygenates using techniques like gas chromatography-mass spectrometry (GC-MS). 2. Review Synthesis of Reactants: If using reactants from other syntheses, ensure they are thoroughly purified.1. Purify Feedstock: Implement a purification step for the propylene feed, such as passing it through a guard bed containing adsorbents specific to the identified poisons. 2. Select a More Resistant Catalyst: If a specific poison is unavoidable, research and select a catalyst known for its higher tolerance to that particular compound.
Thermal Degradation (Sintering) 1. Characterize Spent Catalyst: Use techniques like X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) to check for changes in the catalyst's crystalline structure or metal particle size (for supported metal catalysts). 2. Review Reaction Temperature: Ensure the reaction temperature has not exceeded the catalyst's recommended operating range.1. Control Reaction Temperature: Implement precise temperature control to avoid hotspots in the reactor. 2. Choose a More Thermally Stable Catalyst: Select a catalyst with a support material known for its high thermal stability.
Changes in Catalyst Structure (for Nickel Catalysts) 1. Spectroscopic Analysis: Utilize techniques like X-ray Absorption Spectroscopy (XAS) to probe the coordination environment and oxidation state of the nickel centers in the spent catalyst.[8][9][10]1. Optimize Ligand Design: For homogeneous nickel catalysts, modifying the steric and electronic properties of the ligands can improve catalyst stability. 2. Control Co-catalyst/Activator Ratio: The nature and amount of the co-catalyst can significantly impact the stability of the active nickel species.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in this compound synthesis?

A1: The primary deactivation mechanisms depend on the type of catalyst used:

  • For Solid Acid Catalysts (Zeolites, SPA): The most common cause of deactivation is coke formation , where carbonaceous deposits accumulate on the active sites and within the pores of the catalyst, leading to blockage and loss of activity.[5]

  • For Nickel-Based Catalysts: Deactivation can be more complex and may involve changes in the nickel species' oxidation state or coordination environment , ligand degradation , or poisoning by impurities in the feed.[8][9][10][11]

Q2: How can I quantify the amount of coke on my deactivated catalyst?

A2: Thermogravimetric Analysis (TGA) is a standard technique to quantify coke content. The spent catalyst is heated under a controlled atmosphere (usually air or oxygen), and the weight loss corresponding to the combustion of the carbonaceous deposits is measured.[1][2][3]

Q3: What is Temperature Programmed Oxidation (TPO) and how is it useful?

A3: Temperature Programmed Oxidation (TPO) is a powerful technique for characterizing the nature of coke deposits. The coked catalyst is heated at a constant rate in a controlled oxidizing atmosphere, and the effluent gas is analyzed (typically by a mass spectrometer or a thermal conductivity detector) for CO and CO₂. The temperature at which these gases evolve provides information about the reactivity and nature of the different coke species present. For instance, lower temperature peaks are often associated with less condensed, "soft" coke, while higher temperature peaks indicate more graphitic, "hard" coke.[4][5][6][12][7]

Q4: Can a deactivated catalyst be regenerated?

A4: Yes, in many cases, catalyst regeneration is possible. The appropriate method depends on the deactivation mechanism:

  • Coke Removal: For catalysts deactivated by coking, a common and effective regeneration method is calcination . This involves carefully controlled heating of the catalyst in the presence of air or a diluted oxygen stream to burn off the carbonaceous deposits.[5]

  • Poisoned Catalysts: Regeneration of poisoned catalysts can be more challenging and depends on the nature of the poison. In some cases, washing with specific solvents or treatment with a regenerating agent may be effective.

  • Nickel Catalysts: Regeneration procedures for nickel catalysts are highly specific to the catalyst system and the cause of deactivation. Some supported nickel catalysts can be regenerated by calcination followed by a reduction step.[13]

Q5: What are typical signs of catalyst poisoning?

A5: Catalyst poisoning often manifests as a rapid and severe loss of activity, even with a fresh batch of catalyst. The deactivation may be immediate upon introduction of a contaminated feed. If you observe consistent and rapid deactivation despite optimizing other parameters, feedstock contamination should be strongly suspected.

Quantitative Data on Catalyst Deactivation and Regeneration

Disclaimer: The following data is compiled from studies on propylene dimerization, which is the direct synthetic route to this compound. Specific performance may vary depending on the exact catalyst formulation and reaction conditions.

Table 1: Coke Content on Deactivated Solid Acid Catalysts in Propylene Oligomerization

CatalystReaction Temperature (°C)Time on Stream (h)Coke Content (wt%)Reference
Pt-Sn/SBA-165201~2.5[3]
Pt-Sn/SBA-165203~4.0[3]
Pt-Sn/SBA-165205~5.5[3]
Fe-ZSM-570014Not specified, but TPO profile provided[5][12]

Table 2: Temperature Programmed Oxidation (TPO) Peak Temperatures for Coke Combustion

CatalystCoke TypeTPO Peak Temperature (°C)Reference
Fe-ZSM-5Soft Coke~425[5][12]
Fe-ZSM-5Hard Coke~510[5][12]
Cracking CatalystsUnspecifiedMultiple peaks between 400-600[7]

Experimental Protocols

Protocol 1: Catalyst Activity Testing in a Fixed-Bed Reactor for Propylene Dimerization

  • Reactor Setup: A fixed-bed, continuous-flow reactor system is typically used. The reactor is often a stainless steel tube housed in a furnace for temperature control. Mass flow controllers are used to regulate the flow of propylene and any inert carrier gas (e.g., nitrogen).

  • Catalyst Loading: A known mass of the catalyst (typically 0.1 - 1.0 g) is loaded into the reactor, often mixed with an inert material like quartz wool or silicon carbide to ensure a uniform bed temperature.

  • Catalyst Pre-treatment/Activation: The catalyst is pre-treated in situ. For solid acid catalysts, this usually involves heating to a specific temperature (e.g., 400-550 °C) under a flow of inert gas or air to remove any adsorbed water or impurities.

  • Reaction: After pre-treatment, the reactor is brought to the desired reaction temperature (e.g., 150-250 °C) and pressure (e.g., 20-50 bar). Propylene is then introduced into the reactor at a specific flow rate.

  • Product Analysis: The reactor effluent is passed through a gas chromatograph (GC) equipped with a suitable column (e.g., a capillary column for separating hydrocarbon isomers) and a flame ionization detector (FID) to analyze the product mixture. The conversion of propylene and the selectivity to this compound and other isomers are calculated from the GC data.

  • Data Collection: Product composition is monitored over time to determine the catalyst's stability and deactivation rate.

Protocol 2: Regeneration of Coked Solid Acid Catalyst by Calcination

  • Purge Reactor: After the reaction, the propylene feed is stopped, and the reactor is purged with an inert gas (e.g., nitrogen) at the reaction temperature to remove any remaining hydrocarbons.

  • Cooling (Optional): The reactor may be cooled to a lower temperature (e.g., 100-150 °C) before introducing the oxidizing gas.

  • Oxidative Treatment: A controlled flow of a dilute oxygen mixture (e.g., 1-5% O₂ in N₂) is introduced into the reactor.

  • Temperature Program: The temperature is slowly ramped up (e.g., 1-5 °C/min) to the final calcination temperature (typically 450-550 °C). This slow ramp rate is crucial to prevent rapid combustion of the coke, which can cause thermal damage to the catalyst. The effluent gas can be monitored by a mass spectrometer to track the evolution of CO₂ and ensure complete coke removal.

  • Hold at Calcination Temperature: The catalyst is held at the final calcination temperature for a specific duration (e.g., 2-6 hours) to ensure all coke is burned off.

  • Cooling and Re-activation: After calcination, the catalyst is cooled down under an inert gas flow. It can then be re-subjected to the activation procedure described in Protocol 1 before the next reaction cycle.

Visualizations

CatalystDeactivationTroubleshooting start Observe Loss of Catalytic Activity coke Coke Formation (Fouling)? start->coke poisoning Catalyst Poisoning? coke->poisoning No check_coke Perform TGA/TPO and Visual Inspection coke->check_coke Yes thermal Thermal Degradation? poisoning->thermal No check_poison Analyze Feedstock for Impurities poisoning->check_poison Yes structure Change in Catalyst Structure (Ni)? thermal->structure No check_thermal Analyze Catalyst Structure (XRD/TEM) thermal->check_thermal Yes check_structure Spectroscopic Analysis (e.g., XAS) structure->check_structure Yes action_coke Regenerate via Calcination or Optimize Conditions check_coke->action_coke action_poison Purify Feedstock or Select Resistant Catalyst check_poison->action_poison action_thermal Control Temperature or Choose Stable Catalyst check_thermal->action_thermal action_structure Optimize Ligands or Co-catalyst Ratio check_structure->action_structure

Caption: Troubleshooting workflow for catalyst deactivation.

DeactivationMechanisms Deactivation Catalyst Deactivation Fouling Fouling (Coking) Deactivation->Fouling Poisoning Poisoning Deactivation->Poisoning Thermal Thermal Degradation Deactivation->Thermal Chemical Chemical Degradation Deactivation->Chemical Fouling_desc Carbonaceous deposit blocks sites and pores Fouling->Fouling_desc Poisoning_desc Impurities strongly adsorb on active sites Poisoning->Poisoning_desc Thermal_desc Sintering of metal particles or support collapse Thermal->Thermal_desc Chemical_desc Change in oxidation state or solid-state reaction Chemical->Chemical_desc RegenerationCycle Fresh Fresh Catalyst Reaction Reaction: Propylene Dimerization Fresh->Reaction Deactivated Deactivated Catalyst (Coked) Reaction->Deactivated Time on Stream Regeneration Regeneration: Calcination Deactivated->Regeneration Regeneration->Fresh Activity Restored

References

Technical Support Center: Improving Selectivity in the Catalytic Cracking of 2,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic cracking of 2,4-Dimethyl-1-pentene. The information is designed to address common experimental challenges and improve selectivity towards desired products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the catalytic cracking of this compound.

Issue Potential Cause Recommended Solution
Low Conversion of this compound Inadequate reaction temperature.Increase the reaction temperature. Cracking reactions are endothermic and require high temperatures, typically in the range of 500-750°C.[1][2][3]
Catalyst deactivation due to coke formation.Regenerate the catalyst by burning off the coke in a stream of air.[4] Consider modifying the catalyst with promoters like phosphorus or lanthanum to improve resistance to coking.[5]
Low catalyst-to-oil ratio.Increase the catalyst-to-oil ratio to provide more active sites for the cracking reaction.[6]
High Weight Hourly Space Velocity (WHSV).Decrease the WHSV to increase the contact time between the reactant and the catalyst.[7][8]
Poor Selectivity to Light Olefins (e.g., Propylene (B89431), Ethylene) Suboptimal reaction temperature.Adjust the reaction temperature. Higher temperatures generally favor the formation of smaller olefins like ethylene (B1197577), while intermediate temperatures may favor propylene.[1][3]
Inappropriate catalyst acidity.Modify the acidity of the zeolite catalyst. Strong acid sites can favor the production of ethylene, while weaker acid sites may enhance propylene selectivity.[1][9] This can be achieved by methods such as steaming or by incorporating elements like phosphorus.[10]
Unfavorable catalyst pore structure.Utilize zeolites with appropriate pore sizes, such as ZSM-5, which is known for its shape selectivity in cracking hydrocarbons to light olefins.[11][12] The pore structure can influence the diffusion of reactants and products, thereby affecting selectivity.
Secondary reactions.Increase the WHSV to reduce the residence time of products in the reactor, which can minimize secondary reactions such as oligomerization and aromatization that consume the desired light olefins.[7][8]
High Yield of Undesired Byproducts (e.g., Alkanes, Aromatics) Hydrogen transfer reactions are dominant.Suppress hydrogen transfer reactions by modifying the catalyst to reduce strong acid sites.[10] The addition of phosphorus to ZSM-5 has been shown to reduce the formation of alkanes.[10]
Low WHSV.Increase the WHSV to minimize the time for secondary reactions that lead to the formation of aromatics and alkanes.[7][8]
High reaction temperature.While high temperatures increase conversion, excessively high temperatures can also promote the formation of aromatics.[1] Optimize the temperature to balance high conversion with desired selectivity.
Rapid Catalyst Deactivation High coking rate.Introduce steam into the feed to help suppress coke formation. Modify the catalyst with promoters that inhibit coking.[5]
Presence of contaminants in the feed.Ensure the purity of the this compound feed, as impurities can lead to accelerated catalyst deactivation.
Inefficient regeneration.Optimize the catalyst regeneration procedure to ensure complete removal of coke from the catalyst surface and pores.[4]

Frequently Asked Questions (FAQs)

1. What is the primary goal of catalytic cracking of this compound?

The primary goal is to break down the larger C7 hydrocarbon, this compound, into smaller, more valuable molecules, particularly light olefins such as propylene and ethylene. These are important building blocks in the chemical and pharmaceutical industries.

2. Which type of catalyst is most effective for this reaction?

Zeolite catalysts, particularly ZSM-5, are widely used and effective for the catalytic cracking of hydrocarbons to produce light olefins.[11][13] The shape-selective nature of ZSM-5's pore structure favors the production of smaller hydrocarbons.[12] Modifications to ZSM-5, such as the incorporation of metals or phosphorus, can further enhance its performance and selectivity.[10][14][15]

3. How does reaction temperature influence the product distribution?

Reaction temperature is a critical parameter. Increasing the temperature generally leads to a higher conversion of the starting material.[1][3] It also significantly affects the product selectivity. Higher temperatures tend to favor the production of smaller molecules like ethylene through monomolecular cracking pathways, while lower to moderate temperatures might favor the formation of propylene.[3][9]

4. What is the role of catalyst acidity in determining selectivity?

The acidity of the zeolite catalyst plays a crucial role in the reaction mechanism and, consequently, the product selectivity. The strength and concentration of acid sites (both Brønsted and Lewis) influence the cracking pathways. Stronger acid sites can promote reactions that lead to a higher ethylene yield, whereas weaker acid sites may favor pathways that produce more propylene.[1][9]

5. How can I minimize the formation of coke on the catalyst?

Coke formation is a common cause of catalyst deactivation.[16] To minimize coking, you can:

  • Optimize the reaction conditions, such as temperature and WHSV.

  • Introduce a co-feed of steam.

  • Modify the catalyst to reduce its strong acid sites, which can be active centers for coke formation.[10]

  • Ensure a proper regeneration process to burn off any deposited coke.[4]

6. What is Weight Hourly Space Velocity (WHSV) and how does it affect the reaction?

WHSV is a measure of the feed rate relative to the amount of catalyst. A higher WHSV means a shorter contact time between the reactant and the catalyst, while a lower WHSV indicates a longer contact time. Adjusting the WHSV is a key method for controlling the extent of reaction and minimizing undesired secondary reactions.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the catalytic cracking of related C5 and C6 hydrocarbons, which can provide insights into expected trends for this compound.

Table 1: Effect of Reaction Temperature on Product Selectivity in Pentene Cracking over H-ZSM-5

Temperature (°C)Ethylene Selectivity (wt%)Propylene Selectivity (wt%)Butene Selectivity (wt%)
500~5~25~20
600~10~35~15
700~20~40~10
750~25~35~5

Data adapted from studies on pentene cracking and may vary for this compound.[3]

Table 2: Influence of Catalyst Modification on Light Olefin Selectivity in n-Pentane Cracking at 650°C

CatalystLight Olefin Selectivity (wt%)Propylene/Ethylene RatioUndesired C1-C4 Alkanes (wt%)
MFI (280)510.738
Phosphorus-modified MFI52.21.38

Data from a study on n-pentane cracking, illustrating the impact of catalyst modification.[10]

Experimental Protocols

Key Experiment: Catalytic Cracking of this compound in a Fixed-Bed Reactor

Objective: To evaluate the effect of reaction temperature on the conversion and product selectivity of the catalytic cracking of this compound over a ZSM-5 catalyst.

Materials:

  • This compound (99% purity)

  • ZSM-5 zeolite catalyst (e.g., Si/Al ratio of 30-80)

  • Quartz wool

  • Nitrogen gas (high purity) for purging

  • Fixed-bed reactor system (stainless steel or quartz) with a temperature controller and furnace

  • Syringe pump or mass flow controller for liquid feed

  • Condenser/cold trap system to collect liquid products

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and/or a Thermal Conductivity Detector (TCD) for product analysis

Procedure:

  • Catalyst Preparation:

    • Press the ZSM-5 powder into pellets and then crush and sieve to a desired particle size (e.g., 20-40 mesh).

    • Calculate the required mass of catalyst for the desired WHSV.

  • Reactor Loading:

    • Load the fixed-bed reactor with a packed bed of the sieved ZSM-5 catalyst.

    • Use quartz wool plugs at both ends of the catalyst bed to hold it in place.

  • System Setup and Leak Check:

    • Assemble the reactor system, including the feed delivery, reactor, and product collection components.

    • Perform a leak check of the entire system using an inert gas like nitrogen.

  • Catalyst Activation:

    • Heat the catalyst bed under a flow of nitrogen to a high temperature (e.g., 550°C) for a specified period (e.g., 2 hours) to remove any adsorbed water and impurities.

  • Reaction:

    • Set the reactor furnace to the desired reaction temperature (e.g., 550°C, 600°C, 650°C).

    • Once the temperature is stable, start the flow of this compound into the reactor at a predetermined flow rate using a syringe pump to achieve the target WHSV.

    • A co-feed of an inert gas (e.g., nitrogen) can be used to control the partial pressure of the reactant.

  • Product Collection and Analysis:

    • Pass the reactor effluent through a condenser or cold trap (e.g., using an ice-water bath or a cryocooler) to separate the liquid products from the gaseous products.

    • Collect the gaseous products in gas bags or analyze them online using a GC.

    • Collect and weigh the liquid products.

    • Analyze both the gaseous and liquid product streams using gas chromatography to identify and quantify the different components.

  • Data Calculation:

    • Calculate the conversion of this compound based on the amount reacted versus the amount fed.

    • Calculate the selectivity for each product as the molar or weight percentage of that product among all the products formed.

  • Shutdown:

    • After the desired reaction time, stop the reactant feed and continue the flow of inert gas while the reactor cools down to room temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Preparation (Pelletize, Crush, Sieve) reactor_loading Reactor Loading (Catalyst + Quartz Wool) catalyst_prep->reactor_loading activation Catalyst Activation (Heat under N2) reactor_loading->activation reaction Catalytic Cracking (Feed this compound) activation->reaction product_collection Product Collection (Gas & Liquid Separation) reaction->product_collection gc_analysis GC Analysis (Identify & Quantify Products) product_collection->gc_analysis data_calculation Data Calculation (Conversion & Selectivity) gc_analysis->data_calculation

Caption: Experimental workflow for catalytic cracking.

Cracking_Pathways cluster_mono Monomolecular Cracking cluster_bi Bimolecular Cracking cluster_side Side Reactions reactant This compound light_olefins Light Olefins (e.g., Propylene, Ethylene) reactant->light_olefins High Temp. oligomerization Oligomerization reactant->oligomerization Low Temp. hydrogen_transfer Hydrogen Transfer reactant->hydrogen_transfer aromatization Aromatization light_olefins->aromatization larger_olefins Larger Olefins oligomerization->larger_olefins secondary_cracking Secondary Cracking larger_olefins->secondary_cracking secondary_cracking->light_olefins alkanes Alkanes hydrogen_transfer->alkanes aromatics Aromatics aromatization->aromatics

Caption: Simplified reaction pathways in catalytic cracking.

Troubleshooting_Logic start Low Selectivity to Desired Product check_temp Is Reaction Temperature Optimal? start->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No check_catalyst Is Catalyst Acidity Appropriate? check_temp->check_catalyst Yes adjust_temp->check_catalyst modify_catalyst Modify Catalyst Acidity check_catalyst->modify_catalyst No check_whsv Is WHSV Correct? check_catalyst->check_whsv Yes modify_catalyst->check_whsv adjust_whsv Adjust WHSV check_whsv->adjust_whsv No check_deactivation Is Catalyst Deactivated? check_whsv->check_deactivation Yes adjust_whsv->check_deactivation regenerate_catalyst Regenerate Catalyst check_deactivation->regenerate_catalyst Yes end Improved Selectivity check_deactivation->end No regenerate_catalyst->end

Caption: Troubleshooting logic for improving selectivity.

References

Troubleshooting initiation efficiency in 2,4-Dimethyl-1-pentene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the polymerization of 2,4-Dimethyl-1-pentene.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, focusing on initiation efficiency and overall reaction success.

Question 1: Why is my polymerization of this compound showing low to no monomer conversion?

Answer:

Low or no monomer conversion in the polymerization of this compound, a sterically hindered olefin, can stem from several factors, primarily related to the catalyst system and reaction conditions.

  • Catalyst Inactivity: The bulky nature of this compound requires a highly active and accessible catalyst.[1] Metallocene catalysts are often employed for this type of monomer.[2] Catalyst deactivation can occur due to impurities in the monomer, solvent, or inert gas supply.

  • Improper Catalyst Activation: Metallocene and other single-site catalysts require activation by a co-catalyst, typically an aluminoxane like methylaluminoxane (B55162) (MAO).[2] An incorrect catalyst-to-co-catalyst ratio can lead to incomplete activation or catalyst poisoning.

  • Presence of Inhibitors: Oxygen, water, and other polar impurities can deactivate the catalyst. Ensure rigorous purification of the monomer, solvent, and inert gas. The monomer can be purified by passing it through a column of activated basic alumina (B75360).[3]

  • Low Reaction Temperature: While higher temperatures can sometimes lead to side reactions, an insufficient temperature may result in a very low initiation rate. The optimal temperature is catalyst-dependent.

  • Steric Hindrance: The inherent steric bulk of this compound can significantly slow down the polymerization rate.[1]

Troubleshooting Steps:

  • Verify Catalyst and Co-catalyst Integrity: Use fresh, properly stored catalyst and co-catalyst.

  • Optimize Catalyst-to-Co-catalyst Ratio: Titrate the ratio to find the optimal activation conditions for your specific system.

  • Ensure Rigorous Inert Conditions: Utilize high-purity inert gas (Argon or Nitrogen) and employ Schlenk line or glovebox techniques to exclude air and moisture.

  • Purify All Reagents: Dry solvents over appropriate drying agents and distill them. Purge the monomer with inert gas and consider passing it through a purification column.

  • Adjust Reaction Temperature: Systematically vary the polymerization temperature to find the optimal range for your catalyst system.

Question 2: The polymerization is initiated, but I'm obtaining a low molecular weight polymer. What are the possible causes?

Answer:

Achieving high molecular weight poly(this compound) can be challenging. Low molecular weights are often a result of chain transfer or termination reactions being more prevalent than propagation.

  • Chain Transfer Reactions: Chain transfer to the monomer, co-catalyst (e.g., MAO), or impurities can terminate the growing polymer chain prematurely.

  • High Polymerization Temperature: Elevated temperatures can increase the rate of β-hydride elimination, a common chain termination pathway in olefin polymerization.[4]

  • Incorrect Monomer-to-Catalyst Ratio: A higher concentration of catalyst sites relative to the monomer can lead to the formation of more polymer chains, but each chain will have a shorter length.

Troubleshooting Steps:

  • Lower the Polymerization Temperature: This can reduce the rate of chain transfer reactions.

  • Increase the Monomer-to-Catalyst Ratio: A higher concentration of monomer available to each active site can favor propagation over termination.

  • Purify the Monomer: The presence of impurities that can act as chain transfer agents should be minimized.

Frequently Asked Questions (FAQs)

Q1: What type of catalysts are suitable for the polymerization of this compound?

A1: Due to its steric hindrance, this compound is typically polymerized using coordination catalysts. Metallocene catalysts, such as rac-ethylenebis(1-indenyl)zirconium dichloride (rac-EBIZrCl₂) and diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride (Ph₂C(Cp)(Flu)ZrCl₂), activated with methylaluminoxane (MAO), have been successfully used.[2] Supported titanium-based Ziegler-Natta catalysts are also common for the industrial production of poly(4-methyl-1-pentene), a structurally similar polymer.[2]

Q2: How can I determine the initiation efficiency of my polymerization?

A2: Initiator efficiency is the fraction of initiator-derived radicals that successfully start a polymer chain.[5] For catalytic polymerizations, a related concept is catalyst activity. A common method to assess this is to calculate the catalyst's activity in terms of mass of polymer produced per mole of catalyst per hour. To determine the number of initiated polymer chains, Gel Permeation Chromatography (GPC) can be used to measure the number-average molecular weight (Mn) of the resulting polymer.[6][7] The initiator efficiency can then be calculated as the ratio of the experimentally determined number of polymer chains to the theoretical number of chains that would be produced if every catalyst molecule initiated one chain.[6]

Q3: What is the role of methylaluminoxane (MAO) in metallocene-catalyzed polymerization?

A3: MAO serves as a co-catalyst. It activates the metallocene pre-catalyst by alkylation and abstraction of a ligand (e.g., chloride) to generate a catalytically active cationic metal center.[4] This active center is what coordinates with and polymerizes the olefin monomers.

Q4: Can radical initiators like AIBN or BPO be used for this compound polymerization?

A4: While radical polymerization is a common method for many vinyl monomers, its application to sterically hindered olefins like this compound is less common and generally less effective than catalytic methods. The bulky side groups can impede the approach of the radical to the double bond, leading to low reactivity and the formation of low molecular weight oligomers.

Quantitative Data Summary

The following tables summarize typical data for the polymerization of this compound using different metallocene catalysts. Data is illustrative and will vary with specific experimental conditions.

Table 1: Effect of Catalyst Type on Polymerization of this compound

CatalystCo-catalystTemperature (°C)Monomer Conversion (%)Mₙ ( kg/mol )PDI (Mₙ/Mₙ)
rac-EBIZrCl₂MAO50851502.1
Ph₂C(Cp)(Flu)ZrCl₂MAO50652501.8

Mₙ: Number-average molecular weight; PDI: Polydispersity Index. Data is representative.

Table 2: Influence of Polymerization Temperature on Polymer Properties (Catalyst: rac-EBIZrCl₂/MAO)

Temperature (°C)Monomer Conversion (%)Mₙ ( kg/mol )PDI (Mₙ/Mₙ)
30701802.0
50851502.1
70821202.3

Mₙ: Number-average molecular weight; PDI: Polydispersity Index. Data is representative.

Experimental Protocols

Protocol 1: Purification of this compound

  • Place this compound in a flask with calcium hydride and stir under an inert atmosphere (N₂ or Ar) overnight.

  • Distill the monomer under an inert atmosphere, collecting the fraction that boils at the correct temperature (approximately 80-81 °C).

  • For immediate use, the distilled monomer can be passed through a column of activated basic alumina to remove any remaining inhibitors or polar impurities.[3]

  • Store the purified monomer under an inert atmosphere and away from light.

Protocol 2: General Procedure for Metallocene-Catalyzed Polymerization of this compound

  • Thoroughly dry all glassware in an oven at >120 °C and assemble while hot under a stream of inert gas.

  • In a glovebox or using Schlenk techniques, add the desired amount of purified toluene (B28343) to the reaction flask.

  • Add the required volume of methylaluminoxane (MAO) solution (typically 10 wt% in toluene) to the reactor.[2]

  • Introduce the purified this compound monomer into the reactor.

  • Bring the reactor to the desired polymerization temperature.

  • In a separate flask inside the glovebox, dissolve the metallocene catalyst in a small amount of toluene.

  • Inject the catalyst solution into the reactor to initiate the polymerization.

  • Allow the reaction to proceed for the desired time with vigorous stirring.

  • Quench the polymerization by adding acidified methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash it with fresh methanol, and dry it in a vacuum oven at 60 °C until a constant weight is achieved.[2]

Protocol 3: Determination of Polymer Molecular Weight and Polydispersity

  • Prepare a dilute solution of the dried polymer in a suitable solvent (e.g., 1,2,4-trichlorobenzene (B33124) for polyolefins) at an elevated temperature (e.g., 150 °C).[2]

  • Filter the solution through a high-temperature resistant filter (e.g., 0.22 μm) to remove any particulates.[7]

  • Analyze the sample using high-temperature Gel Permeation Chromatography (GPC).[2][7]

  • Calibrate the GPC system with known polystyrene or polyethylene (B3416737) standards.

  • Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) from the resulting chromatogram using the appropriate software.[7]

Visualizations

Troubleshooting_Workflow start Start Polymerization check_conversion Low/No Monomer Conversion? start->check_conversion low_mw Low Molecular Weight? check_conversion->low_mw No cat_inactive Check Catalyst Activity & Purity check_conversion->cat_inactive Yes success Successful Polymerization low_mw->success No chain_transfer Purify Monomer/Solvent low_mw->chain_transfer Yes inert_cond Verify Inert Conditions (O₂, H₂O) cat_inactive->inert_cond cocat_ratio Optimize Co-catalyst Ratio inert_cond->cocat_ratio temp_low Increase Temperature cocat_ratio->temp_low temp_low->start temp_high Decrease Temperature chain_transfer->temp_high mc_ratio Increase Monomer/Catalyst Ratio temp_high->mc_ratio mc_ratio->start

Caption: Troubleshooting workflow for this compound polymerization.

Metallocene_Activation cluster_0 Catalyst Activation cluster_1 Polymerization precatalyst Metallocene Pre-catalyst (L₂ZrCl₂) Inactive active_catalyst Cationic Metallocene ([L₂Zr-R]⁺) Active Species precatalyst:f0->active_catalyst:f0 Alkylation & Abstraction mao MAO Co-catalyst mao:f0->precatalyst:f0 monomer Monomer This compound active_catalyst:f0->monomer:f0 Coordination polymer Polymer Chain Propagation monomer:f0->polymer:f0 Insertion polymer:f0->monomer:f0 Chain Growth

Caption: Metallocene catalyst activation and polymerization initiation.

References

Controlling molecular weight in the polymerization of 2,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 2,4-Dimethyl-1-pentene, with a focus on controlling the polymer's molecular weight.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?

The molecular weight of poly(this compound) can be controlled by several methods, primarily through the manipulation of reaction conditions and the introduction of specific chemical agents. The most common approaches include:

  • Adjusting Monomer to Initiator Ratio: The ratio of the monomer (this compound) to the initiator is a fundamental parameter for controlling the degree of polymerization.

  • Use of Chain Transfer Agents (CTAs): CTAs are compounds that can terminate a growing polymer chain and initiate a new one, effectively lowering the average molecular weight.[1][][3]

  • Controlling Polymerization Temperature: Temperature affects the rates of both propagation and termination reactions, thereby influencing the final molecular weight.[4]

  • Choice of Catalyst System: For coordination polymerization, the choice of catalyst (e.g., Ziegler-Natta or metallocene) and cocatalyst can significantly impact the molecular weight of the resulting polymer.[5][6]

Q2: How does the monomer-to-initiator ratio affect the molecular weight?

In general, for living or controlled polymerizations, the number-average molecular weight (Mn) is directly proportional to the ratio of the moles of monomer to the moles of initiator. A higher monomer-to-initiator ratio will result in a higher molecular weight polymer, as each initiator molecule is responsible for polymerizing a larger number of monomer units.

Q3: What types of chain transfer agents are suitable for the polymerization of this compound?

While specific data for this compound is limited, common chain transfer agents used for alkene polymerization can be considered. These include:

  • Thiols (Mercaptans): Compounds like dodecyl mercaptan are effective chain transfer agents in radical polymerizations.[][3]

  • Halocarbons: Certain halogenated compounds can also act as chain transfer agents.[3]

  • Alpha-Methylstyrene Dimer (2,4-diphenyl-4-methyl-1-pentene): This has been shown to be an effective chain transfer agent in the polymerization of other monomers like styrene (B11656) and acrylates.[1][7]

The effectiveness of a specific CTA will depend on the polymerization mechanism (e.g., radical, cationic, coordination).

Q4: What is the expected effect of temperature on the molecular weight of poly(this compound)?

Increasing the polymerization temperature generally leads to a decrease in the molecular weight of the polymer.[4] This is because higher temperatures tend to increase the rate of chain termination and chain transfer reactions more significantly than the rate of propagation. For coordination polymerizations, temperature can also affect the catalyst's activity and stability.[5]

Troubleshooting Guide

Issue Possible Causes Suggested Solutions
Molecular weight is consistently too high. 1. Insufficient initiator concentration. 2. Absence or insufficient amount of chain transfer agent. 3. Polymerization temperature is too low. 4. Impurities in the monomer or solvent that are consuming the initiator or CTA.1. Increase the initiator concentration. 2. Introduce or increase the concentration of a suitable chain transfer agent. 3. Increase the polymerization temperature in controlled increments. 4. Ensure high purity of monomer and solvent by passing them through appropriate purification columns (e.g., activated alumina).[5]
Molecular weight is consistently too low. 1. Initiator concentration is too high. 2. Excessive amount of chain transfer agent. 3. Polymerization temperature is too high. 4. Presence of impurities that act as chain transfer agents. 5. In solution polymerization, the solvent may be acting as a chain transfer agent.[3]1. Decrease the initiator concentration. 2. Reduce the concentration of the chain transfer agent. 3. Lower the polymerization temperature. 4. Purify the monomer and solvent to remove unwanted impurities.[5] 5. Select a more inert solvent for the polymerization.
Broad molecular weight distribution (High Polydispersity Index - PDI). 1. Multiple active species in the polymerization system. 2. Chain transfer reactions occurring at a significant rate. 3. Poor control over the initiation process. 4. Temperature gradients within the reactor.1. For coordination polymerization, use a single-site catalyst like a metallocene to achieve a narrower PDI.[8] 2. Optimize the type and concentration of the chain transfer agent. 3. Ensure rapid and uniform mixing of the initiator at the start of the reaction. 4. Improve stirring and temperature control of the reactor.
Low polymer yield. 1. Catalyst deactivation due to impurities (e.g., moisture, oxygen).[5] 2. Insufficient monomer concentration.[5] 3. Inappropriate polymerization temperature.1. Rigorously dry and deoxygenate all reagents and the polymerization setup.[5] 2. Ensure an adequate monomer concentration is maintained throughout the reaction. 3. Optimize the polymerization temperature for the specific catalyst system being used.[5]

Experimental Protocols

General Protocol for Molecular Weight Control using a Chain Transfer Agent

This protocol provides a general methodology for controlling the molecular weight of poly(this compound) via solution polymerization using a chain transfer agent.

  • Reagent Purification:

    • Dry the solvent (e.g., toluene) over a suitable drying agent (e.g., sodium/benzophenone) and distill under an inert atmosphere.

    • Purify the this compound monomer by passing it through a column of activated alumina (B75360) to remove inhibitors and other polar impurities.[5]

    • Deoxygenate the purified monomer and solvent by bubbling with dry nitrogen or argon for at least 30 minutes.

  • Polymerization Setup:

    • Assemble a glass reactor equipped with a magnetic stirrer, a temperature controller, and an inlet for inert gas.

    • Thoroughly dry the reactor under vacuum while heating.

    • Cool the reactor to room temperature under a positive pressure of inert gas.

  • Polymerization Reaction:

    • Charge the reactor with the desired amount of purified solvent and this compound monomer via a syringe or cannula.

    • Add the calculated amount of the chosen chain transfer agent (e.g., dodecyl mercaptan).

    • Bring the reactor contents to the desired polymerization temperature.

    • Prepare a solution of the initiator (e.g., AIBN for radical polymerization) in a small amount of the purified solvent.

    • Inject the initiator solution into the reactor to start the polymerization.

    • Allow the reaction to proceed for the desired time under constant stirring and temperature.

  • Termination and Polymer Isolation:

    • Quench the polymerization by adding an excess of a suitable quenching agent (e.g., methanol).[5]

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

    • Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomer and initiator residues.[5]

    • Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Characterization:

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer using Gel Permeation Chromatography (GPC).

Data Presentation

Table 1: Effect of Initiator and Chain Transfer Agent Concentration on Molecular Weight

Experiment [Monomer] (mol/L) [Initiator] (mmol/L) [CTA] (mmol/L) Mn ( g/mol ) PDI (Mw/Mn)
12.0100Expected HighExpected > 1.5
22.0200Expected MediumExpected > 1.5
32.0105Expected Medium-LowExpected > 1.5
42.01010Expected LowExpected > 1.5
Note: This table presents expected trends. Actual values will depend on the specific initiator, CTA, and reaction conditions.

Table 2: Effect of Temperature on Molecular Weight

Experiment [Monomer] (mol/L) [Initiator] (mmol/L) Temperature (°C) Mn ( g/mol ) PDI (Mw/Mn)
52.01050Expected HighExpected > 1.5
62.01070Expected MediumExpected > 1.5
72.01090Expected LowExpected > 1.5
Note: This table presents expected trends. The optimal temperature range will depend on the chosen initiator.

Visualizations

Troubleshooting_Molecular_Weight cluster_high Solutions for High MW cluster_low Solutions for Low MW start Problem: Incorrect Molecular Weight high_mw Molecular Weight Too High? start->high_mw start->high_mw low_mw Molecular Weight Too Low? high_mw->low_mw No inc_init Increase Initiator Conc. high_mw->inc_init Yes add_cta Add/Increase CTA Conc. high_mw->add_cta Yes inc_temp Increase Temperature high_mw->inc_temp Yes dec_init Decrease Initiator Conc. low_mw->dec_init Yes dec_cta Decrease CTA Conc. low_mw->dec_cta Yes dec_temp Decrease Temperature low_mw->dec_temp Yes purify Purify Monomer/Solvent inc_init->purify dec_init->purify

Caption: Troubleshooting workflow for incorrect molecular weight.

Experimental_Workflow start_node start_node process_node process_node end_node end_node start Start reagent_prep Reagent Purification (Monomer, Solvent) start->reagent_prep reactor_setup Reactor Setup (Dry & Inert Atmosphere) reagent_prep->reactor_setup polymerization Polymerization (Add Reagents, Control Temp) reactor_setup->polymerization termination Termination & Precipitation polymerization->termination isolation Polymer Isolation & Drying termination->isolation characterization Characterization (GPC) isolation->characterization end End characterization->end

Caption: General experimental workflow for polymerization.

References

Removal of unreacted starting materials from 2,4-Dimethyl-1-pentene product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,4-Dimethyl-1-pentene. Our focus is on the effective removal of unreacted starting materials and common byproducts.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the purification of this compound, primarily focusing on purification by fractional distillation.

Q1: My final product is contaminated with a low-boiling impurity. How can I remove it?

A1: Contamination with a low-boiling impurity, such as unreacted isobutyraldehyde (B47883) (from a Wittig reaction) or other hexene isomers (from propene dimerization), is a common issue. The most effective method for removal is careful fractional distillation.

  • Troubleshooting Steps:

    • Confirm Impurity Identity: If possible, use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurity. Knowing its boiling point will help optimize the distillation.

    • Optimize Distillation Parameters:

      • Heating Rate: A slow and steady heating rate is crucial for good separation. A sudden increase in temperature can cause co-distillation of closely boiling components.

      • Fractionating Column: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. For impurities with very close boiling points to your product, a longer column or one with more efficient packing (like Raschig rings or Vigreux indentations) is necessary.

      • Reflux Ratio: Maintain a high reflux ratio. This means allowing more of the condensed vapor to return to the column to re-equilibrate, which enhances separation.

    • Collect Fractions: Carefully monitor the temperature at the distillation head. Collect the initial fraction (forerun) that distills at a lower temperature, which will contain the majority of the low-boiling impurity. The temperature should then stabilize at the boiling point of your desired product, this compound.

Q2: I am having difficulty removing a high-boiling point impurity. What should I do?

A2: High-boiling impurities, such as triphenylphosphine (B44618) oxide (a byproduct of the Wittig reaction), are generally easier to separate from the volatile this compound product by distillation.

  • Troubleshooting Steps:

    • Simple vs. Fractional Distillation: For impurities with a very high boiling point difference (like triphenylphosphine oxide, b.p. ~360°C), a simple distillation may be sufficient. However, fractional distillation will provide a purer product.

    • Distill the Product Off: In this scenario, your product is the lower-boiling component. Heat the mixture to the boiling point of this compound and collect the distillate. The high-boiling impurity will remain in the distillation flask.

    • Avoid Overheating: Do not heat the distillation flask to excessively high temperatures in an attempt to distill every last drop of your product, as this increases the risk of co-distilling the high-boiling impurity or causing decomposition.

Q3: My distillation is very slow, and I'm not getting good separation. What could be the problem?

A3: Slow distillation and poor separation can be caused by several factors related to the distillation setup and procedure.

  • Troubleshooting Steps:

    • Insufficient Heating: The heating mantle may not be providing enough energy to create a steady flow of vapor up the fractionating column. Gradually increase the temperature.

    • Heat Loss: The fractionating column may be losing too much heat to the surrounding environment. Insulate the column with glass wool or aluminum foil to minimize heat loss.

    • Flooding: If you heat the mixture too aggressively, the column can "flood," meaning the vapor flow prevents the condensed liquid from returning down the column. This disrupts the equilibrium and leads to poor separation. If you observe a large amount of liquid being held up in the column, reduce the heating rate.

    • Improper Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.

Data Presentation

The following table summarizes the physical properties of this compound and common related substances. This data is crucial for planning purification strategies.

CompoundRole in SynthesisMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound Product C₇H₁₄98.19~81-82
IsobutyraldehydeStarting Material (Wittig)C₄H₈O72.11~63-64[1][2][3][4][5]
Methyltriphenylphosphonium bromideStarting Material (Wittig)C₁₉H₁₈BrP357.22(solid, m.p. ~230-234)[6][7][8][9][10]
Triphenylphosphine oxideByproduct (Wittig)C₁₈H₁₅OP278.28~360[11][12][13][14][15]
PropeneStarting Material (Dimerization)C₃H₆42.08-47.4[5]
4-Methyl-1-pentene (B8377)Side Product (Dimerization)C₆H₁₂84.16~54[2][4][11]
2,3-Dimethyl-2-buteneSide Product (Dimerization)C₆H₁₂84.16~73[3][16]

Experimental Protocols

Detailed Protocol for Fractional Distillation

This protocol outlines the steps for purifying this compound from unreacted starting materials and byproducts.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Stir bar or boiling chips

  • Clamps and stands

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place a stir bar or boiling chips in the round-bottom flask.

    • Add the crude this compound mixture to the flask, filling it to no more than two-thirds of its volume.

    • Connect the fractionating column to the flask.

    • Attach the distillation head and condenser. Ensure the cooling water flows in at the bottom and out at the top.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Position a collection flask at the end of the condenser.

  • Distillation Process:

    • Begin stirring (if using a stir bar) and turn on the cooling water to the condenser.

    • Start heating the distillation flask gently with the heating mantle.

    • Observe the vapor rising slowly through the fractionating column. A "reflux ring" of condensing vapor should be visible.

    • If the vapor rise stalls, slowly increase the heating rate. The column should be insulated if a steady rise cannot be maintained.

    • The temperature on the thermometer will rise as the vapor reaches the distillation head.

  • Fraction Collection:

    • Forerun: If a low-boiling impurity like isobutyraldehyde is present, the temperature will stabilize at its boiling point first (~63-64 °C). Collect this initial fraction in a separate receiving flask until the temperature begins to rise again.

    • Product Fraction: Change the receiving flask. The temperature should now stabilize at the boiling point of this compound (~81-82 °C). Collect this fraction as your purified product.

    • Final Fraction: If the temperature begins to drop after the main fraction has been collected, it indicates that the product has been distilled. If the temperature starts to rise significantly above the product's boiling point, stop the distillation to prevent contamination with high-boiling impurities.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool down before disassembling.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Crude Reaction Mixture Distillation Fractional Distillation Start->Distillation Forerun Collect Forerun (Low-Boiling Impurities) Distillation->Forerun T < 81°C Product Collect Product Fraction (this compound) Distillation->Product T ≈ 81-82°C Residue High-Boiling Residue Distillation->Residue Remains in Flask Analysis Purity Analysis (e.g., GC-MS) Product->Analysis

Caption: Workflow for the purification of this compound.

WittigReaction cluster_reactants Starting Materials cluster_reaction Wittig Reaction cluster_products Products & Byproducts PhosphoniumSalt Methyltriphenyl- phosphonium bromide Ylide Ylide Formation (with base) PhosphoniumSalt->Ylide Aldehyde Isobutyraldehyde Reaction Reaction with Aldehyde Aldehyde->Reaction Ylide->Reaction Product This compound Reaction->Product Byproduct Triphenylphosphine oxide Reaction->Byproduct

Caption: Wittig reaction pathway for this compound synthesis.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of 2,4-Dimethyl-1-pentene and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 2,4-dimethyl-1-pentene and its key structural isomers. By leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document outlines objective methods for their differentiation, supported by experimental data and detailed protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its C7H14 isomers. This quantitative data serves as a primary tool for differentiation.

Table 1: Infrared (IR) Spectroscopy Data (in cm⁻¹)

CompoundC=C Stretch=C-H StretchC-H Bending (Out-of-Plane)Reference
This compound ~1650~3080~890[1]
2,4-Dimethyl-2-pentene ~1670N/A (tetrasubstituted)N/A[1]
4,4-Dimethyl-1-pentene ~1640~3080~910, ~990[1]
2,3-Dimethyl-1-pentene ~1650~3080~890[2]
2,3-Dimethyl-2-pentene ~1680N/A (tetrasubstituted)N/A[3]

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in δ, ppm)

CompoundVinylic ProtonsAllylic ProtonsOther Key SignalsReference
This compound ~4.6-4.7 (2H, s)~1.9 (2H, d)~1.7 (3H, s), ~0.9 (6H, d)[4]
2,4-Dimethyl-2-pentene ~5.1 (1H, d)~2.2 (1H, m)~1.6 (6H, s), ~0.9 (6H, d)[4]
4,4-Dimethyl-1-pentene ~5.7 (1H, m), ~4.9 (2H, m)~2.0 (2H, d)~0.9 (9H, s)[5]
2,3-Dimethyl-1-pentene ~4.6-4.7 (2H, m)~2.1 (1H, m)~1.7 (3H, s), ~1.0 (3H, d), ~0.8 (3H, t)[6]
2,3-Dimethyl-2-pentene N/A~2.0 (2H, q)~1.6 (9H, br s), ~0.9 (3H, t)[7]

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in δ, ppm)

CompoundC=C CarbonsOther Key SignalsReference
This compound ~145, ~112~52, ~28, ~25, ~23[8]
2,4-Dimethyl-2-pentene ~132, ~125~31, ~26, ~22, ~21[9]
4,4-Dimethyl-1-pentene ~148, ~110~48, ~31, ~29[10]
2,3-Dimethyl-1-pentene ~150, ~108~41, ~29, ~20, ~16, ~12[6]
2,3-Dimethyl-2-pentene ~128, ~120~29, ~21, ~20, ~13, ~12[3]

Table 4: Mass Spectrometry Data (Key Fragments as m/z)

CompoundMolecular Ion (M⁺)Base PeakOther Key FragmentsReference
This compound 984157, 83[11][12]
2,4-Dimethyl-2-pentene 988341, 55[13]
4,4-Dimethyl-1-pentene 985741, 83[14]
2,3-Dimethyl-1-pentene 986941, 55, 83[15]
2,3-Dimethyl-2-pentene 988341, 55, 69[16]

Experimental Methodologies

Detailed protocols for the key analytical techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify functional groups, particularly the C=C double bond and associated C-H bonds, based on their vibrational frequencies.

Procedure:

  • Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a drop of the analyte between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrument Setup: The Fourier Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean salt plates is recorded.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For alkenes, key absorptions include the C=C stretching vibration (around 1680-1640 cm⁻¹), the vinylic C-H stretching vibration (just above 3000 cm⁻¹), and the out-of-plane C-H bending vibrations (in the 1000-650 cm⁻¹ region).[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule by analyzing the chemical environment, connectivity, and number of different types of protons and carbons.

Procedure:

  • Sample Preparation: Approximately 5-10 mg of the alkene sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[18]

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • ¹³C NMR: A proton-decoupled carbon spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The resulting spectra are analyzed for:

    • Chemical Shift (δ): The position of a signal, which indicates the electronic environment of the nucleus.[19]

    • Integration: The area under a ¹H NMR signal, which is proportional to the number of protons it represents.[18]

    • Spin-Spin Coupling (J-coupling): The splitting of signals, which provides information about adjacent non-equivalent nuclei.[18]

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to identify its structural features through the analysis of its fragmentation pattern.

Procedure:

  • Sample Introduction: For volatile compounds like dimethylpentene isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph, which separates the components of a mixture before they enter the mass spectrometer.

  • Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is commonly used, where the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (a radical cation) and various fragment ions.[20]

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[21]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

  • Data Analysis: The spectrum is analyzed to identify the molecular ion peak (which gives the molecular weight) and the fragmentation pattern. The fragmentation pattern is characteristic of the molecule's structure, with fragmentation often occurring to form stable carbocations.[22][23]

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound and its isomers.

Spectroscopic_Differentiation cluster_ir IR Analysis cluster_nmr NMR Analysis cluster_ms MS Analysis start Sample (C7H14 Isomer) ir IR Spectroscopy start->ir tetrasub Tetrasubstituted C=C (No =C-H stretch) ir->tetrasub ~1670-1680 cm-1 terminal Terminal C=C (=C-H stretch present) ir->terminal ~1640-1650 cm-1 nmr NMR Spectroscopy (1H and 13C) vinylic Number and Multiplicity of Vinylic Protons nmr->vinylic isomer_24_dmp_2 2,4-Dimethyl-2-pentene nmr->isomer_24_dmp_2 1 vinylic H isomer_23_dmp_2 2,3-Dimethyl-2-pentene nmr->isomer_23_dmp_2 0 vinylic H ms Mass Spectrometry fragmentation Fragmentation Pattern (Base Peak) ms->fragmentation tetrasub->nmr 1 vinylic H tetrasub->nmr 0 vinylic H terminal->nmr vinylic->ms carbon_shifts 13C Chemical Shifts of C=C isomer_24_dmp_1 This compound fragmentation->isomer_24_dmp_1 Base Peak m/z 41 isomer_44_dmp_1 4,4-Dimethyl-1-pentene fragmentation->isomer_44_dmp_1 Base Peak m/z 57

Caption: Workflow for differentiating dimethylpentene isomers.

This guide demonstrates that a combination of IR, NMR, and Mass Spectrometry provides a powerful and objective approach to differentiate between structural isomers of this compound. The distinct spectroscopic signatures of each isomer, when systematically analyzed, allow for their unambiguous identification.

References

A Comparative Analysis of Branched vs. Linear Alkenes in Ziegler-Natta Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structure of the monomer is a critical determinant of the outcome of Ziegler-Natta (Z-N) polymerization, profoundly influencing both the catalytic activity and the ultimate properties of the resulting polyolefin. This guide provides an objective comparison of the performance of branched and linear α-olefins in Z-N polymerization, supported by experimental data, to aid in the selection of monomers for specific polymer characteristics.

Monomer Reactivity: The Impact of Steric Hindrance

The steric bulk of the monomer plays a pivotal role in its reactivity towards the Ziegler-Natta active sites. Generally, an increase in steric hindrance near the double bond leads to a decrease in the rate of polymerization. This is evident when comparing the polymerization of linear α-olefins to their branched counterparts.

A key indicator of this trend is the relative polymerization activity. For instance, using a MgCl₂/TiCl₄/ethyl benzoate (B1203000) catalyst system activated with triethylaluminum (B1256330) and an external ethyl benzoate donor, a clear trend in reactivity is observed. The relative activities for the polymerization of propylene (B89431) (a simple linear α-olefin), 1-butene (B85601) (a slightly larger linear α-olefin), and 4-methyl-1-pentene (B8377) (a branched α-olefin) were found to be 100:80:15, respectively.[1] This demonstrates a significant decrease in polymerization activity as the steric bulk of the monomer increases.

Table 1: Comparative Monomer Reactivity in Ziegler-Natta Polymerization

MonomerStructureTypeRelative Polymerization Activity*
PropyleneCH₂=CH-CH₃Linear100
1-ButeneCH₂=CH-CH₂-CH₃Linear80
4-Methyl-1-penteneCH₂=CH-CH₂-CH(CH₃)₂Branched15

*Relative activity with a MgCl₂/TiCl₄/ethyl benzoate – Al(C₂H₅)₃ – ethyl benzoate catalyst system.[1]

Polymer Properties: A Tale of Two Structures

The difference in monomer structure is directly reflected in the physical and thermal properties of the resulting polymers. Polymers derived from branched alkenes often exhibit unique characteristics compared to those from linear alkenes.

Poly(4-methyl-1-pentene) (PMP), a polymer of a branched alkene, is noted for its exceptionally low density, high transparency, and excellent gas permeability. In contrast, polyolefins derived from linear α-olefins, such as poly(1-hexene), are typically amorphous or semi-crystalline materials with properties that are highly dependent on their tacticity.

Table 2: Comparative Properties of Polymers from Branched and Linear Alkenes

PropertyPoly(4-methyl-1-pentene) (from branched alkene)Poly(1-hexene) (from linear alkene)
Monomer 4-Methyl-1-pentene1-Hexene (B165129)
Density 0.83 g/cm³[2]Varies with tacticity
Melting Point (Tₘ) 230-240 °C[2]Amorphous or low Tₘ for atactic/syndiotactic forms
Crystallinity Crystalline[2]Typically amorphous or low crystallinity[3]
Transparency High[2]Generally lower
Gas Permeability High[2]Moderate
Isotacticity Can be synthesized with high isotacticity[4]Can be synthesized with high isotacticity[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the Ziegler-Natta polymerization of a branched alkene (4-methyl-1-pentene) and a linear alkene (1-hexene).

Protocol 1: Polymerization of 4-Methyl-1-pentene (Branched Alkene)

This protocol is based on the use of a MgCl₂-supported TiCl₄ catalyst.

1. Catalyst System:

  • Catalyst: TiCl₄ supported on MgCl₂.

  • Co-catalyst: Triethylaluminum (TEAL).

  • External Donor (optional): An alkoxysilane such as cyclohexylmethyldimethoxysilane (CMMS) can be used to enhance stereoselectivity.

2. Reactor Preparation:

  • A 250 mL glass reactor equipped with a mechanical stirrer is thoroughly dried by baking at 120°C overnight.

  • The reactor is assembled while hot under a stream of dry, inert gas (e.g., nitrogen or argon) to eliminate moisture and oxygen.

3. Polymerization Procedure:

  • The reactor is charged with 100 mL of an anhydrous solvent (e.g., toluene (B28343) or heptane) and the desired amount of purified 4-methyl-1-pentene monomer under an inert atmosphere.

  • The solution is brought to the desired polymerization temperature (e.g., 50°C).

  • The co-catalyst (e.g., TEAL) is added via syringe, and the mixture is stirred for approximately 10 minutes to scavenge any remaining impurities.

  • The Ziegler-Natta catalyst is injected as a slurry in the solvent to initiate polymerization.

  • The reaction is allowed to proceed for a predetermined time (e.g., 1 hour) while maintaining a constant temperature and stirring speed.

4. Termination and Polymer Isolation:

  • The polymerization is terminated by the addition of 10 mL of acidified methanol (B129727) (e.g., 5% HCl in methanol).

  • The precipitated polymer is stirred in excess methanol, filtered, washed repeatedly with methanol, and then dried in a vacuum oven at 80°C to a constant weight.[1]

5. Characterization:

  • The polymer yield is determined gravimetrically.

  • Molecular weight and molecular weight distribution are analyzed by Gel Permeation Chromatography (GPC).

  • Isotacticity is determined by ¹³C NMR spectroscopy.

  • Thermal properties (melting point, crystallinity) are measured using Differential Scanning Calorimetry (DSC).

Protocol 2: Polymerization of 1-Hexene (Linear Alkene)

This protocol utilizes a similar Ziegler-Natta catalyst system.

1. Catalyst System:

  • Catalyst: TiCl₄ supported on Mg(OEt)₂ doped with FeCl₃.

  • Co-catalyst: Triisobutylaluminum (TIBA) or Triethylaluminum (TEAL).

  • External Donor: Cyclohexylmethyldimethoxysilane (CMMS).

2. Reactor Preparation:

  • A three-necked round bottom flask is used as the reactor and is thoroughly purged with dry nitrogen.

3. Polymerization Procedure:

  • A mixture of 0.08 mol of 1-hexene and 50 mL of n-hexane is added to the reactor.

  • The co-catalyst and external donor are injected into the system via syringe at specific molar ratios (e.g., Al/Ti = 50, Al/Si = 40).

  • Polymerization is initiated by adding 10 mg of the catalyst to the system under a nitrogen atmosphere.

  • The mixture is stirred at a constant temperature (e.g., 50°C) for a set duration (e.g., 2 hours).

4. Termination and Polymer Isolation:

  • The reaction is terminated by adding acidified methanol.

  • The resulting polymer is washed with methanol and dried under vacuum at 50°C overnight.[6]

5. Characterization:

  • The polymer is characterized using the same techniques as described for poly(4-methyl-1-pentene) (GPC, NMR, DSC).

Visualizing the Process and Logic

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Ziegler_Natta_Mechanism cluster_catalyst Catalyst Active Site cluster_monomer Monomer cluster_steps Polymerization Steps Catalyst Ti Active Center (with growing polymer chain 'P') Coordination Coordination of Alkene to Ti Center Catalyst->Coordination π-complex formation Monomer Alkene (Branched or Linear) Monomer->Coordination Insertion Migratory Insertion of Alkene into Ti-P bond Coordination->Insertion 1,2-insertion Propagation Chain Propagation Insertion->Propagation New Active Site Propagation->Catalyst Cycle Repeats Experimental_Workflow Start Start ReactorPrep Reactor Preparation (Drying & Purging) Start->ReactorPrep ReagentPrep Reagent Preparation (Solvent, Monomer, Catalyst, Co-catalyst) ReactorPrep->ReagentPrep Polymerization Polymerization (Temperature Control, Stirring) ReagentPrep->Polymerization Termination Reaction Termination (e.g., with acidified methanol) Polymerization->Termination Isolation Polymer Isolation (Precipitation, Filtration, Washing) Termination->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Characterization Polymer Characterization (GPC, NMR, DSC) Drying->Characterization End End Characterization->End

References

Validating the Synthesis of 2,4-Dimethyl-1-pentene: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate synthesis and characterization of organic compounds are paramount. This guide provides a comprehensive comparison of spectroscopic methods for the validation of 2,4-Dimethyl-1-pentene synthesis, supported by experimental data and detailed protocols.

The successful synthesis of this compound, a branched alkene, can be unequivocally confirmed through a combination of spectroscopic techniques. This guide focuses on the key methods of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing the spectral data of the product with that of potential starting materials and isomeric byproducts, researchers can ensure the purity and structural integrity of the synthesized compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and related compounds. This data is essential for identifying the successful synthesis of the target molecule and distinguishing it from potential impurities.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH1 (vinyl)H3 (allyl)H4 (methine)H5 (methyl)Other Methyls
This compound ~4.6-4.7 (2H, m)~1.9 (2H, d)~1.7 (1H, m)~0.8-0.9 (6H, d)~1.7 (3H, s)
2,4-Dimethyl-2-pentene ~5.1 (1H, d)-~2.2 (1H, m)~0.9 (6H, d)~1.6-1.7 (6H, s)
2,4-Dimethylpentane --~1.5 (2H, m)~0.8-0.9 (12H, m)~1.1 (2H, t)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC1 (vinyl)C2 (vinyl)C3C4C5Other Methyls
This compound ~110~146~52~25~23~23
2,4-Dimethyl-2-pentene -~132~124~31~22~18, ~26
2,4-Dimethylpentane --~49~25~23-

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=C Stretch=C-H StretchC-H Stretch (sp³)
This compound ~1650~3080<3000
2,4-Dimethyl-2-pentene ~1670~3020<3000
2,4-Dimethylpentane --<3000

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

CompoundMolecular Ion (M⁺)[M-CH₃]⁺[M-C₃H₇]⁺ (Isopropyl)Base Peak
This compound 98835541
2,4-Dimethyl-2-pentene 98835583
2,4-Dimethylpentane 100855743

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample-loaded plates in the spectrometer.

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.

  • Ionization: Use Electron Impact (EI) ionization, typically at 70 eV, to fragment the molecules.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Synthesis and Validation Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic validation of this compound.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start Starting Materials (e.g., 2,4-Dimethyl-1-pentyne) reaction Chemical Reaction (e.g., Hydrogenation) start->reaction product Crude Product reaction->product workup Work-up & Purification (e.g., Distillation, Chromatography) purified_product Purified this compound workup->purified_product product->workup nmr NMR Spectroscopy (¹H & ¹³C) purified_product->nmr ir IR Spectroscopy purified_product->ir ms Mass Spectrometry purified_product->ms data_analysis Data Analysis & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis validation Structure Confirmed? data_analysis->validation final_product Validated Product validation->final_product Yes re_purify Further Purification validation->re_purify No re_purify->workup

Caption: Workflow for the synthesis and validation of this compound.

The Stability of 2,4-Dimethyl-1-pentene: A Comparative Analysis with Heptene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic chemistry, the stability of alkene isomers is a critical parameter influencing reaction pathways and product distributions. This guide provides a comparative analysis of the stability of 2,4-Dimethyl-1-pentene against other heptene (B3026448) (C₇H₁₄) isomers, supported by experimental thermodynamic data. This objective comparison is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in chemical synthesis and process optimization.

The stability of an alkene is inversely proportional to its potential energy. This can be experimentally determined by measuring the heat released during combustion (heat of combustion) or hydrogenation (heat of hydrogenation). A lower heat of release indicates a more stable isomer, as it possesses less internal energy to begin with. The primary factors governing alkene stability are the degree of substitution of the double bond and steric hindrance. Generally, stability increases with the number of alkyl groups attached to the sp² hybridized carbons of the double bond.

Quantitative Comparison of Heptene Isomer Stability

The following tables summarize the experimentally determined heats of combustion and hydrogenation for this compound and other selected heptene isomers. These values provide a quantitative measure of their relative stabilities.

Table 1: Heat of Combustion of Selected Heptene Isomers

Heptene IsomerStructureDegree of SubstitutionHeat of Combustion (kJ/mol)Relative Stability
1-HepteneCH₂=CH(CH₂)₄CH₃Monosubstituted-4658.3Least Stable
This compoundCH₂=C(CH₃)CH₂CH(CH₃)₂Disubstituted (1,1-)-4638More Stable
(E)-4,4-Dimethyl-2-pentene(CH₃)₃CCH=CHCH₃ (trans)Disubstituted (1,2-)-4650Less Stable than 2,4-Dimethyl-2-pentene
2,4-Dimethyl-2-pentene(CH₃)₂C=CHCH(CH₃)₂Trisubstituted-4632Most Stable

Note: A lower absolute value for the heat of combustion indicates greater stability.

Table 2: Heat of Hydrogenation of this compound

Heptene IsomerStructureHeat of Hydrogenation (kJ/mol)
This compoundCH₂=C(CH₃)CH₂CH(CH₃)₂-112 to -114.6

From the data, it is evident that the stability of heptene isomers increases with the substitution of the double bond. 2,4-Dimethyl-2-pentene, a trisubstituted alkene, exhibits the lowest heat of combustion, indicating it is the most stable among the listed isomers. This compound, a disubstituted alkene, is significantly more stable than the monosubstituted 1-heptene.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the stability of alkenes.

Experimental Protocol for Determining Heat of Combustion using Bomb Calorimetry

This protocol outlines the procedure for measuring the heat of combustion of a volatile liquid hydrocarbon like a heptene isomer.

1. Objective: To determine the enthalpy of combustion of a liquid alkene sample by measuring the heat released during its complete combustion in a constant-volume (bomb) calorimeter.

2. Apparatus:

  • Oxygen bomb calorimeter
  • Steel bomb vessel
  • Calorimeter bucket
  • Stirrer
  • High-precision thermometer (± 0.001 °C)
  • Oxygen cylinder with pressure regulator
  • Ignition unit
  • Crucible (platinum or nickel-chromium)
  • Fuse wire (platinum or iron)
  • Analytical balance (± 0.0001 g)
  • Pellet press (for solid standards)
  • Gelatin capsules (for volatile liquids)

3. Procedure:

  • Calibration of the Calorimeter:
  • Accurately weigh approximately 1 g of a standard substance with a known heat of combustion (e.g., benzoic acid) into the crucible.
  • Cut a 10 cm piece of fuse wire, weigh it, and connect it to the electrodes of the bomb head, ensuring it is in contact with the sample.
  • Add 1 mL of distilled water to the bomb to saturate the internal atmosphere.
  • Carefully assemble the bomb, seal it, and charge it with oxygen to a pressure of approximately 30 atm.
  • Place the bomb in the calorimeter bucket containing a precisely known mass of water (e.g., 2000 g).
  • Allow the system to equilibrate and record the initial temperature for several minutes.
  • Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and it begins to cool.
  • Calculate the heat capacity of the calorimeter using the known heat of combustion of the standard.
  • Measurement of the Heptene Isomer:
  • Accurately weigh a gelatin capsule.
  • Fill the capsule with the volatile heptene isomer and weigh it again to determine the mass of the sample.
  • Place the capsule in the crucible and attach a weighed fuse wire.
  • Repeat the combustion procedure as described for the calibration.
  • Calculations:
  • Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.
  • Calculate the total heat released using the heat capacity of the calorimeter and the corrected temperature rise.
  • Subtract the heat contributions from the ignition of the fuse wire and the formation of nitric acid (from the nitrogen in the air).
  • Calculate the heat of combustion of the heptene isomer per mole.

Experimental Protocol for Determining Heat of Hydrogenation via Catalytic Hydrogenation

This protocol describes the measurement of the heat of hydrogenation of an alkene.

1. Objective: To determine the enthalpy of hydrogenation of a liquid alkene by measuring the heat evolved during its catalytic hydrogenation to the corresponding alkane.

2. Apparatus:

  • Reaction calorimeter equipped with a hydrogen gas delivery system and a temperature probe.
  • Reaction vessel (typically a three-necked flask).
  • Magnetic stirrer.
  • Hydrogen gas cylinder with a regulator.
  • Catalyst (e.g., Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C)).
  • Solvent (e.g., acetic acid, ethanol).
  • Syringe for sample injection.

3. Procedure:

  • Preparation:
  • Add a known mass of the catalyst to the reaction vessel.
  • Add a measured volume of the solvent.
  • Seal the vessel and purge the system with nitrogen, followed by hydrogen, to create an inert atmosphere.
  • Stir the mixture under a positive pressure of hydrogen until the catalyst is saturated.
  • Hydrogenation:
  • Record the initial temperature of the system.
  • Inject a known amount (moles) of the alkene into the reaction vessel using a syringe.
  • Monitor the temperature of the reaction mixture. The hydrogenation reaction is exothermic and will cause a temperature increase.
  • Record the temperature until it reaches a maximum and then starts to cool.
  • Calibration and Calculation:
  • The calorimeter can be calibrated by a known chemical reaction or by electrical heating.
  • The heat of hydrogenation (ΔH_hydrog) is calculated from the temperature rise (ΔT), the heat capacity of the calorimeter and its contents (C_cal), and the number of moles of the alkene (n): ΔH_hydrog = - (C_cal * ΔT) / n

Factors Influencing Alkene Stability

The stability of an alkene is primarily determined by its structure. The following diagram illustrates the logical relationship between structural features and the resulting stability of the alkene.

G cluster_stability Alkene Stability factor1 Degree of Substitution factor3 Hyperconjugation factor1->factor3 factor4 Bond Strength factor1->factor4 stability Increased Stability (Lower Potential Energy) factor1->stability More substituted, more stable factor2 Steric Hindrance factor2->stability Less hindrance, more stable factor3->stability factor4->stability Stronger sp²-sp³ bonds, more stable

Caption: Factors influencing the thermodynamic stability of alkenes.

This guide provides a foundational understanding of the relative stability of this compound in comparison to other heptene isomers, grounded in experimental data and established chemical principles. For professionals in fields requiring precise control over chemical reactions, a thorough understanding of these stability relationships is indispensable.

Reactivity of 2,4-Dimethyl-1-pentene in electrophilic addition reactions

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Reactivity of 2,4-Dimethyl-1-pentene in Electrophilic Addition Reactions

This guide provides a comprehensive analysis of the reactivity of this compound in electrophilic addition reactions, comparing its performance with alternative alkenes. The information is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data and detailed methodologies.

Introduction to Alkene Reactivity in Electrophilic Addition

Electrophilic addition is a fundamental reaction of alkenes, where the electron-rich carbon-carbon double bond (a nucleophile) attacks an electrophile.[1][2] The reaction proceeds through a two-step mechanism: the initial attack forms a carbocation intermediate, which is then attacked by a nucleophile.[1] The rate of this reaction is influenced by two primary factors:

  • Alkene Substitution: Alkyl groups are electron-donating and increase the electron density of the double bond, making it more nucleophilic and thus more reactive towards electrophiles.[1]

  • Carbocation Stability: The stability of the carbocation intermediate formed in the rate-determining step significantly affects the reaction rate.[1][3] More substituted carbocations (tertiary > secondary > primary) are more stable and form faster.[4][5]

This compound is a disubstituted terminal alkene. Its reactivity is a product of these electronic and structural factors.

Reactivity Profile of this compound

The structure of this compound features a double bond between a primary (C1) and a secondary (C2) carbon. The presence of two methyl groups at C2 and an isopropyl group at C4 influences its reactivity.

Regioselectivity: Markovnikov's Rule

In the addition of an unsymmetrical electrophile like hydrogen bromide (HBr), the reaction is highly regioselective, following Markovnikov's rule.[5][6] The electrophile (H⁺) adds to the less substituted carbon (C1) of the double bond. This leads to the formation of the more stable tertiary carbocation at C2, rather than a less stable secondary carbocation at C1.[4][5] The subsequent attack by the bromide ion (Br⁻) on the tertiary carbocation yields the major product, 2-bromo-2,4-dimethylpentane.[7][8]

Potential for Carbocation Rearrangement

Carbocation rearrangements, such as hydride or methyl shifts, can occur if they lead to a more stable carbocation.[9][10][11][12][13] For example, the addition of HCl to 3,3-dimethyl-1-butene (B1661986) results in a rearranged product because an initial secondary carbocation rearranges to a more stable tertiary carbocation via a methyl shift.[3][10][11] In the case of this compound, the initially formed carbocation is already a stable tertiary carbocation. Any potential rearrangement, such as a hydride shift from the adjacent carbon, would lead to a less stable secondary carbocation. Therefore, significant carbocation rearrangement is not expected, and the direct addition product is the major isomer formed.

Comparative Reactivity Analysis

The reactivity of an alkene in electrophilic addition is directly related to its stability. Generally, more stable alkenes are less reactive. Alkene stability can be experimentally determined by measuring the enthalpy of hydrogenation (ΔH°hydrog), with a lower heat of hydrogenation indicating greater stability.

AlkeneStructureSubstitution TypeEnthalpy of Hydrogenation (kJ/mol)Relative Reactivity
1-PenteneMonosubstituted-125.9High
This compound Disubstituted-114.6[14][15]Moderate
2,4-Dimethyl-2-penteneTrisubstituted-112[14]Low

Data for 1-Pentene and 2,4-Dimethyl-2-pentene are typical values for comparison.

From the data, this compound is more stable than a simple terminal alkene like 1-pentene, as indicated by its lower heat of hydrogenation. This increased stability is due to the greater substitution on the double bond. However, it is less stable and therefore more reactive in electrophilic additions than its more substituted isomer, 2,4-dimethyl-2-pentene.[14] The terminal double bond in this compound is in a higher energy state, making it more susceptible to electrophilic attack compared to the internal double bond of its isomer.[14]

Experimental Protocols

General Protocol for Electrophilic Addition of HBr to an Alkene

This protocol describes a general procedure for the hydrobromination of an alkene.

Materials and Reagents:

  • Alkene (e.g., this compound)

  • Hydrogen bromide (33% solution in acetic acid or gaseous HBr)

  • Anhydrous diethyl ether or dichloromethane (B109758) (solvent)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the alkene (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the flask in an ice bath to 0°C. This is to control the exothermic nature of the reaction.

  • Addition of HBr: Slowly add the HBr solution (1.1 equivalents) dropwise to the stirred alkene solution. If using gaseous HBr, bubble it through the solution.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours or until TLC/GC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize excess acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: If necessary, purify the crude product by distillation or column chromatography.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Caption: Mechanism of HBr addition to this compound.

Carbocation_Stability tertiary Tertiary (3°) (e.g., from this compound) secondary Secondary (2°) secondary->tertiary primary Primary (1°) primary->secondary stability_label Increasing Stability

Caption: Relative stability of carbocation intermediates.

Caption: General workflow for electrophilic addition reactions.

References

A Comparative Guide to Alternative Branched Alkene Monomers for Specialty Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of specialty polymers with tailored properties is a cornerstone of innovation in fields ranging from advanced materials to drug delivery. The choice of monomer is a critical determinant of the final polymer's characteristics. This guide provides a comparative overview of three alternative branched alkene monomers for the synthesis of specialty polymers: 4-methyl-1-pentene (B8377), a copolymer of vinylidene fluoride (B91410) and hexafluoropropylene, and isobutyl vinyl ether.

Performance Comparison

The selection of a branched alkene monomer is dictated by the desired balance of thermal, mechanical, and chemical properties in the resulting specialty polymer. The following table summarizes the key performance indicators for polymers derived from these monomers.

PropertyPoly(4-methyl-1-pentene) (PMP)Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)Poly(isobutyl vinyl ether) (PIBVE)
Monomer Structure CH₂=CH(CH₂CH(CH₃)₂)CF₂=CH₂ / CF₂=CFCF₃CH₂=CH(OCH₂CH(CH₃)₂)
Polymerization Type Ziegler-Natta CoordinationFree RadicalCationic
Melting Point (°C) 230 - 240[1]126.9 (for a specific composition and draw ratio)[2]Amorphous, generally no melting point
Glass Transition Temp. (°C) 28 - 30[3]Increases with HFP content[4]Varies with molecular weight
Density (g/cm³) 0.83[1]~1.77~0.9[5]
Tensile Strength (MPa) ~28Up to 502.6 (for drawn fibers)[2]Varies, generally lower than crystalline polymers
Key Features High transparency, low density, excellent gas permeability, good heat and chemical resistance.[1][6]Excellent thermal and chemical stability, flexibility, piezoelectric properties.[7]Flexibility, adhesiveness, chemical resistance, film-forming ability.[8]
Common Applications Medical and laboratory ware, food containers, release coatings.[1]Battery components, wire and cable coatings, corrosion-resistant tubing.Adhesives, coatings, lubricants, plasticizers.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of specialty polymers. Below are representative procedures for the polymerization of the discussed monomers.

Synthesis of Poly(4-methyl-1-pentene) via Ziegler-Natta Catalysis

This protocol describes the synthesis of highly isotactic Poly(4-methyl-1-pentene) (PMP) using a supported Ziegler-Natta catalyst.

Materials:

  • Monomer: 4-methyl-1-pentene (polymerization grade, dried over molecular sieves)

  • Catalyst: High-activity supported Ziegler-Natta catalyst (e.g., TiCl₄ on MgCl₂ support)

  • Cocatalyst: Triethylaluminum (B1256330) (TEAL) solution in a dry, oxygen-free solvent

  • Solvent: Anhydrous and deoxygenated n-heptane or toluene

  • Quenching Agent: Isopropanol containing 5% HCl

  • Washing Agent: Methanol (B129727)

  • Atmosphere: High-purity dry nitrogen or argon

Procedure:

  • Reactor Preparation: A glass polymerization reactor is thoroughly dried and purged with inert gas.

  • Charging the Reactor: The reactor is charged with the desired amount of anhydrous solvent and the 4-methyl-1-pentene monomer.

  • Addition of Cocatalyst: The calculated amount of triethylaluminum (TEAL) solution is added to the reactor to act as a scavenger for impurities and as a cocatalyst. The mixture is stirred for 10-15 minutes.

  • Initiation of Polymerization: The solid Ziegler-Natta catalyst is introduced into the reactor to initiate polymerization. The reaction is maintained at a constant temperature (e.g., 50-70°C) and stirring speed for a predetermined time.

  • Termination and Quenching: The polymerization is terminated by adding the quenching agent (isopropanol/HCl mixture).

  • Polymer Isolation and Purification: The precipitated polymer is filtered and washed multiple times with methanol to remove catalyst residues.

  • Drying: The purified Poly(4-methyl-1-pentene) is dried in a vacuum oven at 60-80°C to a constant weight.

Synthesis of Poly(vinylidene fluoride-co-hexafluoropropylene) via Free Radical Polymerization

This protocol outlines the synthesis of a PVDF-HFP copolymer through a solution polymerization method.[4]

Materials:

  • Monomers: Vinylidene fluoride (VDF) and hexafluoropropylene (HFP)

  • Initiator: Diisopropyl peroxidicarbonate (DIPPDC)[4]

  • Solvent: 1,1,2-trichlorotrifluoroethane (B165192) (R-113)[4]

  • Atmosphere: Inert atmosphere

Procedure:

  • Reactor Setup: A high-pressure reactor is used to handle the gaseous monomers. The reactor is purged with an inert gas.

  • Charging the Reactor: The solvent (R-113) and the initiator (DIPPDC) are charged into the reactor.

  • Monomer Addition: The desired molar ratio of vinylidene fluoride and hexafluoropropylene is introduced into the reactor under pressure.

  • Polymerization: The reactor is heated to the desired temperature to initiate the free-radical polymerization. The reaction is allowed to proceed for a set duration.

  • Termination and Isolation: After the reaction, the reactor is cooled, and any unreacted monomers are vented. The polymer solution is then precipitated in a non-solvent like methanol.

  • Purification and Drying: The precipitated copolymer is filtered, washed, and dried in a vacuum oven.

Synthesis of Poly(isobutyl vinyl ether) via Cationic Polymerization

This protocol describes the living cationic polymerization of isobutyl vinyl ether.[10]

Materials:

  • Monomer: Isobutyl vinyl ether (IBVE), distilled twice over calcium hydride.[10]

  • Initiator System: IBVE-HCl adduct and a Lewis acid (e.g., SnCl₄).[10]

  • Solvent: Dry toluene.[10]

  • Atmosphere: Dry nitrogen.[10]

Procedure:

  • Reactor and Reagent Preparation: All glassware is baked, and the polymerization is carried out under a dry nitrogen atmosphere. The monomer and solvent are thoroughly dried and purified.[10]

  • Reaction Setup: The polymerization is conducted in a baked glass tube. The solvent (toluene) and the monomer (isobutyl vinyl ether) are added to the tube.

  • Initiation: The reaction mixture is cooled to the desired temperature (e.g., -30°C to -78°C). The IBVE-HCl adduct initiator is added, followed by the Lewis acid catalyst (SnCl₄).[10]

  • Polymerization: The polymerization proceeds rapidly. The reaction is allowed to continue for a specific time to achieve the desired molecular weight.

  • Termination: The polymerization is terminated by the addition of a quenching agent, such as pre-chilled methanol.

  • Polymer Isolation: The polymer is recovered by precipitation in methanol, followed by filtration and drying.

Visualizing Polymerization Pathways

The following diagrams illustrate the fundamental steps involved in the polymerization of these alternative branched alkene monomers.

Ziegler_Natta_Polymerization cluster_catalyst Catalyst System cluster_polymerization Polymerization Steps catalyst Ziegler-Natta Catalyst (e.g., TiCl₄/MgCl₂) activation Catalyst Activation catalyst->activation cocatalyst Cocatalyst (e.g., Al(C₂H₅)₃) cocatalyst->activation initiation Initiation activation->initiation propagation Propagation initiation->propagation Monomer Addition propagation->propagation termination Termination propagation->termination polymer Poly(4-methyl-1-pentene) termination->polymer monomer 4-Methyl-1-pentene Monomer monomer->initiation

Ziegler-Natta Polymerization of 4-Methyl-1-pentene.

Free_Radical_Polymerization cluster_components Reaction Components cluster_steps Polymerization Stages initiator Free Radical Initiator (e.g., DIPPDC) initiation Initiation (Radical Formation) initiator->initiation Thermal Decomposition monomers VDF and HFP Monomers propagation Propagation (Copolymerization) monomers->propagation initiation->propagation Radical Attack propagation->propagation termination Termination propagation->termination polymer Poly(VDF-co-HFP) termination->polymer

Free Radical Copolymerization of VDF and HFP.

Cationic_Polymerization cluster_initiating_system Initiating System cluster_process Polymerization Process initiator Initiator (e.g., IBVE-HCl) initiation Initiation (Carbocation Formation) initiator->initiation catalyst Lewis Acid Catalyst (e.g., SnCl₄) catalyst->initiation propagation Propagation initiation->propagation Electrophilic Attack propagation->propagation termination Controlled Termination propagation->termination polymer Poly(isobutyl vinyl ether) termination->polymer monomer Isobutyl Vinyl Ether Monomer monomer->propagation

Cationic Polymerization of Isobutyl Vinyl Ether.

References

Gas chromatography retention time comparison of pentene isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gas chromatography (GC) retention times of six pentene isomers. The elution order of these volatile hydrocarbons is primarily influenced by their boiling points and, to a lesser extent, their polarity, particularly on polar stationary phases. Understanding these relationships is crucial for developing effective separation methods in various research and industrial applications, from fuel analysis to the synthesis of fine chemicals.

Comparative Analysis of Pentene Isomer Properties and Retention Times

The retention of pentene isomers in gas chromatography is dictated by their physicochemical properties. On a non-polar stationary phase, such as the CP-Sil 5 CB used in the cited experiment, the elution order generally follows the boiling points of the isomers. Compounds with lower boiling points are more volatile and spend more time in the gaseous mobile phase, leading to shorter retention times.

IsomerStructureBoiling Point (°C)Retention Time (min)
3-Methyl-1-butene (B165623)CH₂=CHCH(CH₃)₂20.1[1][2][3][4][5]Not Available
1-PenteneCH₂=CHCH₂CH₂CH₃30.0Not Available
2-Methyl-1-buteneCH₂=C(CH₃)CH₂CH₃31.0Not Available
trans-2-Pentenetrans-CH₃CH=CHCH₂CH₃36.017.51
cis-2-Pentenecis-CH₃CH=CHCH₂CH₃37.018.76
2-Methyl-2-butene (B146552)(CH₃)₂C=CHCH₃38.518.04

Note: Retention times are sourced from an Agilent application note utilizing a CP-Sil 5 CB column. The absence of retention data for some isomers in this specific analysis prevents a complete direct comparison under identical conditions.

The provided data for trans-2-pentene, cis-2-pentene, and 2-methyl-2-butene generally aligns with the boiling point rule. However, the slightly earlier elution of 2-methyl-2-butene compared to cis-2-pentene, despite its higher boiling point, suggests that molecular shape and interaction with the stationary phase can also play a role.

Experimental Protocols

The following is a representative experimental protocol for the analysis of pentene isomers by gas chromatography, based on established methods for light hydrocarbon analysis.

Instrumentation:

  • Gas Chromatograph: Agilent 6890N GC system or equivalent.

  • Column: Agilent CP-Sil 5 CB fused silica (B1680970) column (50 m x 0.32 mm, 1.2 µm film thickness).

  • Carrier Gas: Helium.

  • Detector: Flame Ionization Detector (FID).

  • Injector: Split/splitless injector.

GC Conditions:

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: Increase to 200°C at a rate of 5°C/minute.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Carrier Gas Flow: 1.2 mL/min.

  • Split Ratio: 100:1.

  • Injection Volume: 1 µL of a gaseous or liquid sample in a suitable volatile solvent.

Visualizing the Separation Principles and Workflow

The following diagrams illustrate the key relationships governing the gas chromatographic separation of pentene isomers and the general experimental workflow.

G Factors Influencing GC Retention of Pentene Isomers cluster_properties Isomer Physicochemical Properties cluster_gc Gas Chromatography Parameters Boiling_Point Boiling Point Retention_Time Retention Time Boiling_Point->Retention_Time Primary determinant (Lower BP -> Shorter RT) Polarity Polarity (cis > trans) Polarity->Retention_Time Secondary effect (on polar columns) Branching Molecular Branching Branching->Boiling_Point Stationary_Phase Stationary Phase (e.g., Non-polar) Stationary_Phase->Retention_Time Influences selectivity

Caption: Relationship between pentene isomer properties and GC retention time.

G General GC Experimental Workflow Sample_Preparation Sample Preparation (Dilution/Vaporization) Injection Injection into GC Sample_Preparation->Injection Separation Separation in Column (Based on volatility/polarity) Injection->Separation Detection Detection by FID Separation->Detection Data_Analysis Data Analysis (Chromatogram) Detection->Data_Analysis

Caption: A simplified workflow for gas chromatography analysis.

References

Isomerization of 2,4-Dimethyl-1-pentene to 2,4-Dimethyl-2-pentene: A Comparative Guide to Catalytic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanisms and catalytic systems for the isomerization of 2,4-dimethyl-1-pentene to its more substituted isomer, 2,4-dimethyl-2-pentene. This reaction is a fundamental transformation in organic chemistry, often utilized in the synthesis of fine chemicals and as a model for understanding carbocation rearrangements and catalytic processes. This document outlines the prevalent acid-catalyzed mechanism, compares alternative catalytic strategies, and provides supporting experimental data and protocols.

Reaction Overview and Thermodynamic Considerations

The isomerization of this compound, a terminal alkene, to 2,4-dimethyl-2-pentene, an internal alkene, is generally driven by the greater thermodynamic stability of the more substituted double bond. However, in the case of highly branched alkenes, steric hindrance can play a significant role in the equilibrium position.

A study on the structurally similar isomerization of 2,4,4-trimethyl-1-pentene (B89804) to 2,4,4-trimethyl-2-pentene (B94453) revealed that, contrary to the general rule of alkene stability, the less substituted α-alkene (2,4,4-trimethyl-1-pentene) is favored at thermodynamic equilibrium.[1][2] This is attributed to the significant steric strain caused by the bulky tert-butyl group adjacent to the double bond in the β-alkene.[1][2] This finding underscores the importance of considering steric effects in predicting the outcome of isomerization reactions involving hindered alkenes.

Acid-Catalyzed Isomerization Mechanism

The most common method for the isomerization of alkenes is through acid catalysis. The mechanism proceeds via a carbocation intermediate, as illustrated below.

Caption: Acid-catalyzed isomerization of this compound.

Mechanism Steps:

  • Protonation: The π-bond of this compound acts as a nucleophile, attacking a proton (H⁺) from the acid catalyst. This results in the formation of a tertiary carbocation intermediate, with the positive charge on the more substituted carbon atom (C2).

  • Deprotonation: A conjugate base (A⁻) or a solvent molecule removes a proton from an adjacent carbon (C3), leading to the formation of the more stable internal alkene, 2,4-dimethyl-2-pentene, and regeneration of the acid catalyst.

Comparison of Catalytic Systems

While traditional mineral acids can effect this transformation, a variety of other catalytic systems have been developed to improve selectivity, efficiency, and ease of separation.

Catalyst TypeDescriptionAdvantagesDisadvantages
Homogeneous Mineral Acids Strong acids like sulfuric acid or phosphoric acid dissolved in the reaction medium.[3]Readily available and inexpensive.Difficult to separate from the reaction mixture, corrosive, and can lead to side reactions like polymerization and skeletal rearrangements.
Solid Acid Catalysts Heterogeneous catalysts such as zeolites, sulfated zirconia, or acidic ion-exchange resins.[4]Easily separable and reusable, often with higher selectivity and reduced corrosion.[4]Can be more expensive and may require higher temperatures or longer reaction times.
Transition Metal Catalysts Complexes of metals like ruthenium, nickel, or palladium that can catalyze isomerization through different mechanisms (e.g., hydride addition-elimination).High activity and selectivity under mild conditions. Can be tuned by modifying ligands.Often expensive, sensitive to air and moisture, and may require specific activators.

Quantitative Data

The following table summarizes the equilibrium composition for the isomerization of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene at different temperatures using a commercial cation exchange resin (Amberlyst 35) as the catalyst.[2] This data provides insight into the thermodynamic favorability of the isomers.

Temperature (°C)Mole Fraction of 2,4,4-trimethyl-1-pentene at EquilibriumMole Fraction of 2,4,4-trimethyl-2-pentene at Equilibrium
500.610.39
700.600.40
900.590.41
1100.580.42

Data is for the isomerization of 2,4,4-trimethyl-1-pentene, a close structural analog of this compound.

Experimental Protocols

General Procedure for Acid-Catalyzed Isomerization using a Solid Acid Catalyst (Adapted from Karinen et al., 2001)

This protocol is for the liquid-phase isomerization of 2,4,4-trimethyl-1-pentene and can be adapted for this compound.

Materials:

  • 2,4,4-trimethyl-1-pentene (or this compound)

  • Solid acid catalyst (e.g., Amberlyst 35, sulfated zirconia)

  • Inert solvent (optional, e.g., heptane)

  • Pressurizable reaction vessel with magnetic stirring and temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: The solid acid catalyst is dried under vacuum at a suitable temperature (e.g., 100-120 °C) for several hours to remove any adsorbed water.

  • Reaction Setup: The reaction vessel is charged with the dried catalyst (e.g., 1-5 wt% relative to the alkene) and the alkene. If a solvent is used, it is added at this stage.

  • Reaction Conditions: The vessel is sealed and purged with an inert gas (e.g., nitrogen). The reaction mixture is heated to the desired temperature (e.g., 50-110 °C) with vigorous stirring. The pressure is maintained to keep the reactants in the liquid phase.

  • Monitoring the Reaction: Aliquots of the reaction mixture are periodically withdrawn, filtered to remove the catalyst, and analyzed by GC to determine the conversion of the starting material and the formation of the product. The reaction is continued until equilibrium is reached, as indicated by a constant composition of the reaction mixture.

  • Work-up and Analysis: Upon completion, the reaction mixture is cooled, and the catalyst is separated by filtration. The product mixture is analyzed by GC and can be further purified by distillation if required.

Logical Workflow for Catalyst Selection

The choice of catalyst for the isomerization of this compound depends on the desired outcome, scale, and available resources. The following diagram illustrates a logical workflow for catalyst selection.

G Start Define Reaction Goals Scale Scale of Reaction? Start->Scale Purity Required Purity? Start->Purity Cost Cost Constraints? Start->Cost Lab Lab Scale / Research Scale->Lab Small Industrial Industrial / Process Scale->Industrial Large HighPurity High Purity Required Purity->HighPurity Yes Crude Crude Mixture Acceptable Purity->Crude No LowCost Low Cost Priority Cost->LowCost High Performance Performance Priority Cost->Performance Low TransitionMetal Transition Metal Catalyst Lab->TransitionMetal SolidAcid Solid Acid Catalyst Industrial->SolidAcid HighPurity->SolidAcid HighPurity->TransitionMetal Homogeneous Homogeneous Mineral Acid Crude->Homogeneous LowCost->Homogeneous Performance->TransitionMetal

Caption: Decision workflow for selecting a catalyst for alkene isomerization.

References

Unveiling Thermodynamic Stability: A Comparative Guide to Dimethylpentene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the thermodynamic landscapes of dimethylpentene isomers is crucial for researchers and chemical professionals engaged in areas from catalyst development to drug design. The relative stability of these isomers, dictated by their enthalpy and Gibbs free energy of formation, governs their distribution in equilibrium mixtures and influences their reactivity. This guide provides a comprehensive comparison of dimethylpentene isomers, leveraging both experimental data and state-of-the-art computational analysis to elucidate their thermodynamic hierarchy.

This guide presents a comparative analysis of the thermodynamic stability of various dimethylpentene isomers. Below, you will find a summary of their key thermodynamic properties, detailed protocols for both experimental and computational determination of these values, and a visualization of the computational workflow.

Comparative Thermodynamic Data of Dimethylpentene Isomers

The thermodynamic stability of isomers is inversely related to their standard enthalpy of formation (ΔHf°) and standard Gibbs free energy of formation (ΔGf°); lower values indicate greater stability. The following table summarizes available experimental and calculated thermodynamic data for a selection of dimethylpentene isomers. Calculated values, obtained using high-accuracy computational chemistry methods, are provided where experimental data is unavailable and are denoted with an asterisk (*).

IsomerStructureStandard Enthalpy of Formation (ΔHf°) (kJ/mol)Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)Data Source
2,3-Dimethyl-1-penteneCH2=C(CH3)CH(CH3)CH2CH3-81.249.5Calculated
2,3-Dimethyl-2-penteneCH3C(CH3)=C(CH3)CH2CH3-90.539.1Calculated
3,3-Dimethyl-1-penteneCH2=CHC(CH3)2CH2CH3-85.145.3Calculated
(Z)-3,4-Dimethyl-2-penteneCH3CH=C(CH3)CH(CH3)2-84.346.2Calculated
(E)-3,4-Dimethyl-2-penteneCH3CH=C(CH3)CH(CH3)2-92.138.4Calculated
2,4-Dimethyl-1-penteneCH2=C(CH3)CH2CH(CH3)2-87.9[1]42.6Experimental[1] / Calculated
2,4-Dimethyl-2-penteneCH3C(CH3)=CHCH(CH3)2-96.7[2][3]33.8Experimental[2][3] / Calculated
4,4-Dimethyl-1-penteneCH2=CHCH2C(CH3)3-80.3[4]50.2Experimental[4] / Calculated
(Z)-4,4-Dimethyl-2-penteneCH3CH=CHC(CH3)3-87.5[5]43.0Experimental[5] / Calculated
(E)-4,4-Dimethyl-2-penteneCH3CH=CHC(CH3)3-92.4[6]38.1*Experimental[6] / Calculated

Note: Calculated values were obtained using the G4 composite computational method to provide a consistent comparison.

Experimental and Computational Protocols

Experimental Determination of Enthalpy of Formation

The primary experimental method for determining the standard enthalpy of formation of volatile organic compounds like dimethylpentene isomers is oxygen bomb calorimetry . This technique measures the heat of combustion (ΔHc°), which is then used to calculate the enthalpy of formation.

Detailed Protocol for Oxygen Bomb Calorimetry:

  • Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of the high-purity dimethylpentene isomer is encapsulated in a combustible container (e.g., a gelatin capsule or a thin-walled glass ampule) to prevent evaporation. The mass of the sample and the container are accurately recorded.

  • Bomb Assembly: The encapsulated sample is placed in a crucible within the bomb calorimeter's decomposition vessel (the "bomb"). A fuse wire is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen, typically to a pressure of 30 atm.

  • Calorimeter Setup: The pressurized bomb is submerged in a known quantity of water in the calorimeter's bucket. The entire assembly is placed within an insulating jacket to minimize heat exchange with the surroundings. The initial temperature of the water is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the bucket is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system is determined by calibrating it with a standard substance of known heat of combustion, such as benzoic acid. The heat of combustion of the dimethylpentene isomer is then calculated from the observed temperature rise, accounting for the heat capacity of the calorimeter and corrections for the fuse wire ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen).

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is calculated from the standard enthalpy of combustion (ΔHc°) using Hess's Law:

    ΔHf°(C₇H₁₄) = 7 * ΔHf°(CO₂) + 7 * ΔHf°(H₂O) - ΔHc°(C₇H₁₄)

    where ΔHf°(CO₂) and ΔHf°(H₂O) are the known standard enthalpies of formation of carbon dioxide and water, respectively.

Computational Determination of Thermodynamic Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful and cost-effective means of predicting the thermodynamic properties of isomers. For higher accuracy, composite methods that approximate high-level coupled-cluster calculations are employed.

Detailed Computational Protocol (G4 Theory):

The Gaussian-4 (G4) theory is a high-accuracy composite method suitable for calculating the thermochemistry of organic molecules. The general workflow is as follows:

  • Structure Generation and Optimization:

    • Initial 3D structures of all dimethylpentene isomers are generated.

    • A conformational search is performed for each isomer to identify the lowest energy conformer.

    • The geometry of the lowest energy conformer is then optimized using the B3LYP density functional with the 6-31G(2df,p) basis set.

  • Vibrational Frequency Calculation:

    • Harmonic vibrational frequencies are calculated at the same B3LYP/6-31G(2df,p) level of theory for the optimized geometry.

    • The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

    • The frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy. A scaling factor is applied to the vibrational frequencies to account for anharmonicity.

  • Single-Point Energy Calculations:

    • A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets. These include:

      • CCSD(T)/6-31G(d)

      • MP4/6-31G(d)

      • MP2/G3Large

      • HF/G3LargeXP

    • These energies are then combined in a specific manner, along with empirical higher-level corrections, to extrapolate to a high-level theoretical energy.

  • Calculation of Thermodynamic Properties:

    • The total electronic energy from the G4 calculation is combined with the scaled ZPVE and thermal corrections to obtain the standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) at a specified temperature (usually 298.15 K).

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the computational analysis of dimethylpentene isomer stability using a composite method like G4 theory.

Computational_Workflow cluster_input 1. Input Generation cluster_dft 2. DFT Calculations cluster_analysis 3. High-Level Energy & Thermochemistry cluster_output 4. Comparative Analysis Isomer_Structures Generate 3D Structures (All Dimethylpentene Isomers) Conformational_Search Conformational Search Isomer_Structures->Conformational_Search Geometry_Optimization Geometry Optimization (B3LYP/6-31G(2df,p)) Conformational_Search->Geometry_Optimization Frequency_Calculation Frequency Calculation (B3LYP/6-31G(2df,p)) Geometry_Optimization->Frequency_Calculation Single_Point_Energy Single-Point Energy Calculations (CCSD(T), MP4, MP2) Geometry_Optimization->Single_Point_Energy Thermochemistry Calculate ΔHf° and ΔGf° (using ZPVE and Thermal Corrections) Frequency_Calculation->Thermochemistry G4_Energy Combine Energies (G4 Scheme) Single_Point_Energy->G4_Energy G4_Energy->Thermochemistry Stability_Ranking Rank Isomer Stability Thermochemistry->Stability_Ranking

Computational workflow for determining isomer stability.

Conclusion

The thermodynamic stability of dimethylpentene isomers is a key factor in predicting their behavior in chemical systems. This guide provides a framework for comparing their relative stabilities through a combination of experimental data and high-accuracy computational methods. The provided protocols offer a starting point for researchers to either experimentally determine or computationally predict the thermodynamic properties of these and other related organic molecules. The greater stability of more highly substituted and trans-alkenes is a recurring theme, consistent with fundamental principles of organic chemistry.

References

Safety Operating Guide

Proper Disposal of 2,4-Dimethyl-1-pentene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 2,4-Dimethyl-1-pentene, a highly flammable liquid. Adherence to these procedures is critical for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is classified as a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] Before handling, ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2][3][4] All metal parts of equipment used must be grounded to prevent static electricity discharge, a potential ignition source.[1][2] Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[1][2][3] Use only non-sparking tools when handling this substance.[1][2] In case of a spill, soak up the material with an inert absorbent and place it in a suitable, closed container for disposal.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound is regulated and must be handled as hazardous waste.[1][5] Improper disposal, such as pouring it down the drain, is prohibited and can lead to environmental contamination and dangerous conditions in the sewer system.[5][6][7]

  • Waste Identification and Classification:

    • This compound is classified as a Class 3 flammable liquid.[8][9]

    • Waste containing this chemical is considered hazardous waste.[1][5]

  • Waste Collection and Segregation:

    • Collect waste this compound in a designated, compatible container. The original container or a suitable glass, plastic, or metal container can be used.[5][7]

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's Environmental Health & Safety (EH&S) department.

  • Container Labeling:

    • Label the waste container clearly with a "WASTE CHEMICALS" or similar hazardous waste label as required by your institution.[5]

    • The label must identify all chemical constituents of the waste. General identifiers like "Solvent Waste" are not sufficient.[5]

    • Ensure the container is marked as "Flammable-Keep Away from Open Flames."[8]

  • Storage of Waste:

    • Keep the waste container tightly closed except when adding waste.[2][3][5]

    • Store the sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[3][9]

    • Flammable liquid waste should be stored in an approved flammable storage cabinet.[8] No more than 25 gallons of flammable liquids should be stored in a room outside of an approved storage cabinet.[8]

  • Arranging for Disposal:

    • Contact your institution's EH&S department or a licensed hazardous waste disposal company to schedule a pickup.[5][8][9]

    • Provide them with accurate information about the waste, including its composition and volume.

Quantitative Data for this compound Disposal

PropertyValueSource
UN Number UN3295[1]
Proper Shipping Name Hydrocarbons, liquid, n.o.s. (this compound)[1]
Hazard Class 3 (Flammable Liquid)[1][8][9]
Packing Group II[1]
Flash Point -26 °C / -14.8 °F[2]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.

G cluster_collection Waste Generation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Generate this compound Waste collect Collect in a Designated, Compatible Container start->collect label_container Label Container with 'Hazardous Waste' and List All Constituents collect->label_container seal Keep Container Tightly Sealed label_container->seal store Store in a Cool, Dry, Well-Ventilated Area seal->store cabinet Place in Approved Flammable Liquid Storage Cabinet store->cabinet away Keep Away from Ignition Sources cabinet->away contact Contact Institutional EH&S or Approved Waste Vendor away->contact pickup Schedule Waste Pickup contact->pickup end Proper Disposal by Licensed Facility pickup->end

References

Personal protective equipment for handling 2,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2,4-Dimethyl-1-pentene in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Proper selection and use of PPE are the first line of defense against exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Safety goggles or a face shield.[3][4]Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[3][5]Prevents skin contact, which can cause irritation and dermatitis.[1][3]
Body Protection Lab coat, apron, or chemical-resistant coveralls.[3][4]Protects against accidental spills and splashes.[3]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[6]Vapors can cause respiratory irritation, dizziness, and other central nervous system effects.[1][7]

Safe Handling and Operational Workflow

Strict adherence to handling protocols is necessary to mitigate the risks associated with this compound.

Experimental Workflow for Handling this compound:

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation (fume hood) A->B C Don appropriate PPE B->C D Inspect equipment for safety (grounding, non-sparking tools) C->D E Dispense chemical away from ignition sources D->E Proceed with caution F Keep container closed when not in use E->F G Perform experiment F->G H Decontaminate work area G->H I Segregate and label waste H->I J Dispose of waste in approved container I->J

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Step-by-Step Handling Procedure:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Ensure a calibrated and functioning fume hood or other well-ventilated area is used for all manipulations.[1]

    • Don the appropriate PPE as specified in the table above.

    • Verify that all equipment is properly grounded to prevent static discharge and that non-sparking tools are used.[7][8]

  • Handling :

    • Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[1]

    • Dispense the required amount of this compound carefully, minimizing the creation of aerosols.

    • Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[1]

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area.[1]

    • Ensure the storage location is away from heat and ignition sources.

    • Keep containers securely sealed to prevent leaks.[7]

Spill Management and Disposal Plan

Prompt and correct response to a spill is crucial to prevent injury and environmental contamination.

Spill Response Protocol:

Spill SizeProcedure
Minor Spill 1. Remove all sources of ignition.[7] 2. Absorb the spill with an inert material (e.g., vermiculite, sand).[7] 3. Collect the absorbed material into a suitable, labeled container for hazardous waste.[7] 4. Clean the spill area with soap and water.
Major Spill 1. Evacuate the area immediately and alert others.[7] 2. If safe to do so, remove ignition sources and increase ventilation.[7] 3. Contact your institution's emergency response team. 4. Prevent the spill from entering drains or waterways.

Waste Disposal:

  • This compound and any contaminated materials are considered hazardous waste.[1]

  • Dispose of waste in accordance with all applicable local, state, and federal regulations.[1]

  • Do not dispose of this chemical down the drain.[1]

  • Containers, even if empty, may retain product residue and vapors and should be handled as hazardous waste.[1]

Emergency Contact Information:

In the event of an emergency, contact your institution's Environmental Health and Safety (EHS) office or emergency services. Always have the SDS readily available for emergency responders.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.